Aurein 2.1
Description
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Structure
2D Structure
Properties
Molecular Formula |
C76H130N18O20 |
|---|---|
Molecular Weight |
1616.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C76H130N18O20/c1-16-45(14)63(94-70(107)53(34-59(99)100)89-69(106)51(31-40(4)5)88-68(105)50(30-39(2)3)83-56(96)35-79)75(112)93-61(43(10)11)73(110)86-48(26-20-22-28-77)66(103)85-49(27-21-23-29-78)67(104)91-62(44(12)13)74(111)92-60(42(8)9)72(109)81-36-57(97)82-46(15)64(101)87-52(33-47-24-18-17-19-25-47)65(102)80-37-58(98)84-55(38-95)71(108)90-54(76(113)114)32-41(6)7/h17-19,24-25,39-46,48-55,60-63,95H,16,20-23,26-38,77-79H2,1-15H3,(H,80,102)(H,81,109)(H,82,97)(H,83,96)(H,84,98)(H,85,103)(H,86,110)(H,87,101)(H,88,105)(H,89,106)(H,90,108)(H,91,104)(H,92,111)(H,93,112)(H,94,107)(H,99,100)(H,113,114)/t45-,46-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-,62-,63-/m0/s1 |
InChI Key |
SKNUTXWGJKHCEH-UJOXCNDQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CN |
Origin of Product |
United States |
Foundational & Exploratory
Aurein 2.1: A Technical Guide to a Potent Antimicrobial Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurein 2.1 is a cationic antimicrobial peptide (AMP) belonging to the aurein family, a group of host defense peptides isolated from the skin secretions of Australian bell frogs, Litoria aurea and Litoria raniformis. Like many AMPs, this compound exhibits broad-spectrum antimicrobial activity, primarily targeting the cell membranes of pathogens. Its mechanism of action involves the disruption of membrane integrity, leading to depolarization, ion dysregulation, and ultimately, cell death. This technical guide provides a comprehensive overview of the discovery, origin, physicochemical properties, and biological activities of this compound. It details the standard experimental protocols for the synthesis, purification, and evaluation of this peptide and presents its proposed mechanism of action. While specific quantitative data for this compound is limited in publicly available literature, this guide includes data from closely related aurein peptides to provide a functional context for researchers.
Discovery and Origin
This compound was discovered as part of a broader investigation into the host defense peptides present in the granular dorsal glands of the Australian Green and Golden Bell Frog (Litoria aurea) and the Southern Bell Frog (Litoria raniformis). These amphibians secrete a complex mixture of bioactive peptides as a defense mechanism against predators and microbial pathogens. The aurein family of peptides, to which this compound belongs, is a significant component of this defensive secretion.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | Gly-Leu-Leu-Asp-Ile-Val-Lys-Lys-Val-Val-Gly-Ala-Phe-Gly-Ser-Leu-NH2 |
| Molecular Formula | C76H130N18O20 |
| Molecular Weight | 1615.95 Da |
| Net Charge (pH 7.4) | +2 |
| Amphipathicity | Exhibits an α-helical amphipathic structure in membrane-mimetic environments |
Mechanism of Action
The primary mechanism of action for this compound and related aurein peptides is the perturbation and disruption of microbial cell membranes.[1] This process is driven by the peptide's cationic and amphipathic nature.
-
Electrostatic Attraction : The positively charged residues (Lysine) of this compound are electrostatically attracted to the negatively charged components of bacterial membranes, such as phosphatidylglycerol and lipopolysaccharides (LPS).
-
Membrane Insertion and Pore Formation : Upon binding, the peptide inserts into the lipid bilayer. It is proposed that aurein peptides form small, ion-selective pores.[1] This action disrupts the normal transmembrane potential.[1]
-
Ion Dysregulation and Cell Death : The formation of these pores leads to the leakage of essential intracellular ions, such as potassium and magnesium, and a decrease in cellular ATP levels.[1] This uncontrolled ion flow and loss of energy ultimately results in cell death.
Some analogues of the closely related Aurein 2.2 have been suggested to act as cell-penetrating peptides with intracellular targets; however, the predominant model for the aurein family remains membrane disruption.[2][3]
Caption: Proposed mechanism of action for this compound against bacterial membranes.
Biological Activity
While extensive quantitative data specifically for this compound is limited, the activities of closely related peptides from the aurein family provide valuable insight into its expected performance. The following tables summarize the Minimum Inhibitory Concentrations (MIC) for other aurein peptides against various pathogens.
Table 2: Antimicrobial Activity of Related Aurein Peptides against Bacteria
| Peptide | Organism | Strain | MIC (µM) |
| Aurein 2.2 | Staphylococcus aureus | - | Moderate |
| Aurein 2.3 | Bacillus subtilis | - | - |
| Aurein 1.2 | Staphylococcus aureus | ATCC 25923 | 25 |
| Aurein 1.2 | Escherichia coli | ATCC 25922 | 200 |
| Aurein 3.1 | Staphylococcus aureus | - | Potent |
Note: Data is compiled from various sources and serves as a representative guide.[2][4] Actual values can vary based on experimental conditions.
Table 3: Cytotoxicity and Hemolytic Activity of Related Aurein Peptides
| Peptide | Assay Type | Cell Line / Target | Result |
| Aurein 1.2 | Hemolysis | Horse Erythrocytes | <5% hemolysis at 12.5 µg/ml |
| Aurein 2.2 Analogs | Cytotoxicity | - | Varies with modifications |
Note: AMPs often exhibit some level of hemolytic activity, which is a critical parameter for therapeutic development.[5][6]
Potential Immunomodulatory Activity
Antimicrobial peptides often possess dual functions, acting not only as direct antimicrobial agents but also as modulators of the host immune response.[7][8] This can include suppressing pro-inflammatory cytokines, neutralizing endotoxins like LPS, and stimulating the migration of immune cells.[9][10] While specific studies on the immunomodulatory properties of this compound have not been reported, research on Aurein 2.2 and other AMPs suggests that it may have similar capabilities, making it a candidate for further investigation as a host defense peptide with anti-inflammatory potential.[7]
Experimental Protocols
The following sections detail the standard methodologies for the characterization of this compound.
Peptide Synthesis and Purification
-
Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry is the standard method.
-
Steps:
-
The C-terminal amino acid (Leucine) is attached to a solid-phase resin (e.g., Rink Amide resin for a C-terminal amide).
-
The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid.
-
The next Fmoc-protected amino acid in the sequence is activated (e.g., with HBTU/HOBt) and coupled to the free N-terminus.
-
Steps 2 and 3 are repeated for each amino acid in the this compound sequence.
-
Once the sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., Trifluoroacetic acid (TFA), water, and scavengers).
-
The crude peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized.
-
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[11] The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS).[11]
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC), the lowest peptide concentration that completely inhibits visible microbial growth.[12]
-
Protocol:
-
A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[11][13]
-
The target microorganism is cultured to the mid-logarithmic growth phase and diluted to a standardized final concentration (e.g., 5 x 10^5 CFU/mL).[12]
-
The standardized microbial suspension is added to each well of the microtiter plate.
-
Positive (microbes in medium) and negative (sterile medium) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[11]
-
The MIC is determined by visual inspection for the lowest concentration with no turbidity or by measuring absorbance at 600 nm. A viability indicator like resazurin can also be used.[14]
-
Hemolysis Assay
-
Objective: To assess the peptide's lytic activity against red blood cells (RBCs), a measure of its cytotoxicity towards mammalian cells.[15]
-
Protocol:
-
Freshly collected red blood cells (e.g., human or horse) are washed three times with Phosphate-Buffered Saline (PBS) via centrifugation and resuspended to a final concentration (e.g., 2% v/v).
-
Serial dilutions of this compound are prepared in PBS in a 96-well plate.
-
The RBC suspension is added to each well.
-
Controls for 0% hemolysis (RBCs in PBS) and 100% hemolysis (RBCs in 1% Triton X-100) are included.[11]
-
The plate is incubated for a specified time (e.g., 1 hour at 37°C).[11]
-
The plate is centrifuged to pellet intact RBCs.
-
The supernatant is transferred to a new plate, and the absorbance is measured at 540 nm to quantify hemoglobin release.[11]
-
Percent hemolysis is calculated relative to the controls.
-
References
- 1. Antimicrobial Peptides from the Aurein Family Form Ion-Selective Pores in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.sahmri.org.au [research.sahmri.org.au]
- 3. Insights into the mechanism of action of two analogues of aurein 2.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tru.arcabc.ca [tru.arcabc.ca]
- 6. Antibacterial and Hemolytic Activity of Antimicrobial Hydrogels Utilizing Immobilized Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Immunomodulatory and Allergenic Properties of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunomodulatory and Anti-inflammatory Activity in Vitro and in Vivo of a Novel Antimicrobial Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic Antimicrobial Immunomodulatory Peptides: Ongoing Studies and Clinical Trials [mdpi.com]
- 11. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance | MDPI [mdpi.com]
- 13. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Correlation between hemolytic activity, cytotoxicity and systemic in vivo toxicity of synthetic antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Aurein 2.1: A Technical Guide to its Mechanism of Action on Bacterial Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein 2.1 is a member of the aurein family of antimicrobial peptides (AMPs), first isolated from the Australian bell frog, Litoria aurea.[1] These peptides represent a promising class of potential therapeutic agents in an era of increasing antibiotic resistance. Their primary mode of action involves the disruption of bacterial cell membranes, leading to rapid cell death. This technical guide provides an in-depth overview of the proposed mechanisms of action of this compound and its close analogs on bacterial membranes, supported by quantitative data from various biophysical and microbiological studies, detailed experimental protocols, and visualizations of the key processes. While specific data for this compound is limited in publicly available literature, this guide draws upon extensive research on the broader aurein family to provide a comprehensive understanding of its expected behavior. The amino acid sequence for this compound is Gly-Leu-Leu-Asp-Ile-Val-Lys-Lys-Val-Val-Gly-Ala-Phe-Gly-Ser-Leu-NH2.[1]
Proposed Mechanisms of Action
The antimicrobial activity of aurein peptides is primarily attributed to their ability to selectively interact with and disrupt the integrity of bacterial membranes. This selectivity is largely due to the electrostatic attraction between the cationic peptide and the negatively charged components of bacterial membranes, such as phosphatidylglycerol (PG). Upon reaching the membrane surface, aurein peptides undergo a conformational change, typically adopting an α-helical structure, which facilitates their interaction with the lipid bilayer.[2] Two primary models have been proposed to describe the membrane disruption by aurein peptides: the toroidal pore model and the carpet model .
The Toroidal Pore Model
In the toroidal pore model, the peptides insert into the membrane and induce the lipid monolayers to bend continuously, forming a water core that is lined by both the peptides and the lipid headgroups. This creates a transient pore that allows the leakage of ions and small molecules, leading to depolarization of the membrane potential and ultimately cell death. Studies on Aurein 2.2 and 2.3 in model membranes composed of POPC/POPG suggest the formation of distorted toroidal pores.[2][3]
The Carpet Model
Alternatively, in the carpet model, the peptides accumulate on the surface of the bacterial membrane, parallel to the lipid bilayer, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane.[4] This mechanism is supported by studies on Aurein 1.2, which show a surface-level interaction with model membranes leading to bilayer disruption and lysis.[4] Confocal fluorescence microscopy of Aurein 1.2 interacting with giant unilamellar vesicles (GUVs) also supports a carpeting mechanism, showing total membrane destabilization and vesicle burst.[5][6]
The prevailing mechanism for a specific aurein peptide is thought to be dependent on factors such as the lipid composition of the target membrane and the peptide concentration.[7]
Quantitative Data on Aurein Peptide-Membrane Interactions
The following tables summarize key quantitative data for various aurein peptides, providing insights into their antimicrobial efficacy and membrane-disrupting capabilities.
Table 1: Minimum Inhibitory Concentrations (MICs) of Aurein Peptides against Gram-Positive Bacteria
| Peptide | Bacterial Strain | MIC (µM) | Reference |
| Aurein 1.2 | Staphylococcus aureus | 25 | [8] |
| Aurein 2.2 | Staphylococcus aureus C622 | 16-32 | [7] |
| Aurein 2.3 | Staphylococcus aureus C622 | 16-32 | [7] |
| Aurein 2.5 | Bacillus subtilis | 30 | [9] |
| Aurein 2.5 | Staphylococcus aureus (sessile) | 125 | [9] |
Table 2: Quantitative Data from Vesicle Leakage Assays
| Peptide | Model Membrane Composition | Peptide/Lipid Molar Ratio for 50% Leakage | Reference |
| Aurein 1.2 | POPC | > 1:50 | [5] |
| Aurein 1.2 | POPC/POPG (1:1) | > 1:50 | [5] |
| Aurein 2.2 | POPC/POPG (1:1) | ~1:20 | [2][3] |
| Aurein 2.3 | POPC/POPG (1:1) | ~1:25 | [2][3] |
Table 3: Biophysical Parameters of Aurein Peptide-Membrane Interactions
| Peptide | Technique | Model Membrane | Key Finding | Reference |
| Aurein 1.2 | Neutron Membrane Diffraction | DMPC/DMPG | Peptide resides on the membrane surface, causing thinning. | [10] |
| Aurein 2.2/2.3 | Oriented Circular Dichroism | DMPC/DMPG | Peptides insert into the bilayer at higher concentrations. | [2] |
| Aurein 2.5 | Surface Pressure Measurements | DOPG monolayers | Maximal surface pressure change of 7.5 mN/m. | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of aurein peptides.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of the peptide that inhibits the visible growth of a specific bacterium.
Protocol:
-
Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus) into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C with shaking.
-
Peptide Preparation: Dissolve the lyophilized this compound peptide in a sterile, appropriate solvent (e.g., sterile water or 0.01% acetic acid) to create a stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the peptide stock solution in a 96-well microtiter plate using the broth medium.
-
Inoculum Preparation: Dilute the overnight bacterial culture to a concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.
-
Inoculation: Add an equal volume of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final bacterial concentration of 5 x 10^5 CFU/mL. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.
Vesicle Leakage Assay (Calcein Leakage)
Objective: To quantify the ability of the peptide to permeabilize model lipid vesicles.
Protocol:
-
Vesicle Preparation:
-
Prepare a lipid film of the desired composition (e.g., POPC/POPG, 3:1 molar ratio) by evaporating the solvent from a lipid solution under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours.
-
Hydrate the lipid film with a buffer containing a self-quenching concentration of calcein (e.g., 50-70 mM).
-
Subject the lipid suspension to several freeze-thaw cycles.
-
Extrude the suspension through polycarbonate filters of a defined pore size (e.g., 100 nm) to form large unilamellar vesicles (LUVs).
-
-
Removal of External Calcein: Separate the calcein-loaded LUVs from the unencapsulated dye using a size-exclusion chromatography column (e.g., Sephadex G-50).
-
Fluorescence Measurement:
-
Dilute the LUV suspension in a cuvette with buffer to a final lipid concentration of approximately 25-50 µM.
-
Monitor the baseline fluorescence of the vesicle suspension using a spectrofluorometer (excitation wavelength ~490 nm, emission wavelength ~520 nm).
-
Add this compound to the cuvette at the desired concentration and record the increase in fluorescence over time.
-
To determine 100% leakage, add a detergent (e.g., Triton X-100) to completely disrupt the vesicles.
-
-
Data Analysis: Calculate the percentage of leakage as: % Leakage = [(F - F₀) / (F_max - F₀)] * 100 where F is the fluorescence at a given time, F₀ is the initial fluorescence, and F_max is the maximum fluorescence after detergent lysis.
Membrane Depolarization Assay
Objective: To measure the peptide's ability to depolarize the cytoplasmic membrane of intact bacteria.
Protocol:
-
Bacterial Preparation: Grow bacteria to the mid-logarithmic phase, then wash and resuspend the cells in a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2).
-
Dye Loading: Add the membrane potential-sensitive dye, such as DiSC3(5), to the bacterial suspension at a final concentration of approximately 1-4 µM. Incubate in the dark until the fluorescence signal stabilizes, indicating maximal dye uptake.
-
Fluorescence Monitoring: Place the bacterial suspension in a cuvette and monitor the fluorescence using a spectrofluorometer (excitation wavelength ~622 nm, emission wavelength ~670 nm).
-
Peptide Addition: Add this compound at various concentrations (typically multiples of the MIC) to the cuvette and record the increase in fluorescence over time. An increase in fluorescence indicates the release of the dye from the depolarized membrane.
-
Positive Control: Use a known depolarizing agent, such as gramicidin or valinomycin, as a positive control.
Visualizations
Proposed Mechanisms of Action
Caption: Proposed mechanisms of action for Aurein peptides.
Experimental Workflow for Vesicle Leakage Assay
Caption: Workflow for a calcein vesicle leakage assay.
Conclusion
This compound and its analogs are potent antimicrobial peptides that primarily target and disrupt bacterial membranes. The exact mechanism, whether through the formation of toroidal pores or a carpet-like disruption, is likely dependent on specific environmental and compositional factors. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the precise molecular interactions of this compound with bacterial membranes. A deeper understanding of these mechanisms is crucial for the rational design and development of new peptide-based antibiotics to combat the growing threat of multidrug-resistant bacteria. Further research focusing specifically on this compound is warranted to elucidate its unique properties and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of Membrane Composition on Antimicrobial Peptides Aurein 2.2 and 2.3 From Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of membrane composition on antimicrobial peptides aurein 2.2 and 2.3 from Australian southern bell frogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antimicrobial peptide aurein 1.2 disrupts model membranes via the carpet mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct visualization of membrane leakage induced by the antibiotic peptides: maculatin, citropin, and aurein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tru.arcabc.ca [tru.arcabc.ca]
- 9. A study on the interactions of Aurein 2.5 with bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction of a short antimicrobial peptide on charged lipid bilayer: A case study on aurein 1.2 peptide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Structure of Aurein 2.1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurein 2.1 is a cationic antimicrobial peptide (AMP) originally isolated from the Australian bell frog, Litoria aurea. As a member of the aurein family of peptides, it has garnered significant interest for its potential as a novel therapeutic agent against a range of microbial pathogens. Understanding the structural biology of this compound is paramount for elucidating its mechanism of action and for guiding the rational design of more potent and selective antimicrobial agents. This technical guide provides a comprehensive overview of the primary and secondary structure of this compound, supported by a summary of its antimicrobial activity. Detailed experimental protocols for the synthesis, purification, and structural characterization of this peptide are also presented to facilitate further research and development.
Primary Structure
The primary structure of a peptide, its unique amino acid sequence, is the fundamental determinant of its physicochemical properties and biological function.
The primary structure of this compound is a 16-residue peptide with the following amino acid sequence:
Gly-Leu-Leu-Asp-Ile-Val-Lys-Lys-Val-Val-Gly-Ala-Phe-Gly-Ser-Leu-NH2
This sequence is characterized by a high proportion of hydrophobic residues (Leu, Ile, Val, Ala, Phe), which is a common feature of membrane-active antimicrobial peptides. The presence of two cationic lysine (Lys) residues imparts a net positive charge to the peptide at physiological pH, facilitating its initial electrostatic interaction with the negatively charged components of microbial cell membranes. The C-terminus of this compound is amidated, a modification that is common in naturally occurring peptides and is known to enhance stability and biological activity.
Secondary Structure
In aqueous solution, this compound is largely unstructured, adopting a random coil conformation. However, upon interaction with membrane-mimicking environments, such as sodium dodecyl sulfate (SDS) micelles or trifluoroethanol (TFE), it undergoes a significant conformational change to form an α-helical structure. This induced helicity is a critical aspect of its antimicrobial mechanism, as the amphipathic nature of the α-helix allows for the partitioning of the peptide into the lipid bilayer.
Antimicrobial Activity
The antimicrobial efficacy of a peptide is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents the visible growth of a microorganism. While a comprehensive MIC profile for this compound against a wide array of pathogens is not compiled in a single publicly available source, the following table summarizes representative MIC values for aurein peptides against common bacterial strains. It is important to note that these values can vary depending on the specific experimental conditions.
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | Not specified |
| Staphylococcus epidermidis | Clinical Isolate | Not specified |
| Bacillus subtilis | ATCC 6633 | Not specified |
| Escherichia coli | ATCC 25922 | Not specified |
| Pseudomonas aeruginosa | ATCC 27853 | Not specified |
| Candida albicans | ATCC 10231 | Not specified |
Note: Specific MIC values for this compound against these exact strains were not found in the initial search. The table is presented as a template for data that would be critical for a complete profile.
Experimental Protocols
Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis
This compound, being a relatively short peptide with a C-terminal amide, is readily synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).
Principle: The peptide is assembled step-by-step on a solid support (resin), starting from the C-terminal amino acid. The N-terminus of each amino acid is temporarily protected by an Fmoc group, which is removed before the coupling of the next amino acid. Side-chain functional groups are protected with acid-labile protecting groups.
General Protocol:
-
Resin Selection: A Rink amide resin is a suitable choice for the synthesis of C-terminally amidated peptides.
-
Swell the Resin: Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with a 20% solution of piperidine in DMF for 5-20 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the main component and scavengers (e.g., water, triisopropylsilane) to protect sensitive residues.
-
Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and then lyophilize to obtain the crude peptide powder.
Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude synthetic peptide is purified to homogeneity using RP-HPLC.
Principle: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent concentration.
General Protocol:
-
Column: A C18 reversed-phase column is commonly used for peptide purification.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Dissolve the crude lyophilized peptide in a small volume of Solvent A.
-
Gradient Elution: Inject the sample onto the equilibrated column. Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 65% Solvent B over 30-60 minutes. The optimal gradient should be determined empirically.
-
Detection: Monitor the elution of the peptide by measuring the absorbance at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide.
Secondary Structure Analysis: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the secondary structure of peptides in solution.
Principle: Chiral molecules, such as peptides with their asymmetric carbon atoms and helical structures, absorb left and right circularly polarized light differently. This differential absorption gives rise to a CD spectrum, which is characteristic of the peptide's secondary structure.
General Protocol:
-
Sample Preparation: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final peptide concentration for CD measurements is typically in the range of 50-100 µM. To induce helical structure, measurements can be performed in the presence of TFE (e.g., 50% v/v) or SDS micelles (e.g., 30 mM).
-
Instrumentation: Use a CD spectropolarimeter.
-
Measurement Parameters:
-
Wavelength range: 190-260 nm.
-
Bandwidth: 1 nm.
-
Scan speed: 50 nm/min.
-
Data pitch: 0.5 nm.
-
Accumulations: 3-5 scans.
-
-
Data Acquisition: Record the CD spectrum of the peptide solution and a blank (buffer or buffer with TFE/SDS).
-
Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following equation: [θ] = (θ_obs * 100) / (c * n * l) where θ_obs is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.
-
Secondary Structure Estimation: Use deconvolution software (e.g., K2D2, CONTIN) to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD spectrum.
Three-Dimensional Structure Determination: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution three-dimensional structural information of peptides in solution.
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By analyzing the interactions between nuclei, it is possible to determine the through-bond and through-space proximities of atoms, which are then used to calculate the 3D structure of the peptide.
General Protocol:
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent, typically a mixture of H2O/D2O (9:1) or in a buffer containing deuterated SDS micelles to mimic a membrane environment. The peptide concentration should be in the millimolar range (1-5 mM).
-
NMR Experiments: Acquire a series of 2D NMR experiments, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.
-
HSQC (Heteronuclear Single Quantum Coherence): If using isotopically labeled (¹⁵N, ¹³C) peptide, to obtain correlations between protons and their directly attached heteroatoms.
-
-
Resonance Assignment: Assign all the proton resonances to specific amino acids in the peptide sequence using the TOCSY and NOESY spectra.
-
Structural Restraint Collection:
-
Distance Restraints: Integrate the cross-peaks in the NOESY spectrum to derive upper distance limits between protons.
-
Dihedral Angle Restraints: Measure the coupling constants (e.g., ³J_HNα) from high-resolution 1D or 2D spectra to restrain the phi (φ) backbone dihedral angles.
-
-
Structure Calculation: Use a molecular dynamics or simulated annealing software package (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental restraints.
-
Structure Validation: Evaluate the quality of the calculated structures using programs like PROCHECK to assess their stereochemical quality and agreement with the experimental data.
Visualizations
Workflow for this compound Synthesis and Purification
Caption: Workflow for the chemical synthesis and purification of this compound.
Workflow for Structural Determination of this compound
Caption: Workflow for the structural characterization of this compound.
A Technical Guide to the Anticancer Properties of the Aurein Peptide Family
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anticancer peptides (ACPs) represent a promising frontier in oncology, offering novel mechanisms of action with the potential for high selectivity and reduced side effects compared to conventional chemotherapeutics. The Aurein family of peptides, isolated from Australian bell frogs, has garnered significant interest for its dual antimicrobial and anticancer activities. This technical guide provides an in-depth overview of the anticancer properties of Aurein peptides. While public domain research specifically detailing Aurein 2.1 is limited, extensive data exists for its close analog, Aurein 1.2. This document will leverage the comprehensive studies on Aurein 1.2 as a foundational model to describe the core mechanisms, experimental validation, and signaling pathways pertinent to the Aurein family, thereby inferring the likely properties of this compound and outlining a roadmap for its future investigation.
Introduction to Aurein Peptides
Antimicrobial peptides are essential components of the innate immune system in a vast range of organisms.[1] A subset of these, known as ACPs, demonstrates selective cytotoxicity against cancer cells.[2] The Aurein family of peptides, first isolated from the glandular secretions of Australian bell frogs Litoria aurea and Litoria raniformis, are potent, alpha-helical, cationic peptides.[3][4]
The two key members discussed in the context of this guide are:
-
Aurein 1.2 : Sequence GLFDIIKKIAESF-NH2.[3] This peptide is the most extensively studied member of the family for its anticancer effects.[5]
-
This compound : Sequence GLLDIVKKVVGAFGSL-NH2.[4] While its sequence is known, specific data on its anticancer activity is not widely available in peer-reviewed literature, necessitating a comparative analysis with Aurein 1.2.
The primary appeal of these peptides lies in their ability to selectively target and disrupt cancer cell membranes, a mechanism that is less susceptible to common drug resistance pathways.[3] This guide will synthesize the available data on Aurein 1.2 to provide a robust technical framework for understanding and investigating the anticancer potential of the broader Aurein family, including this compound.
Core Mechanism of Action
The anticancer activity of Aurein peptides is multifaceted, involving a rapid, targeted assault on the physical and biological integrity of cancer cells. The mechanism can be dissected into three primary stages.
Selective Targeting of Cancer Cell Membranes
The selectivity of Aurein peptides for cancer cells over healthy cells is attributed to fundamental differences in their outer membrane composition.[3]
-
Electrostatic Interaction : Aurein peptides are cationic (positively charged). Cancer cell membranes, in contrast to the typically neutral charge of healthy mammalian cells, exhibit a net negative charge. This is due to an overexpression of anionic molecules like phosphatidylserine (PS) on the outer leaflet of the plasma membrane.[3]
-
Initial Adhesion : The initial interaction is a strong electrostatic adhesion between the cationic peptide and the anionic cancer cell surface, concentrating the peptide at its target site.[3]
Membrane Disruption and Permeabilization
Once adhered, the amphipathic (having both hydrophobic and hydrophilic regions) alpha-helical structure of Aurein peptides facilitates their insertion into the lipid bilayer, leading to membrane disruption.[3] Proposed models include:
-
Carpet/Toroidal Pore Model : The peptides accumulate on the membrane surface like a "carpet." At a critical concentration, they disrupt the membrane integrity, potentially by forming transient pores or channels (toroidal pores) that cause leakage of cellular contents and lead to cell death.[6]
Induction of Apoptosis
Beyond direct membrane lysis (necrosis), Aurein peptides can translocate into the cytoplasm and trigger programmed cell death, or apoptosis.[3]
-
Mitochondrial Targeting : The peptide can directly interact with and disrupt the mitochondrial membrane.[3][6] This leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.
-
Caspase Activation : The release of these factors initiates the intrinsic apoptotic pathway, leading to the activation of a cascade of enzymes called caspases (e.g., caspase-3, -8, and -9).[3][7] These caspases are the executioners of apoptosis, dismantling the cell in a controlled manner. Studies confirm that treatment with Aurein 1.2 leads to a significant increase in caspase expression, indicating the activation of both intrinsic and extrinsic apoptotic pathways.[3][6]
Quantitative Analysis of Anticancer Activity
Quantitative data, primarily from in vitro studies of Aurein 1.2, demonstrates its efficacy against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a peptide's potency.
| Peptide | Cancer Cell Line | Assay Type | Result | Citation |
| Aurein 1.2 | T98G (Glioblastoma) | Cytotoxicity | IC50 ≈ 2 µM | [2][6] |
| Aurein 1.2 | MCF-7 (Breast Cancer) | Cytotoxicity | Activity Demonstrated | [2][6] |
| Aurein 1.2 | MX-1 (Breast Cancer) | Cytotoxicity | Activity Demonstrated | [2] |
| Aurein 1.2 | SW480 (Colon Cancer) | MTT (48h) | 77.87% viability at 10 µM | [8] |
| Aurein 1.2 | HT29 (Colon Cancer) | MTT (48h) | 78.81% viability at 10 µM | [3] |
| Aurein 1.2 | HUVEC (Normal Cells) | MTT (48h) | 95.08% viability at 10 µM | [8] |
Note: Lower IC50 values and lower percentage viability indicate higher anticancer activity. The data highlights that Aurein 1.2 is effective against multiple cancer types while showing significantly lower toxicity to normal cells like HUVECs, underscoring its cancer-selective properties.[8]
Key Experimental Protocols
Validating the anticancer properties of peptides like this compound requires a standardized set of in vitro assays.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Protocol Outline:
-
Cell Seeding : Plate cancer cells (e.g., 1.2 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow adherence.[8]
-
Peptide Treatment : Remove the medium and add fresh medium containing serial dilutions of the Aurein peptide. Include untreated cells as a negative control and a known chemotherapeutic agent (e.g., 5-Fluorouracil) as a positive control.[8]
-
Incubation : Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ environment.[10]
-
MTT Addition : Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization : Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Data Acquisition : Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.
-
Analysis : Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Apoptosis Detection by Flow Cytometry
This method quantifies the number of cells undergoing apoptosis versus necrosis.[3] It typically uses a dual-staining protocol with Annexin V and Propidium Iodide (PI).[12]
-
Principle : In early apoptosis, phosphatidylserine (PS) flips to the outer membrane and can be detected by fluorescently-labeled Annexin V. In late apoptosis or necrosis, the membrane becomes permeable, allowing the DNA-intercalating dye PI to enter and stain the nucleus.[12]
-
Protocol Outline :
-
Cell Culture and Treatment : Culture cells (e.g., 3 x 10⁵ cells/well in a 6-well plate) and treat with the Aurein peptide for the desired time.[3]
-
Cell Harvesting : Collect both adherent and floating cells and wash with cold PBS.[12]
-
Staining : Resuspend cells in a binding buffer and add Annexin V-FITC and PI.
-
Incubation : Incubate at room temperature in the dark for 5-20 minutes.[13]
-
Analysis : Analyze the stained cells immediately using a flow cytometer. The results differentiate between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[14]
-
Implicated Signaling Pathways
The induction of apoptosis by Aurein peptides engages conserved cellular signaling cascades. The primary mechanism involves the intrinsic (or mitochondrial) pathway, though activation of the extrinsic (death receptor) pathway has also been observed.[3][7]
-
Intrinsic Pathway : This is the main pathway activated by Aurein peptides. Disruption of the mitochondrial membrane potential (MMP) is the critical initiating event. This leads to the release of cytochrome c, which complexes with Apaf-1 to activate the initiator Caspase-9 . Caspase-9 then cleaves and activates the executioner Caspase-3 , which carries out cell death.[7] This pathway is regulated by the Bcl-2 family of proteins.
-
Extrinsic Pathway : Evidence also points to the activation of the initiator Caspase-8 , a hallmark of the extrinsic pathway.[3][7] This suggests the peptide may also directly or indirectly engage death receptors (e.g., Fas) on the cell surface, which also converges on the activation of Caspase-3.[7]
Conclusion and Future Directions
The available body of research strongly supports the potent and selective anticancer activity of the Aurein peptide family, with Aurein 1.2 serving as a well-documented prototype. The mechanism of action, involving targeted membrane disruption and the induction of apoptosis via mitochondrial pathways, presents a compelling alternative to conventional treatments that are often hampered by drug resistance.
For drug development professionals, the key takeaway is the therapeutic potential of this peptide class. However, this guide also highlights a critical knowledge gap: the lack of specific, published data on the anticancer properties of This compound .
Future research should prioritize:
-
In Vitro Validation : Systematically screen this compound against a panel of cancer cell lines (e.g., NCI-60) using the protocols outlined herein to determine its IC50 values and selectivity index.
-
Mechanistic Studies : Conduct detailed mechanistic assays (e.g., membrane depolarization, cytochrome c release, caspase activity) to confirm if this compound follows the same mechanism as Aurein 1.2 or possesses unique properties.
-
Structural Analysis : Compare the alpha-helical structure and amphipathicity of this compound with Aurein 1.2 to correlate sequence differences with potential variations in activity.
-
In Vivo Efficacy : Following promising in vitro results, preclinical studies in xenograft animal models are essential to evaluate the in vivo antitumor activity, pharmacokinetics, and safety profile of this compound.
By systematically addressing these areas, the full therapeutic potential of this compound can be elucidated, potentially adding a new and powerful candidate to the pipeline of next-generation anticancer peptides.
References
- 1. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 2. Anti-cancer peptides: classification, mechanism of action, reconstruction and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. MSP-4, an Antimicrobial Peptide, Induces Apoptosis via Activation of Extrinsic Fas/FasL- and Intrinsic Mitochondria-Mediated Pathways in One Osteosarcoma Cell Line [mdpi.com]
- 8. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide [apb.tbzmed.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. researchgate.net [researchgate.net]
Biophysical Characterization of Aurein 2.1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for the biophysical characterization of Aurein 2.1 is limited in publicly available scientific literature. This guide provides a comprehensive overview of its predicted properties and mechanism of action based on extensive studies of closely related and well-characterized members of the Aurein family of antimicrobial peptides (AMPs), particularly Aurein 1.2, 2.2, 2.3, and 2.5. The data presented herein should be considered representative for the Aurein class of peptides and serve as a strong starting point for specific investigations into this compound.
Introduction to this compound
This compound is an antimicrobial peptide originally isolated from the Australian Southern Bell Frog, Litoria aurea.[1] Like other members of the Aurein family, it is a cationic, amphipathic peptide with a tendency to form an α-helical structure in membrane-mimicking environments.[2][3] These structural features are central to its antimicrobial activity, which is primarily directed against Gram-positive bacteria.[4] The proposed mechanism of action for many Aurein peptides involves membrane disruption, not through the formation of discrete transmembrane pores, but rather through a "carpet-like" mechanism that leads to membrane destabilization and lysis.[5][6][7]
Peptide Sequence: The primary amino acid sequence of this compound is as follows: Gly-Leu-Leu-Asp-Ile-Val-Lys-Lys-Val-Val-Gly-Ala-Phe-Gly-Ser-Leu-NH2[1][8]
Quantitative Bioactivity Data
The following tables summarize the antimicrobial and hemolytic activities of closely related Aurein peptides. This data provides a baseline for the expected potency and selectivity of this compound.
Table 1: Minimum Inhibitory Concentrations (MIC) of Aurein Peptides against Bacteria
| Peptide | Organism | Strain | MIC (µg/mL) | MIC (µM) | Reference(s) |
| Aurein 1.2 | Staphylococcus aureus | ATCC 29213 | 8 | ~5.4 | [8] |
| Staphylococcus aureus | ATCC 43300 (MRSA) | 8 | ~5.4 | [8] | |
| Enterococcus faecalis | ATCC 29212 | 8 | ~5.4 | [8] | |
| Streptococcus pyogenes | ATCC 19615 | 4 | ~2.7 | [8] | |
| Escherichia coli | ATCC 25922 | 256 | ~173 | [1] | |
| Pseudomonas aeruginosa | ATCC 27853 | 256 | ~173 | [1] | |
| Aurein 2.2 | Staphylococcus aureus | C622 | 50 | ~28.6 | [9] |
| Staphylococcus epidermidis | C621 | 50 | ~28.6 | [9] | |
| Aurein 2.3 | Staphylococcus aureus | C622 | 50 | ~28.6 | [9] |
| Staphylococcus epidermidis | C621 | 100 | ~57.1 | [9] | |
| Aurein 2.5 | Bacillus subtilis | - | - | 30 | [10] |
| Escherichia coli | - | - | 30 | [10] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Aurein Peptides against Fungi
| Peptide | Organism | MIC (µM) | Reference(s) |
| Aurein 1.2 | Candida albicans | 32 | [1] |
| Aurein 2.5 | Rhodotorula rubra | 125 | [10][11] |
| Schizosaccharomyces pombe | 62 | [10] | |
| Stachybotrys chartarum | 250-500 | [12] | |
| Penicillium roseopurpureum | 250-500 | [12] | |
| Aspergillus flavus | 250-500 | [12] |
Table 3: Hemolytic Activity of Aurein Peptides
| Peptide | Concentration | Hemolysis (%) | Cell Type | Reference(s) |
| Aurein 1.2 | 12.5 µg/mL | < 5% | Human RBC | [13] |
Table 4: Membrane Permeabilization Data for Aurein Peptides
| Peptide | Assay | Model Membrane | Peptide/Lipid Ratio | % Leakage/Depolarization | Reference(s) |
| Aurein 2.2 | Calcein Leakage | POPC/POPG (1:1) | 1:15 | 27% | [2] |
| Calcein Leakage | POPC/POPG (3:1) | 1:15 | 36% | [2] | |
| Calcein Leakage | DMPC/DMPG (3:1) | 1:15 | ~100% | [2] | |
| Membrane Depolarization (DiSC₃(5)) | S. aureus C622 | 1-5 x MIC | High | [2] | |
| Aurein 2.3 | Calcein Leakage | POPC/POPG (1:1) | 1:15 | < 27% | [2] |
| Membrane Depolarization (DiSC₃(5)) | S. aureus C622 | 1 x MIC | Moderate (similar to Gramicidin S) | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the biophysical characterization of Aurein peptides.
This protocol is based on the broth microdilution method.
-
Peptide Preparation: Synthesize and purify the peptide (e.g., by reverse-phase HPLC) to >95% purity.[2] Dissolve the peptide in a suitable solvent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin) to create a stock solution.[14]
-
Bacterial Culture: Inoculate a single bacterial colony into Mueller-Hinton Broth (MHB). Incubate overnight at 37°C with shaking.
-
Inoculum Preparation: Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL). Further dilute the bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL for the assay.[14]
-
Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the peptide stock solution in MHB to achieve a range of desired concentrations.
-
Inoculation: Add an equal volume of the prepared bacterial inoculum to each well. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.[14]
This protocol assesses the peptide's lytic activity against red blood cells (RBCs).
-
Blood Collection: Obtain fresh human or animal red blood cells in a tube containing an anticoagulant (e.g., EDTA).
-
RBC Preparation: Centrifuge the blood at 1000 x g for 10 minutes. Aspirate the supernatant and plasma. Wash the RBC pellet three times with a phosphate-buffered saline (PBS) solution (pH 7.4).
-
RBC Suspension: Resuspend the washed RBCs in PBS to a final concentration of 1-4% (v/v).
-
Assay Setup: Add the RBC suspension to a 96-well plate. Add serial dilutions of the peptide to the wells.
-
Controls: Include a negative control (RBCs in PBS only, 0% hemolysis) and a positive control (RBCs in 0.1% Triton X-100, 100% hemolysis).[15]
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs.
-
Measurement: Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 405 nm or 540 nm.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100[15]
CD spectroscopy is used to determine the secondary structure of the peptide in different environments.
-
Sample Preparation: Prepare a stock solution of the peptide at a known concentration (e.g., 50 µM) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Environment Mimics: To induce secondary structure, add membrane-mimicking agents such as trifluoroethanol (TFE) or small unilamellar vesicles (SUVs) of lipids like DMPC or DMPC/DMPG to the peptide solution.[2][3]
-
Spectrometer Setup: Use a CD spectrometer with a quartz cuvette (e.g., 1 mm path length). Set the wavelength range typically from 190 to 260 nm.
-
Data Acquisition: Record the CD spectra at a controlled temperature (e.g., 25°C). Acquire multiple scans for each sample and average them to improve the signal-to-noise ratio.
-
Data Processing: Subtract the spectrum of the buffer/lipid solution (blank) from the peptide spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Structural Analysis: An α-helical structure is characterized by distinct negative bands around 208 nm and 222 nm and a positive band around 192 nm.
This fluorescence-based assay measures the ability of the peptide to permeabilize lipid vesicles.
-
Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) by extruding a lipid suspension (e.g., POPC/POPG) through a polycarbonate membrane. Encapsulate a self-quenching concentration of calcein (e.g., 50-80 mM) within the vesicles.
-
Purification: Remove unencapsulated calcein by passing the vesicle suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).
-
Assay Setup: In a fluorescence cuvette with a stirrer, add the calcein-loaded vesicles to a buffer solution (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).[2]
-
Fluorescence Measurement: Monitor the baseline fluorescence of the vesicle suspension using a spectrofluorometer (excitation ~490 nm, emission ~520 nm).
-
Peptide Addition: Add a specific concentration of the peptide to the cuvette and continue monitoring the fluorescence intensity over time.
-
Maximum Leakage: At the end of the experiment, add a lytic agent (e.g., 0.1% Triton X-100) to disrupt all vesicles and release all encapsulated calcein, representing 100% leakage.
-
Calculation: Calculate the percentage of calcein leakage at a given time point (t) using the formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 Where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after adding Triton X-100.[2]
This assay measures the peptide's ability to disrupt the membrane potential of live bacteria using a potential-sensitive dye like DiSC₃(5).
-
Bacterial Preparation: Grow bacteria to mid-log phase, harvest by centrifugation, and wash with a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose). Resuspend the cells to a final OD₆₀₀ of 0.05.[2]
-
Dye Loading: Add DiSC₃(5) dye (e.g., to a final concentration of 1 µM) to the cell suspension and incubate until the fluorescence signal quenches and stabilizes, indicating maximal dye uptake into the polarized membranes.
-
Assay Setup: Place the dye-loaded cell suspension in a 96-well black plate or a fluorescence cuvette.
-
Fluorescence Monitoring: Measure the baseline fluorescence (excitation ~622 nm, emission ~670 nm).
-
Peptide Addition: Add the peptide at various concentrations (e.g., 1x, 2x, 5x MIC) and record the increase in fluorescence over time.[2]
-
Interpretation: An increase in fluorescence indicates the release of the dye from the bacterial cytoplasm into the medium, which is caused by the depolarization of the cytoplasmic membrane.
Visualizations: Mechanism and Workflow
The following diagrams illustrate the proposed mechanism of action for Aurein peptides and a typical experimental workflow for their biophysical characterization.
Caption: Proposed 'Carpet Model' Mechanism of Action for Aurein Peptides.
Caption: General experimental workflow for biophysical characterization of an antimicrobial peptide.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of Membrane Composition on Antimicrobial Peptides Aurein 2.2 and 2.3 From Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Structure and Membrane Interaction of the Antimicrobial Peptides Aurein 2.2 and 2.3 from Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Membrane Active Peptides and Their Biophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct visualization of membrane leakage induced by the antibiotic peptides: maculatin, citropin, and aurein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Activity of Aurein 1.2 Alone and in Combination with Antibiotics against Gram-Positive Nosocomial Cocci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.sahmri.org.au [research.sahmri.org.au]
- 10. academic.oup.com [academic.oup.com]
- 11. Antimicrobial activity of aurein 2.5 against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The interaction of aurein 2.5 with fungal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tru.arcabc.ca [tru.arcabc.ca]
- 14. Hybrid Antimicrobial Peptide Targeting Staphylococcus aureus and Displaying Anti-infective Activity in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Aurein 2.1 Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein 2.1 is a member of the aurein family of antimicrobial peptides (AMPs), first isolated from the Australian bell frogs Litoria aurea and Litoria raniformis. These peptides represent a promising class of potential therapeutic agents due to their broad-spectrum antimicrobial activity. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, drawing insights from studies on the broader aurein family to inform rational peptide design and optimization for enhanced therapeutic potential. While direct and extensive SAR studies on this compound are limited in the current literature, this guide consolidates available data and extrapolates key relationships from closely related aurein peptides, primarily Aurein 1.2 and 2.2, to provide a foundational understanding for researchers in the field.
Core Principles of Aurein Activity
The antimicrobial efficacy of aurein peptides is intrinsically linked to their physicochemical properties, including their primary sequence, amphipathicity, cationicity, and hydrophobicity. These factors govern their interaction with and disruption of microbial cell membranes, which is believed to be their primary mechanism of action.
Mechanism of Action
Aurein peptides are thought to exert their antimicrobial effects primarily through membrane disruption. The current understanding suggests that these peptides do not form large, unregulated pores but rather create small, ion-selective pores in the bacterial membrane. This leads to membrane depolarization, a decrease in cellular ATP levels, and a disruption of ion homeostasis, ultimately resulting in bacterial cell death. This mechanism is distinct from the action of many other pore-forming peptides and highlights a more nuanced interaction with the microbial membrane.
Structure-Activity Relationship (SAR) Analysis
The following sections detail the impact of specific structural modifications on the biological activity of aurein peptides. The data presented is largely derived from studies on Aurein 1.2 and 2.2 analogs, providing a strong basis for inferring the SAR of this compound.
Data Presentation
The quantitative data from various studies on aurein analogs are summarized in the tables below for ease of comparison. These tables include Minimum Inhibitory Concentrations (MIC) against various bacterial strains and hemolytic activity (HC50), a measure of toxicity against red blood cells.
Table 1: Antimicrobial Activity (MIC in µM) of Aurein Analogs
| Peptide/Analog | Sequence | S. aureus | E. coli | Reference |
| Aurein 1.2 | GLFDIIKKIAESF-NH₂ | 25 | 200 | [1] |
| Aurein 1.2 (G1R/F3W) | R LWDIIKKIAESF-NH₂ | >Aurein 1.2 | >Aurein 1.2 | [2] |
| Aurein 1.2 (F3W) | GLWDIIKKIAESF-NH₂ | >Aurein 1.2 | >Aurein 1.2 | [2] |
| Aurein 2.2 | GLFDIVKKVVGAFGSL-NH₂ | 4 (μg/mL) | - | [3] |
| Aurein 2.2 Analog 73 | - | 4 (μg/mL) | - | [3][4] |
| Aurein 2.2 Analog 77 | - | 4 (μg/mL) | - | [3][4] |
| Aurein 2.5 | GLFDIVKKVVGAFGSL-NH₂ | 125 | 30 | [5] |
Table 2: Hemolytic Activity of Aurein Analogs
| Peptide/Analog | HC50 (µM) | Reference |
| Aurein 1.2 | >100 | [6] |
| Aurein 2.2 | Highly cytotoxic | [7] |
Note: HC50 values are a critical indicator of a peptide's therapeutic potential, with higher values indicating lower toxicity to mammalian cells.
Key Structural Determinants of Activity
Cationicity
An increase in the net positive charge of aurein peptides generally correlates with enhanced antimicrobial activity. This is attributed to the initial electrostatic attraction between the cationic peptide and the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. However, an excessive increase in charge can also lead to increased hemolytic activity, highlighting the need for a balanced charge distribution for optimal selectivity.
Hydrophobicity and Amphipathicity
Hydrophobicity plays a crucial role in the insertion of the peptide into the lipid bilayer of the cell membrane. The amphipathic nature of the α-helical structure, with distinct hydrophobic and hydrophilic faces, is essential for membrane disruption. Modifications that increase hydrophobicity can enhance antimicrobial potency, but often at the cost of increased hemolysis. Therefore, optimizing the hydrophobic-hydrophilic balance is a key strategy in designing aurein analogs with improved therapeutic indices.
Amino Acid Substitutions
Specific amino acid substitutions can significantly impact the activity of aurein peptides. For instance, the introduction of tryptophan residues has been shown to enhance antimicrobial activity, likely due to the anchoring effect of the bulky indole side chain at the membrane interface. Replacing acidic residues with basic residues can increase the net positive charge, thereby boosting antimicrobial efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited in SAR studies of antimicrobial peptides are provided below.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Peptide Solutions: A stock solution of the peptide is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: A bacterial suspension is prepared from an overnight culture and diluted to a standardized concentration (approximately 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate containing the serially diluted peptide is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
Determination of MIC: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
Hemolysis Assay
This assay measures the lytic activity of peptides against red blood cells (RBCs).
-
Preparation of Red Blood Cells: Freshly drawn red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation and resuspended to a final concentration of 1-2% (v/v) in PBS.
-
Peptide Incubation: The washed RBC suspension is incubated with various concentrations of the peptide in a 96-well plate at 37°C for 1 hour.
-
Controls: A negative control (RBCs in PBS) and a positive control (RBCs in a solution of 1% Triton X-100 for complete lysis) are included.
-
Centrifugation: The plate is centrifuged to pellet the intact RBCs.
-
Measurement of Hemoglobin Release: The supernatant is transferred to a new plate, and the absorbance is measured at a wavelength of 414 nm or 540 nm to quantify the amount of hemoglobin released.
-
Calculation of Hemolytic Activity: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of peptides in different environments.
-
Sample Preparation: The peptide is dissolved in an appropriate solvent, such as a buffer, or a membrane-mimetic environment like sodium dodecyl sulfate (SDS) micelles or liposomes.
-
Data Acquisition: CD spectra are recorded on a spectropolarimeter, typically in the far-UV region (190-250 nm).
-
Data Analysis: The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. Characteristic spectra include a double minimum at approximately 208 and 222 nm for α-helical structures.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to this compound SAR studies.
Caption: Proposed mechanism of action for Aurein peptides.
References
- 1. In Vitro Activity of Aurein 1.2 Alone and in Combination with Antibiotics against Gram-Positive Nosocomial Cocci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of structure-activity relationship in Aurein 1.2 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.sahmri.org.au [research.sahmri.org.au]
- 4. Insights into the mechanism of action of two analogues of aurein 2.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study on the interactions of Aurein 2.5 with bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tru.arcabc.ca [tru.arcabc.ca]
- 7. Conjugation of aurein 2.2 to HPG yields an antimicrobial with better properties - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of Aurein 2.1 Membrane Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein 2.1 is a member of the aurein family of antimicrobial peptides (AMPs) isolated from the Australian Southern Bell Frog, Litoria aurea. These peptides represent a promising class of therapeutic agents due to their broad-spectrum antimicrobial activity and distinct mechanism of action, which primarily involves interaction with and disruption of microbial cell membranes. Understanding the molecular details of these interactions is paramount for the rational design of more potent and selective antimicrobial agents. In silico modeling, particularly molecular dynamics (MD) simulations, has emerged as a powerful tool to elucidate the complex and dynamic processes of peptide-membrane interactions at an atomic level.[1][2][3]
This technical guide provides an in-depth overview of the core principles and methodologies for the in silico modeling of this compound's interaction with lipid membranes. While direct computational studies on this compound are limited in the public domain, this guide draws upon the wealth of research on closely related aurein peptides, such as Aurein 1.2, 2.2, 2.3, and 2.5, to provide a comprehensive framework for researchers.[4][5][6][7][8] The principles and protocols described herein are directly applicable to the study of this compound.
Core Concepts in Aurein-Membrane Interactions
The antimicrobial activity of aurein peptides is largely attributed to their ability to selectively target and disrupt the integrity of bacterial cell membranes. Key characteristics of these peptides include their cationic nature and amphipathic α-helical structure upon membrane binding.[9][10] This allows them to preferentially interact with the negatively charged lipids commonly found in bacterial membranes, such as phosphatidylglycerol (PG), over the zwitterionic lipids, like phosphatidylcholine (PC), that dominate mammalian cell membranes.[5][11]
Several models have been proposed to describe the mechanism of membrane disruption by AMPs, including the 'carpet' model, and the formation of 'toroidal' or 'barrel-stave' pores.[10] In silico studies on aurein peptides suggest that they can act via a carpet-like mechanism, where the peptides accumulate on the membrane surface, causing tension and eventual disruption, or by forming pore-like structures that lead to leakage of cellular contents.[2][6] The specific mechanism is often dependent on the peptide concentration, lipid composition, and the biophysical properties of the membrane.[4]
In Silico Modeling Workflow
The process of modeling this compound-membrane interactions involves a series of computational steps, from system setup to simulation and analysis. The following diagram illustrates a typical workflow for such a study.
Caption: A generalized workflow for molecular dynamics simulations of peptide-membrane interactions.
Experimental Protocols for In Silico Model Validation
In silico models are powerful, but their predictions must be validated against experimental data. Several biophysical techniques are commonly employed to study peptide-membrane interactions and provide crucial data for validating and refining computational models.
Key Experimental Techniques:
-
Circular Dichroism (CD) Spectroscopy: Used to determine the secondary structure of the peptide in different environments (e.g., aqueous solution vs. in the presence of lipid vesicles). Aurein peptides typically show a random coil structure in solution and adopt an α-helical conformation upon binding to membranes.[4][5][9]
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides high-resolution structural information about the peptide and lipids within the membrane. ³¹P NMR, in particular, can reveal perturbations in the lipid headgroups caused by peptide interaction.[4][5]
-
Differential Scanning Calorimetry (DSC): Measures the effect of the peptide on the thermotropic phase behavior of the lipid bilayer, indicating the extent of membrane perturbation.[4]
-
Calcein Leakage Assay: A fluorescence-based assay to quantify the peptide's ability to permeabilize lipid vesicles. The release of entrapped calcein from liposomes results in an increase in fluorescence, indicating membrane disruption.[4][11]
The following diagram illustrates a logical workflow for the calcein leakage assay, a common method to quantify membrane disruption.
Caption: A schematic of the calcein leakage assay workflow to measure peptide-induced membrane permeabilization.
Quantitative Data from Aurein Studies
The following tables summarize quantitative data from studies on aurein peptides, which can serve as a benchmark for in silico modeling of this compound.
Table 1: Biophysical Properties of Aurein Peptides
| Peptide | Sequence | Molecular Weight ( g/mol ) | Net Charge (pH 7) |
| Aurein 1.2 | GLFDIIKKIAESF-NH₂ | 1433.7 | +2 |
| This compound | GLFDIVKKIAGHI-NH₂ | 1433.7 | +2 |
| Aurein 2.2 | GLFDIVKKVVGALGSL-NH₂ | 1615.0[12] | +2 |
| Aurein 2.3 | GLFDIVKKVVGAIGSL-NH₂ | 1629.0 | +2 |
| Aurein 2.5 | GLFDIVKKVVGAFGSL-NH₂ | 1663.0 | +2 |
Table 2: Membrane Interaction Parameters of Aurein Peptides
| Peptide | Model Membrane | Technique | Observation | Peptide/Lipid Ratio for Effect |
| Aurein 2.2 | DMPC/DMPG (3:1) | CD | α-helical structure formation | - |
| Aurein 2.3 | DMPC/DMPG (3:1) | CD | α-helical structure formation | - |
| Aurein 2.2 | DMPC/DMPG | DSC | Perturbation of lipid phase structure | - |
| Aurein 2.3 | DMPC/DMPG | DSC | Perturbation of lipid phase structure | - |
| Aurein 2.2 | DMPC/DMPG | Calcein Assay | High membrane leakage | - |
| Aurein 2.3 | DMPC/DMPG | Calcein Assay | High membrane leakage | - |
| Aurein 2.2 | POPC/POPG (1:1 & 3:1) | Calcein Assay | Higher leakage than Aurein 2.3 | - |
| Aurein 2.2 | S. aureus | DiSC₃(5) Assay | Efficient membrane perturbation | - |
| Aurein 1.2 | POPC | MD Simulation | Binds to curved membranes more readily | - |
| Aurein 1.2 | POPC | MD Simulation | Acts via a carpet mechanism | - |
| Aurein 1.2 | Anionic cardiolipin | MD Simulation | Induces membrane buckling | Varies with concentration |
| Aurein 2.5 | B. subtilis & E. coli mimics | Monolayer | Membrane destabilization | MIC of 30 µM |
Data compiled from multiple sources.[2][4][8][13][14]
Signaling Pathways and Mechanisms of Action
While AMPs like this compound are primarily known for direct membrane disruption, their interaction with the bacterial membrane can also trigger downstream signaling events leading to cell death. The initial binding and membrane perturbation can be considered the primary signaling event.
Caption: A logical diagram illustrating the proposed steps in the membrane disruption process by this compound.
Conclusion
In silico modeling provides an invaluable window into the molecular mechanisms governing the interaction of this compound with bacterial membranes. By combining molecular dynamics simulations with experimental validation, researchers can gain a detailed understanding of the structure-activity relationships of this promising antimicrobial peptide. This knowledge is critical for the development of novel peptide-based therapeutics with enhanced efficacy and selectivity, a crucial step in the fight against antibiotic resistance. The methodologies and data presented in this guide offer a solid foundation for initiating and advancing in silico research on this compound and other related antimicrobial peptides.
References
- 1. Characterization of Antimicrobial Peptide–Membrane Interaction Using All-Atom Molecular Dynamic Simulation | Springer Nature Experiments [experiments.springernature.com]
- 2. Molecular Dynamics for Antimicrobial Peptide Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Effect of membrane composition on antimicrobial peptides aurein 2.2 and 2.3 from Australian southern bell frogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The importance of bacterial membrane composition in the structure and function of aurein 2.2 and selected variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Interaction of Antimicrobial Peptides with Lipid Structures Studied by Coarse-Grained Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Could Cardiolipin Protect Membranes against the Action of Certain Antimicrobial Peptides? Aurein 1.2, a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the structure and membrane interaction of the antimicrobial peptides aurein 2.2 and 2.3 from Australian southern bell frogs | UBC Chemistry [chem.ubc.ca]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 12. Aurein 2.2 | C76H131N19O19 | CID 102007746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. A study on the interactions of Aurein 2.5 with bacterial membranes - Lancashire Online Knowledge [knowledge.lancashire.ac.uk]
- 14. A study on the interactions of Aurein 2.5 with bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Solid-Phase Synthesis of Aurein 2.1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein 2.1 is a 16-amino acid antimicrobial peptide, with the sequence Gly-Leu-Leu-Asp-Ile-Val-Lys-Lys-Val-Val-Gly-Ala-Phe-Gly-Ser-Leu-NH2, originally isolated from the Australian bell frog, Litoria aurea.[1] As a member of the aurein family of peptides, it exhibits broad-spectrum antimicrobial activity, making it a subject of interest for the development of new therapeutic agents. This document provides a detailed protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS), a widely used method for producing synthetic peptides for research and pharmaceutical applications.
Data Presentation
The successful synthesis of this compound can be characterized by its yield and purity. While specific yields can vary based on the scale and specific instrumentation used, the following table summarizes typical quantitative data expected from a well-optimized Fmoc-SPPS of a peptide of similar length and complexity.
| Parameter | Expected Value | Method of Analysis |
| Crude Peptide Yield | 70-85% | Gravimetric analysis after cleavage and precipitation |
| Purity after Cleavage | >70% | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Final Purity after Purification | >95% | RP-HPLC |
| Molecular Mass (Monoisotopic) | 1615.95 Da (Expected) | Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) |
Experimental Protocols
This section outlines a representative protocol for the manual solid-phase synthesis of this compound on a 0.1 mmol scale.
Materials and Reagents
-
Resin: Rink Amide AM resin (or a similar resin suitable for C-terminal amide peptides) with a substitution of 0.5-0.8 mmol/g.
-
Fmoc-protected Amino Acids: Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Ile-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH, Fmoc-Phe-OH, Fmoc-Ser(tBu)-OH.
-
Coupling Reagents:
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure)
-
-
Activation Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Reagent: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF).
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH)
-
Diethyl ether, anhydrous
-
-
Cleavage Cocktail:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
(Optional for sequences with potential for side reactions) 1,2-Ethanedithiol (EDT)
-
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
Synthesis Workflow
The synthesis of this compound follows a cyclical process of deprotection and coupling, starting from the C-terminal amino acid (Leucine) attached to the solid support.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.
Step-by-Step Protocol
-
Resin Preparation:
-
Place the Rink Amide resin in a reaction vessel.
-
Swell the resin in DMF for at least 30 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin substitution), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative ninhydrin test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the this compound sequence, starting from Leucine and proceeding to Glycine at the N-terminus.
-
-
Final Deprotection and Washing:
-
After the final coupling of Fmoc-Gly-OH, perform a final Fmoc deprotection (step 2).
-
Wash the resin extensively with DMF (5 times), DCM (5 times), and finally with methanol (3 times).
-
Dry the peptide-resin under vacuum.
-
-
Cleavage and Side-Chain Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the dried peptide-resin.
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purify the crude peptide using preparative RP-HPLC with a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide and lyophilize to obtain a white powder.
-
-
Characterization:
-
Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.
-
Signaling Pathways and Experimental Workflows
The primary antimicrobial mechanism of this compound and related peptides is believed to be the disruption of the bacterial cell membrane. This is a direct physical interaction rather than a complex signaling pathway. The peptide's amphipathic nature allows it to interact with and insert into the lipid bilayer, leading to pore formation, membrane depolarization, and ultimately cell death. A diagram illustrating this proposed mechanism is provided below.
Caption: Proposed Mechanism of Action for this compound.
References
Application Notes and Protocols: Purification and Characterization of Synthetic Aurein 2.1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein 2.1 is a cationic antimicrobial peptide with the sequence GLLDIVKKVVGAFGSL-NH2, first identified in the Australian bell frog, Litoria aurea. As a member of the aurein family of peptides, it exhibits broad-spectrum antimicrobial activity, making it a person of interest for the development of new therapeutic agents against microbial infections. This document provides detailed protocols for the chemical synthesis, purification, and comprehensive characterization of this compound.
Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | Gly-Leu-Leu-Asp-Ile-Val-Lys-Lys-Val-Val-Gly-Ala-Phe-Gly-Ser-Leu-NH₂ |
| Molecular Formula | C₇₆H₁₃₀N₁₈O₂₀ |
| Molecular Weight | 1615.95 Da |
| Net Charge (pH 7.4) | +2 |
I. Synthesis and Purification of this compound
The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is for the manual synthesis of this compound on a 0.1 mmol scale using a Rink Amide resin, which yields a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin (0.1 mmol)
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
DDI water
-
Diethyl ether
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for 15 minutes, then drain.
-
Wash the resin with DMF (5 times), DCM (3 times), and DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 equivalents to the resin substitution) and OxymaPure (4 equivalents) in DMF.
-
Add DIC (4 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF (5 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the this compound sequence, from the C-terminus to the N-terminus.
-
Final Deprotection: After the final coupling step, perform the Fmoc deprotection (step 2) to remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/EDT/Water (92.5:2.5:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: RP-HPLC Purification of Synthetic this compound
Materials:
-
Crude synthetic this compound
-
Solvent A: 0.1% TFA in DDI water
-
Solvent B: 0.1% TFA in acetonitrile
-
Preparative C18 RP-HPLC column
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
Chromatography:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at a flow rate appropriate for the column size.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound as a white powder.
II. Characterization of Synthetic this compound
Protocol 3: Mass Spectrometry Analysis
Purpose: To confirm the molecular weight of the synthesized peptide.
Method:
-
Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analysis: Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
-
Data Interpretation: Compare the observed molecular mass with the theoretical molecular mass of this compound (1615.95 Da).
Expected Result: A major peak corresponding to the [M+H]⁺ or other charged states of the peptide, confirming its identity.
Protocol 4: Circular Dichroism (CD) Spectroscopy
Purpose: To determine the secondary structure of this compound in different environments.
Method:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).
-
Prepare samples for analysis by diluting the stock solution to a final concentration of 50-100 µM in:
-
Aqueous buffer (10 mM sodium phosphate, pH 7.4)
-
A membrane-mimicking environment (e.g., 50% trifluoroethanol (TFE) in buffer or in the presence of sodium dodecyl sulfate (SDS) micelles).
-
-
-
Data Acquisition:
-
Record CD spectra from 190 to 260 nm at room temperature using a quartz cuvette with a 1 mm path length.
-
Record a baseline spectrum of the buffer/solvent alone.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the peptide spectrum.
-
Convert the data to mean residue ellipticity [θ].
-
Analyze the spectra for characteristic helical signatures (negative bands at ~208 and ~222 nm).
-
Expected Result: this compound is expected to adopt a random coil conformation in aqueous buffer and an α-helical structure in a membrane-mimicking environment, which is characteristic of many antimicrobial peptides.
III. Biological Activity of this compound
Antimicrobial Activity
The antimicrobial activity of this compound is determined by measuring its Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi. While specific MIC values for this compound are not extensively published, data from closely related peptides like Aurein 1.2, 2.2, and 2.3 provide an indication of its expected activity.[1][2]
| Organism | Type | Related Peptide | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Aurein 2.2 | 15-25[1] |
| Staphylococcus epidermidis | Gram-positive | Aurein 2.2 | 8-25[1] |
| Enterococcus faecalis | Gram-positive | Aurein 1.2 | 8-16[2] |
| Streptococcus pyogenes | Gram-positive | Aurein 1.2 | 4[2] |
| Candida albicans | Fungus | Aurein 1.2 Analogs | 4-16 |
Note: The data presented is for related Aurein peptides and may not be fully representative of this compound's activity.
Protocol 5: Minimum Inhibitory Concentration (MIC) Assay
Method: A broth microdilution method is used to determine the MIC.
Procedure:
-
Peptide Preparation: Prepare a stock solution of this compound and create serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Grow microbial cultures to the mid-logarithmic phase and dilute to a final concentration of ~5 x 10⁵ CFU/mL.
-
Incubation: Add the microbial inoculum to the wells containing the peptide dilutions. Include positive (microbes only) and negative (medium only) controls.
-
Reading: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi). The MIC is the lowest peptide concentration that completely inhibits visible microbial growth.
Cytotoxicity
The cytotoxicity of this compound against mammalian cells is a critical parameter for its therapeutic potential. This is often assessed by measuring its hemolytic activity (lysis of red blood cells) and its effect on the viability of nucleated mammalian cells.
| Cell Type | Assay | Related Peptide | Result |
| Human Red Blood Cells | Hemolysis | Aurein 1.2 | <5% hemolysis at 12.5 µg/mL[3] |
| Human Fibroblasts | MTT Assay | Aurein 1.2 Analogs | Low cytotoxicity at MIC |
Note: The data presented is for related Aurein peptides and may not be fully representative of this compound's cytotoxicity.
Protocol 6: Hemolytic Assay
Procedure:
-
Red Blood Cell Preparation: Obtain fresh human red blood cells (hRBCs) and wash them three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the hRBCs in PBS to a final concentration of 4% (v/v).
-
Assay:
-
Add serial dilutions of this compound to a 96-well plate.
-
Add the hRBC suspension to each well.
-
Include a negative control (PBS) and a positive control (0.1% Triton X-100 for 100% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement: Centrifuge the plate and transfer the supernatant to a new plate. Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control.
Protocol 7: MTT Cytotoxicity Assay
Procedure:
-
Cell Seeding: Seed mammalian cells (e.g., HEK293, HaCaT) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: Calculate the cell viability as a percentage of the untreated control. The IC₅₀ is the peptide concentration that causes a 50% reduction in cell viability.
IV. Mechanism of Action
The proposed mechanism of action for this compound, similar to other Aurein peptides, involves the disruption of the microbial cell membrane. This is a multi-step process that leads to membrane permeabilization and ultimately cell death.
Proposed Mechanism of Action of this compound
References
- 1. Characterization of the Structure and Membrane Interaction of the Antimicrobial Peptides Aurein 2.2 and 2.3 from Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Aurein 1.2 Alone and in Combination with Antibiotics against Gram-Positive Nosocomial Cocci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tru.arcabc.ca [tru.arcabc.ca]
Application Notes and Protocols for Recombinant Aurein 2.1 Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein 2.1 is a 16-amino-acid antimicrobial peptide (AMP) originally isolated from the Australian bell frog, Litoria aurea. Its broad-spectrum activity against various pathogens makes it a promising candidate for therapeutic development. However, obtaining sufficient quantities of this compound from natural sources is impractical for large-scale applications. Recombinant expression systems, particularly in Escherichia coli, offer a cost-effective and scalable alternative for producing this peptide.[1][2]
This document provides detailed application notes and protocols for the recombinant expression, purification, and characterization of this compound. The methodologies described herein are based on established strategies for the production of antimicrobial peptides in E. coli.
Principle of Recombinant this compound Production
The production of small, cationic peptides like this compound in bacterial hosts can be toxic to the expression system and the peptide itself is susceptible to proteolytic degradation.[1][3] To circumvent these issues, a common and effective strategy is to express the peptide as a fusion protein.[1][4] This involves genetically linking the this compound coding sequence to a larger, more stable protein partner. This fusion approach can enhance expression levels, improve solubility, and protect the peptide from degradation. Following expression, the fusion protein is purified, and the this compound peptide is cleaved from its fusion partner.
A recommended fusion partner for the expression of this compound is Thioredoxin (Trx), a highly soluble and stable protein that has been shown to significantly enhance the yield of fused peptides.[1][4][5][6] The use of a pET vector system, such as pET-32a, is advisable as it provides a strong T7 promoter for high-level expression and incorporates a His-tag for straightforward purification via immobilized metal affinity chromatography (IMAC).[1][7][8][9][10] The vector also typically includes a specific protease cleavage site, such as for enterokinase, to allow for the precise removal of the fusion tag.[1]
Experimental Workflow Overview
Data Presentation
The following tables provide a structured format for recording and comparing quantitative data at various stages of this compound production.
Table 1: Expression and Purification of Trx-Aurein 2.1 Fusion Protein
| Parameter | Value | Units | Notes |
| Culture Volume | L | ||
| OD600 at Induction | |||
| Induction Time | hours | ||
| Induction Temperature | °C | ||
| Wet Cell Weight | g | ||
| Total Protein from Lysate | mg | Bradford or BCA assay | |
| Purified Fusion Protein | mg | From IMAC | |
| Purification Yield | % | (Purified/Total) x 100 | |
| Purity | % | Densitometry from SDS-PAGE |
Table 2: Cleavage and Final Yield of this compound
| Parameter | Value | Units | Notes |
| Amount of Fusion Protein | mg | ||
| Amount of Enterokinase | U | ||
| Cleavage Time | hours | ||
| Cleavage Temperature | °C | ||
| Purified this compound | mg | From RP-HPLC | |
| Overall Yield | mg/L | (Purified this compound / Culture Volume) |
Table 3: Antimicrobial Activity of Recombinant this compound
| Test Organism | MIC (µg/mL) | MIC (µM) | Positive Control (e.g., Gentamicin) MIC (µg/mL) |
| Staphylococcus aureus | |||
| Escherichia coli | |||
| Pseudomonas aeruginosa | |||
| Candida albicans |
Experimental Protocols
Gene Design and Cloning
1.1. Codon Optimization: The amino acid sequence of this compound is GLFDIVKKVVGALGSL-NH2. For optimal expression in E. coli, the corresponding DNA sequence should be codon-optimized. This involves replacing codons that are rare in E. coli with more frequently used ones without altering the amino acid sequence. Several online tools and commercial services are available for this purpose.
1.2. Gene Synthesis and Vector Construction: The optimized this compound gene should be synthesized with appropriate restriction sites for cloning into the pET-32a(+) vector. This vector allows for the expression of the peptide as a fusion with an N-terminal Thioredoxin tag, a His-tag, and an enterokinase cleavage site.
Expression of Trx-Aurein 2.1 Fusion Protein
2.1. Transformation:
-
Thaw a vial of chemically competent E. coli BL21(DE3) cells on ice.
-
Add 1-5 µL of the pET-32a-Aurein2.1 plasmid to the cells and mix gently.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds and immediately place them back on ice for 2 minutes.
-
Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate 100 µL of the transformed cells onto an LB agar plate containing ampicillin (100 µg/mL) and incubate overnight at 37°C.
2.2. Protein Expression:
-
Inoculate a single colony from the LB plate into 50 mL of LB medium with ampicillin (100 µg/mL).
-
Grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium (with ampicillin) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to incubate the culture for 4-6 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to potentially improve protein solubility.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C.
Purification of Trx-Aurein 2.1 Fusion Protein
3.1. Cell Lysis:
-
Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to disrupt the cells and shear the DNA.
-
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the soluble fusion protein.
3.2. Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the His-tagged fusion protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Collect the eluted fractions and analyze by SDS-PAGE.
-
Pool the fractions containing the purified fusion protein and dialyze against a suitable buffer for enterokinase cleavage (e.g., 50 mM Tris-HCl, 20 mM CaCl2, 50 mM NaCl, pH 8.0).
Cleavage of the Fusion Protein and Purification of this compound
4.1. Enterokinase Cleavage:
-
Determine the concentration of the purified fusion protein.
-
Add enterokinase to the fusion protein solution at a ratio of 1:100 (enzyme:protein, w/w).[11][12]
-
Incubate the reaction at room temperature (22-25°C) for 16-24 hours.[12][13] The optimal time and temperature may need to be determined empirically.
-
Monitor the cleavage reaction by SDS-PAGE.
4.2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
After cleavage, acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Centrifuge to remove any precipitate.
-
Purify the released this compound peptide using a C18 RP-HPLC column.
-
Use a linear gradient of acetonitrile in 0.1% TFA to elute the peptide.
-
Collect fractions and identify those containing the pure peptide by analytical RP-HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain this compound as a powder.
Characterization of Recombinant this compound
5.1. Purity and Molecular Weight Confirmation:
-
SDS-PAGE: Analyze the purified peptide on a Tricine-SDS-PAGE gel to confirm its purity and apparent molecular weight.
-
Mass Spectrometry: Determine the exact molecular weight of the purified peptide using MALDI-TOF or ESI-MS to confirm its identity.
5.2. Antimicrobial Activity Assay (Broth Microdilution):
-
Prepare a stock solution of the lyophilized this compound in sterile water or a suitable buffer.
-
Prepare two-fold serial dilutions of the peptide in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (medium with inoculum, no peptide) and negative (medium only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.[14]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no expression | Codon bias; Toxic protein | Re-optimize codons; Use a lower IPTG concentration and/or lower induction temperature. |
| Inclusion body formation | High expression rate; Improper folding | Express at a lower temperature (18-25°C); Use a different fusion partner (e.g., SUMO, MBP). |
| Poor fusion protein binding to IMAC | His-tag is inaccessible | Perform purification under denaturing conditions with urea or guanidine-HCl. |
| Inefficient enterokinase cleavage | Cleavage site is inaccessible | Perform cleavage under partial denaturing conditions; Optimize enzyme:substrate ratio and incubation time/temperature.[15] |
| Low final peptide yield | Proteolytic degradation | Add protease inhibitors during lysis; Use a fusion system designed to protect the peptide (e.g., SUMO-intein).[16][17] |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the successful recombinant production of this compound in E. coli. By utilizing a thioredoxin fusion partner and a robust purification strategy, it is possible to obtain high-purity, biologically active this compound for research and preclinical development. Careful optimization of expression and cleavage conditions will be crucial for maximizing the final yield.
References
- 1. Carrier proteins for fusion expression of antimicrobial peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression in Escherichia coli of novel recombinant hybrid antimicrobial peptide AL32-P113 with enhanced antimicrobial activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [21] Thioredoxin as a fusion partner for production of soluble recombinant proteins in Escherichia coli | Semantic Scholar [semanticscholar.org]
- 7. pET Bacterial Recombinant Protein Expression Vector | VectorBuilder [en.vectorbuilder.com]
- 8. pET Expression Vector | PRODUCTS | BDL・BioDynamics Laboratory Inc. [bdl-biodynamics.com]
- 9. Implementing Novel Designs in pET Expression Plasmids that Increase Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 13. abcam.com [abcam.com]
- 14. High-Throughput and Facile Assay of Antimicrobial Peptides Using pH-Controlled Fluorescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abmgood.com [abmgood.com]
- 16. Methods for Recombinant Production and Purification of Peptides as SUMO-Peptide-Intein Fusion Proteins to Protect from Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SPI “sandwich”: Combined SUMO‐Peptide‐Intein expression system and isolation procedure for improved stability and yield of peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Broth Microdilution Susceptibility Testing of Aurein 2.1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing broth microdilution assays for determining the antimicrobial susceptibility of various microorganisms to the peptide Aurein 2.1. This document includes detailed protocols, data presentation guidelines, and visual workflows to ensure accurate and reproducible results in a research and development setting.
Introduction
This compound is an antimicrobial peptide (AMP) originally isolated from the Australian Bell Frog, Litoria aurea.[1] Like many AMPs, it exhibits broad-spectrum activity against a range of pathogens. The broth microdilution assay is a standardized method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[2] This method is crucial for evaluating the potency of new antimicrobial candidates like this compound and for monitoring the development of resistance.
Standard antimicrobial susceptibility testing (AST) methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), often require modifications for cationic peptides like this compound.[3][4][5] These modifications are necessary to account for the peptides' propensity to bind to plastic surfaces and their unique mechanisms of action.
Applications in Research and Drug Development
The broth microdilution assay for this compound is a critical tool in various stages of research and drug development:
-
Lead Optimization: To assess the potency of this compound and its synthetic analogues against a panel of clinically relevant microorganisms.
-
Spectrum of Activity Determination: To define the range of bacteria and fungi susceptible to this compound.
-
Mechanism of Action Studies: To provide baseline data for further investigations into how the peptide kills or inhibits microbial growth.
-
Resistance Studies: To monitor for the emergence of resistance in microbial populations during preclinical development.
-
Quality Control: To ensure the consistent potency of different batches of synthesized or purified this compound.
Data Presentation
Quantitative data from broth microdilution assays should be summarized in a clear and structured format to facilitate comparison and interpretation. The following table provides an example of how to present MIC data for this compound and its analogues against a panel of representative microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of Aurein Peptides against Various Microorganisms
| Peptide | Organism | Strain | MIC Range (µg/mL) | Reference |
| Aurein 1.2 | Staphylococcus aureus | ATCC 29213 | 8 | [3] |
| Aurein 1.2 | Staphylococcus aureus (MRSA) | ATCC 43300 | 8 | [3] |
| Aurein 1.2 | Enterococcus faecalis | ATCC 29212 | 8 | [3] |
| Aurein 1.2 | Enterococcus faecalis (VRE) | ATCC 51299 | 16 | [3] |
| Aurein 1.2 | Streptococcus pyogenes | ATCC 19615 | 4 | [3] |
| Aurein M3 (Aurein 1.2 analogue) | Staphylococcus aureus | N/A | ≤16 | [6] |
| Aurein M3 (Aurein 1.2 analogue) | Escherichia coli | N/A | ≤16 | [6] |
| Aurein 2.2 analogue (Peptide 73) | Staphylococcus aureus | N/A | 4 | [7] |
| Aurein 2.2 analogue (Peptide 77) | Staphylococcus aureus | N/A | 4 | [7] |
Note: Data for this compound is limited in publicly available literature; therefore, data for the closely related Aurein 1.2 and its analogues are presented as representative examples.
Experimental Protocols
This section provides a detailed methodology for performing the broth microdilution assay for this compound susceptibility testing, adapted for cationic antimicrobial peptides.
Materials
-
This compound peptide (lyophilized)
-
Sterile, polypropylene 96-well microtiter plates (U- or V-bottom)[8]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution[9]
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Pipettes and sterile, low-protein-binding tips
-
Incubator (35°C ± 2°C)
Protocol
1. Preparation of this compound Stock Solution: a. Aseptically dissolve the lyophilized this compound peptide in sterile 0.01% acetic acid to create a high-concentration stock solution (e.g., 1280 µg/mL). The use of a weak acid helps to maintain peptide solubility. b. Further dilute the stock solution in sterile 0.01% acetic acid with 0.2% BSA to prepare working solutions. BSA is included to prevent the peptide from adhering to plastic surfaces.[9]
2. Preparation of Microbial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. d. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
3. Broth Microdilution Procedure: a. In a sterile polypropylene 96-well plate, perform serial two-fold dilutions of the this compound working solution with CAMHB to achieve a final volume of 50 µL per well. The concentration range should typically span from 128 µg/mL down to 0.125 µg/mL. b. Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL. c. Include the following controls in each plate:
- Growth Control: 50 µL of CAMHB + 50 µL of microbial inoculum (no peptide).
- Sterility Control: 100 µL of CAMHB (no peptide, no inoculum). d. Seal the plate or cover with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
4. Determination of Minimum Inhibitory Concentration (MIC): a. After incubation, visually inspect the plate for microbial growth (turbidity). b. The MIC is the lowest concentration of this compound at which there is no visible growth.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Broth Microdilution Assay.
Proposed Mechanism of Action
The primary mechanism of action for many aurein peptides is believed to be through membrane disruption.[10][11] The cationic nature of the peptide facilitates its interaction with the negatively charged components of microbial cell membranes, leading to pore formation and cell lysis. Some aurein analogues, however, may act as cell-penetrating peptides with intracellular targets.[7]
Caption: this compound's proposed membrane disruption mechanism.
References
- 1. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. Design and characterization of new antimicrobial peptides derived from aurein 1.2 with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into the mechanism of action of two analogues of aurein 2.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis and Antifungal Activity of Stapled Aurein1.2 Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MTT Assay for Aurein 2.1 Cytotoxicity on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for assessing the cytotoxicity of the antimicrobial peptide Aurein 2.1 on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This document includes detailed experimental procedures, data presentation guidelines, and visualizations to facilitate the understanding and implementation of this crucial technique in drug discovery and cancer research.
Introduction
This compound is a member of the aurein family of antimicrobial peptides, which have demonstrated cytotoxic effects against various cancer cell lines. The primary mechanism of action for aurein peptides is believed to be the disruption of the cell membrane's integrity, leading to cell lysis. This is often followed by the induction of apoptosis. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.
Data Presentation
Table 1: Cytotoxicity of Aurein 1.2 on Human Colorectal Carcinoma Cell Lines [1][2]
| Cell Line | Peptide | Concentration (µM) | Incubation Time (hours) | % Cell Viability |
| SW480 | Aurein 1.2 | 10 | 48 | 77.87 |
| HT29 | Aurein 1.2 | 10 | 48 | 78.81 |
Note: This data is for Aurein 1.2 and should be used as a preliminary guide. It is imperative to generate specific dose-response curves and calculate IC50 values for this compound for accurate assessment of its cytotoxic potential.
Experimental Protocols
This section provides a detailed methodology for performing the MTT assay to determine the cytotoxicity of this compound on adherent cancer cells.
Materials
-
This compound peptide (lyophilized)
-
Cancer cell line of interest (e.g., MCF-7, A549, PC3, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Protocol
-
Cell Seeding:
-
Culture the selected cancer cells in a T-75 flask until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.
-
-
Peptide Preparation and Treatment:
-
Prepare a stock solution of this compound by dissolving the lyophilized peptide in sterile distilled water or an appropriate buffer to a concentration of 1 mg/mL. Further dilutions should be made in serum-free culture medium.
-
Prepare a series of dilutions of this compound in serum-free medium to achieve the desired final concentrations for the dose-response experiment (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
After the 24-hour incubation, carefully remove the culture medium from the wells.
-
Add 100 µL of the various concentrations of this compound solution to the respective wells.
-
Include control wells:
-
Vehicle Control: Wells with cells treated with the same medium used for peptide dilutions (without the peptide).
-
Blank Control: Wells containing only culture medium (no cells) to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation with this compound, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a humidified incubator. During this time, viable cells will convert the MTT into formazan crystals, which will appear as purple precipitates.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells by pipetting up and down or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the peptide that causes a 50% reduction in cell viability, from the dose-response curve.
-
Visualization of Experimental Workflow and Signaling Pathway
To aid in the conceptual understanding of the experimental process and the potential mechanism of action of this compound, the following diagrams are provided.
Caption: A flowchart illustrating the key steps of the MTT assay for evaluating this compound cytotoxicity.
Caption: A diagram showing the proposed mechanism of Aurein-induced apoptosis in cancer cells.
References
Application Notes and Protocols: Hemolytic Activity Assay for Aurein 2.1
Introduction
Aurein 2.1 is an antimicrobial peptide (AMP) originally isolated from the Australian bell frog, Litoria aurea. Like many AMPs, this compound exhibits broad-spectrum antimicrobial activity. However, for therapeutic applications, it is crucial to assess its cytotoxic effects on host cells, particularly erythrocytes (red blood cells). The hemolytic activity assay is a fundamental method for evaluating the membrane-disrupting potential of peptides and other compounds on red blood cells. This document provides a detailed protocol for determining the hemolytic activity of this compound, along with data presentation guidelines and visualizations to aid researchers, scientists, and drug development professionals in their investigations.
Antimicrobial peptides can induce hemolysis through various mechanisms, including the "barrel-stave" and "carpet" models. In the barrel-stave model, peptides insert into the cell membrane, forming pores that lead to cell lysis. In the carpet model, the peptides accumulate on the membrane surface, disrupting its integrity and causing micellization. Understanding the hemolytic potential of this compound is a critical step in evaluating its therapeutic index and potential for systemic applications.
Data Presentation
Quantitative data from the hemolytic activity assay should be summarized to facilitate clear interpretation and comparison. The results are typically expressed as the percentage of hemolysis at different peptide concentrations. Key metrics to report include HC10 and HC50 values, which represent the peptide concentration causing 10% and 50% hemolysis, respectively.
Table 1: Hemolytic Activity of this compound Against Human Red Blood Cells
| This compound Concentration (µM) | Absorbance (540 nm) | % Hemolysis |
| 0 (Negative Control - PBS) | 0.005 | 0% |
| 1 | 0.012 | X% |
| 5 | 0.045 | Y% |
| 10 | 0.150 | Z% |
| 25 | 0.450 | A% |
| 50 | 0.850 | B% |
| 100 | 1.250 | C% |
| Positive Control (0.1% Triton X-100) | 1.500 | 100% |
| Note: The absorbance values and corresponding hemolysis percentages are illustrative and should be replaced with experimental data. |
Table 2: Summary of Hemolytic Parameters for this compound
| Peptide | HC10 (µM) | HC50 (µM) |
| This compound | [Experimental Value] | [Experimental Value] |
| Control Peptide (e.g., Melittin) | [Experimental Value] | [Experimental Value] |
Experimental Protocols
This section details the methodology for performing a hemolytic activity assay.
Materials and Reagents
-
This compound peptide (lyophilized)
-
Human red blood cells (hRBCs) from a healthy donor
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (0.1% v/v in PBS)
-
Sterile, pyrogen-free 96-well microtiter plates (U-bottom)
-
Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm
-
Centrifuge
Preparation of Red Blood Cell Suspension
-
Collect fresh human blood in a tube containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 800 x g for 10 minutes at 4°C.
-
Carefully remove the supernatant and the buffy coat (white blood cells).
-
Wash the pelleted red blood cells three times with 10 volumes of cold PBS. Each wash should be followed by centrifugation at 800 x g for 10 minutes at 4°C.
-
After the final wash, resuspend the RBCs in PBS to a final concentration of 4% (v/v).
Hemolytic Activity Assay Procedure
-
Prepare a stock solution of this compound in PBS.
-
Perform serial two-fold dilutions of the this compound stock solution in PBS directly in the 96-well plate to achieve a range of desired concentrations (e.g., 1 to 100 µM). The final volume in each well should be 50 µL.
-
Prepare the following controls in separate wells:
-
Negative Control (0% Hemolysis): 50 µL of PBS.
-
Positive Control (100% Hemolysis): 50 µL of 0.1% Triton X-100.
-
-
Add 50 µL of the 4% hRBC suspension to each well, bringing the final volume to 100 µL.
-
Incubate the plate at 37°C for 1 hour.
-
After incubation, centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader. This wavelength corresponds to the peak absorbance of hemoglobin released from lysed cells.
Calculation of Percent Hemolysis
The percentage of hemolysis is calculated using the following formula:
% Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Where:
-
Abssample is the absorbance of the sample well.
-
Absnegative control is the absorbance of the negative control well (PBS).
-
Abspositive control is the absorbance of the positive control well (0.1% Triton X-100).
Visualizations
Experimental Workflow
Caption: Workflow for the hemolytic activity assay of this compound.
Conceptual Mechanism of Peptide-Induced Hemolysis
Caption: Conceptual pathway of this compound-induced hemolysis.
Application Note: Elucidating the Conformational Dynamics of Aurein 2.1 using Circular Dichroism Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aurein 2.1 is a member of the aurein family of antimicrobial peptides (AMPs), which are secreted from the granular dorsal glands of the Australian green and golden bell frog, Litoria aurea.[1] These peptides represent a crucial component of the frog's innate immune system, exhibiting broad-spectrum activity against various pathogens. Aurein peptides are characterized by their relatively short length and cationic nature, properties that are closely linked to their antimicrobial efficacy. The mechanism of action for many aurein peptides is believed to involve the disruption of bacterial cell membranes. This interaction is highly dependent on the peptide's secondary structure, which can change significantly upon transition from an aqueous environment to the hydrophobic environment of a lipid bilayer.
Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of proteins and peptides. This method measures the differential absorption of left and right circularly polarized light by chiral molecules. The peptide backbone, when arranged in ordered structures such as α-helices and β-sheets, gives rise to characteristic CD spectra. Therefore, CD spectroscopy is an invaluable tool for studying the conformational changes of AMPs like this compound as they interact with membrane-mimicking environments, providing insights into their mechanism of action. An α-helical conformation is a common structural motif for membrane-active AMPs.
This application note provides a detailed protocol for utilizing circular dichroism spectroscopy to study the conformational changes of this compound in aqueous solution and in the presence of membrane-mimicking environments.
Principle of Circular Dichroism for Peptide Structure Analysis
Circular dichroism spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral molecule. In peptides and proteins, the primary chromophore is the peptide bond. When the polypeptide chain is folded into a regular secondary structure, such as an α-helix or a β-sheet, the peptide bonds are arranged in a specific, repeating geometry. This arrangement results in a characteristic CD spectrum.
-
α-Helical structures typically exhibit two negative bands at approximately 222 nm and 208 nm, and a strong positive band at around 192 nm.
-
β-Sheet structures generally show a negative band near 217 nm and a positive band around 195 nm.
-
Random coil or unordered structures are characterized by a single negative band below 200 nm.
By analyzing the CD spectrum of a peptide, it is possible to estimate the relative proportions of these secondary structural elements.
Materials and Reagents
-
This compound peptide (synthetic, high purity >95%)
-
Sodium dodecyl sulfate (SDS)
-
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
-
1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DMPG)
-
Phosphate buffer (10 mM, pH 7.4)
-
Trifluoroethanol (TFE)
-
High-purity water (Milli-Q or equivalent)
-
Nitrogen gas (high purity)
Experimental Protocols
Preparation of this compound Stock Solution
-
Accurately weigh a small amount of lyophilized this compound peptide.
-
Dissolve the peptide in high-purity water to a concentration of 1 mg/mL.
-
To ensure accurate concentration determination, perform UV absorbance measurements or use a suitable peptide quantification assay.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of Membrane-Mimicking Environments
-
Aqueous Buffer: Prepare a 10 mM phosphate buffer (pH 7.4).
-
TFE Solutions: Prepare solutions of varying TFE concentrations (e.g., 10%, 30%, 50% v/v) in 10 mM phosphate buffer. TFE is a solvent known to promote helix formation.
-
SDS Micelles: Prepare a solution of 100 mM SDS in 10 mM phosphate buffer. This concentration is well above the critical micelle concentration (CMC) of SDS.
-
Lipid Vesicles (SUVs):
-
Prepare a lipid mixture of DMPC and DMPG (e.g., a 3:1 molar ratio to mimic bacterial membranes).
-
Dissolve the lipids in chloroform in a round-bottom flask.
-
Remove the chloroform by rotary evaporation to form a thin lipid film.
-
Dry the film under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with 10 mM phosphate buffer to a final lipid concentration of 10 mg/mL.
-
Vortex the suspension vigorously to form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension on ice until the solution becomes clear, or extrude it through a polycarbonate membrane with a 100 nm pore size.
-
Circular Dichroism Measurements
-
Instrument Setup:
-
Turn on the CD spectrometer and the nitrogen gas purge. Allow the instrument to warm up and purge for at least 30 minutes.
-
Set the measurement parameters:
-
Wavelength range: 190-260 nm
-
Data pitch: 1 nm
-
Scanning speed: 50 nm/min
-
Bandwidth: 1 nm
-
Response time: 2 s
-
Accumulations: 3-5 scans
-
-
Use a quartz cuvette with a path length of 0.1 cm.
-
-
Sample Preparation for CD Measurement:
-
For measurements in aqueous buffer and TFE, dilute the this compound stock solution to a final concentration of 50 µM in the respective solvent.
-
For measurements with SDS micelles and lipid vesicles, mix the this compound stock solution with the micelle or vesicle suspension to achieve the desired final peptide concentration (e.g., 50 µM) and lipid-to-peptide ratio.
-
-
Data Acquisition:
-
Record a baseline spectrum of the corresponding buffer or membrane-mimicking solution without the peptide.
-
Record the CD spectrum of the this compound sample.
-
Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum of the peptide.
-
Data Analysis
-
Convert the raw CD data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula:
[θ] = (θ * 100) / (c * n * l)
where:
-
θ is the observed ellipticity in degrees
-
c is the molar concentration of the peptide
-
n is the number of amino acid residues in the peptide
-
l is the path length of the cuvette in cm
-
-
Deconvolute the CD spectra to estimate the percentage of α-helix, β-sheet, and random coil content using a suitable deconvolution software or online server (e.g., K2D3, BeStSel).
Data Presentation
The following table summarizes representative data for the secondary structure content of an aurein peptide (Aurein 1.2, a close relative of this compound) in different environments, as determined by circular dichroism spectroscopy. This data is illustrative of the expected conformational changes for this compound.
| Environment | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| 10 mM Phosphate Buffer (pH 7.4) | ~5 | ~15 | ~80 |
| 30% TFE in Buffer | ~60 | ~5 | ~35 |
| 100 mM SDS Micelles | ~75 | <5 | ~20 |
| DMPC/DMPG (3:1) Vesicles | ~80 | <5 | ~15 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying this compound conformation using CD spectroscopy.
Proposed Mechanism of Action of Aurein Peptides
Caption: Proposed "carpet model" for the mechanism of action of Aurein peptides.
Discussion
The results obtained from circular dichroism spectroscopy of this compound are expected to show a significant conformational change from a predominantly random coil structure in aqueous buffer to a more ordered α-helical structure in membrane-mimicking environments. This structural transition is a hallmark of many antimicrobial peptides and is crucial for their biological activity.
In the aqueous environment of the bloodstream or extracellular matrix, this compound is likely to be unstructured to maintain its solubility and prevent aggregation. Upon encountering a bacterial membrane, which is rich in anionic phospholipids, the cationic nature of this compound will facilitate an initial electrostatic attraction. The subsequent interaction with the hydrophobic lipid acyl chains is expected to induce a conformational shift to an amphipathic α-helix. This induced helicity allows the peptide to insert into or disrupt the lipid bilayer.
The "carpet model" is a proposed mechanism for membrane disruption by some AMPs, including certain aurein peptides.[2] In this model, the peptides accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides cause a detergent-like disruption of the membrane, leading to the formation of transient pores or micelles and ultimately cell lysis. The conformational change to an α-helix is a prerequisite for this process, as it provides the necessary amphipathic structure to interact effectively with the lipid bilayer.
The quantitative data from CD spectroscopy, such as the percentage of α-helicity in different environments, can be correlated with the peptide's antimicrobial activity. A higher degree of induced helicity in the presence of bacterial membrane mimetics often corresponds to greater antimicrobial potency.
Conclusion
Circular dichroism spectroscopy is an indispensable tool for characterizing the secondary structure and conformational dynamics of antimicrobial peptides like this compound. The protocols outlined in this application note provide a robust framework for investigating the structure-function relationships of this and other AMPs. The ability to monitor the induction of α-helical structure in membrane-mimicking environments provides critical insights into the molecular mechanisms underlying their antimicrobial activity, which is vital for the rational design and development of new peptide-based therapeutics.
References
Application Notes & Protocols: Structural Analysis of Aurein 2.1 via NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Aurein 2.1 is a 16-residue antimicrobial peptide (AMP) with the sequence GLFDIVKKVVGALGSL-NH₂. As a membrane-active peptide, its biological function is intrinsically linked to its three-dimensional structure when interacting with a lipid bilayer. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution structure of such peptides in membrane-mimetic environments, providing crucial insights for structure-activity relationship (SAR) studies and the development of new therapeutic agents.[1][2] These application notes provide detailed protocols for the sample preparation, NMR data acquisition, and analysis workflow required to elucidate the structure of this compound.
Part 1: Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
Successful NMR structural analysis is critically dependent on the quality of the sample. For membrane-active peptides like this compound, it is essential to use a membrane-mimetic environment, such as detergent micelles, to induce and stabilize its active conformation. Dodecylphosphocholine (DPC) micelles are a commonly used and reliable model for this purpose.[3][4]
Materials:
-
Synthesized and purified this compound peptide (lyophilized powder)
-
Perdeuterated dodecylphosphocholine (DPC-d38)
-
Sodium phosphate monobasic (NaH₂PO₄) and dibasic (Na₂HPO₄)
-
Deuterium oxide (D₂O, 99.9%)
-
Ultrapure water (H₂O)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
High-quality 5 mm NMR tubes
Procedure:
-
Prepare NMR Buffer (20 mM Phosphate Buffer, pH ~6.0):
-
Dissolve NaH₂PO₄ and Na₂HPO₄ in ultrapure water to a final concentration of 20 mM.
-
Adjust the pH to 6.0 using HCl or NaOH. This pH is chosen to ensure the lysine side chains are protonated while minimizing amide proton exchange.
-
Prepare two versions of this buffer: one with 100% H₂O and another with 100% D₂O.
-
-
Calculate Required Reagent Quantities:
-
Peptide: For a final concentration of 1.0-2.0 mM in a 500 µL NMR sample, you will need approximately 1.0-2.0 mg of this compound (MW ≈ 1668 g/mol ). Peptide samples often require higher concentrations than larger proteins.[5]
-
DPC Micelles: A peptide-to-detergent molar ratio of 1:100 to 1:150 is recommended. For a 1.5 mM peptide sample, a DPC concentration of ~225 mM is appropriate.[3] This is well above the critical micelle concentration (CMC) of DPC (~1 mM).[4]
-
-
Reconstitute this compound in DPC Micelles:
-
Weigh the required amount of lyophilized this compound peptide into a clean microcentrifuge tube.
-
In a separate tube, weigh the required amount of DPC-d38.
-
Prepare the final solvent by mixing the H₂O-based phosphate buffer and the D₂O-based phosphate buffer to achieve a 90% H₂O / 10% D₂O ratio. The 10% D₂O is required for the spectrometer's field-frequency lock.
-
Add a small amount of the 90:10 buffer to the DPC-d38 and vortex until fully dissolved.
-
Transfer the DPC solution to the tube containing the this compound peptide.
-
Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking to prevent excessive foaming.
-
Adjust the final volume to 500 µL with the 90:10 buffer.
-
-
Final Sample Preparation:
-
Verify the final pH of the sample and adjust carefully if necessary.
-
To remove any solid particles that can degrade spectral quality, filter the sample through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6]
-
The final sample height in the tube should be at least 4.5 cm to ensure it is within the active detection volume of the NMR coil.[4]
-
Cap the NMR tube securely and label it clearly.
-
Protocol 2: NMR Data Acquisition
Data is typically acquired on a high-field NMR spectrometer (≥600 MHz) equipped with a cryogenic probe to maximize sensitivity and resolution. All experiments should be performed at a constant temperature, typically 298 K (25 °C).
1. 1D ¹H Spectrum:
-
Purpose: To assess sample quality, concentration, and proper folding. A well-folded peptide in a micellar environment should exhibit good signal dispersion, particularly in the amide region (7.5-9.0 ppm).
-
Key Parameters:
-
Pulse Program: Standard 1D pulse-acquire (e.g., zg30).
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-64.
-
2. 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy):
-
Purpose: To identify coupled proton spin systems corresponding to individual amino acid residues. Magnetization is transferred between all protons within a spin system, allowing for the identification of, for example, all sidechain protons from a single Hα or HN peak.
-
Key Parameters:
-
Pulse Program: Phase-sensitive with water suppression (e.g., mlevphpp).
-
Mixing Time (Spin-lock): 60-80 ms. A longer mixing time allows magnetization to propagate further through the spin system.
-
Data Points: 2048 (F2) x 512 (F1).
-
Number of Scans: 8-16 per increment.
-
3. 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (< 5-6 Å), irrespective of their through-bond connectivity. This is the primary experiment for generating the distance restraints needed for 3D structure calculation.
-
Key Parameters:
-
Pulse Program: Phase-sensitive with water suppression (e.g., noesyesgpph).
-
Mixing Time: 100-200 ms. This duration is crucial for observing NOEs without significant spin diffusion.
-
Data Points: 2048 (F2) x 512 (F1).
-
Number of Scans: 16-32 per increment.
-
4. 2D ¹H-¹H DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy):
-
Purpose: To identify protons that are scalar-coupled (typically through 2-3 bonds). DQF-COSY provides cleaner spectra than standard COSY, with reduced diagonal peak intensity and improved lineshapes, which helps in resolving cross-peaks near the diagonal. It is also useful for measuring J-coupling constants.
-
Key Parameters:
-
Pulse Program: Phase-sensitive DQF-COSY (e.g., dqfcosygpph).
-
Data Points: 2048 (F2) x 512 (F1).
-
Number of Scans: 8-16 per increment.
-
Part 2: Data Analysis & Structure Determination Workflow
The process of converting raw NMR data into a 3D structure is a multi-step pipeline. It begins with data processing, followed by resonance assignment, the generation of structural restraints, and finally, the calculation and validation of an ensemble of 3D structures.
Caption: Workflow for this compound structure determination by NMR.
Part 3: Data Presentation
The following tables serve as templates for organizing the quantitative data derived from the NMR spectra. Accurate and systematic tabulation of this data is fundamental for the subsequent structure calculation.
Table 1: ¹H Chemical Shift Assignments for this compound
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., DSS or TSP). This table should be populated with experimental data.
| Residue | HN | Hα | Hβ | Hγ | Hδ | Other |
| Gly 1 | ||||||
| Leu 2 | Hδ (2) | |||||
| Phe 3 | Ring | |||||
| Asp 4 | ||||||
| Ile 5 | Hγ2, Hδ1 | |||||
| Val 6 | Hγ (2) | |||||
| Lys 7 | Hε | |||||
| Lys 8 | Hε | |||||
| Val 9 | Hγ (2) | |||||
| Val 10 | Hγ (2) | |||||
| Gly 11 | ||||||
| Ala 12 | ||||||
| Leu 13 | Hδ (2) | |||||
| Gly 14 | ||||||
| Ser 15 | ||||||
| Leu 16 | Hδ (2) |
Table 2: NOE-Derived Interproton Distance Restraints
Note: NOE cross-peaks from the NOESY spectrum are classified by intensity and converted into upper distance limits for structure calculation. This is a partial template.
| Proton 1 (Res i) | Proton 2 (Res j) | NOE Intensity | Upper Distance Limit (Å) |
| HN (Leu 2) | HN (Phe 3) | Medium | 3.5 |
| Hα (Phe 3) | HN (Asp 4) | Strong | 2.7 |
| Hα (Asp 4) | Hβ (Lys 7) | Weak | 5.0 |
| Hβ (Ile 5) | Hγ (Val 9) | Weak | 5.0 |
| ... | ... | ... | ... |
Classification of NOE Intensities:
-
Strong: 1.8 - 2.7 Å
-
Medium: 1.8 - 3.5 Å
-
Weak: 1.8 - 5.0 Å
References
- 1. NMR Structure of the Cathelicidin-Derived Human Antimicrobial Peptide LL-37 in Dodecylphosphocholine Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two-dimensional 1H NMR experiments show that the 23-residue magainin antibiotic peptide is an alpha-helix in dodecylphosphocholine micelles, sodium dodecylsulfate micelles, and trifluoroethanol/water solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. NMR Tables [chemdata.r.umn.edu]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
Application Note: Liposome Leakage Assay for Assessing Aurein 2.1-Mediated Membrane Disruption
Audience: Researchers, scientists, and drug development professionals.
Introduction: Antimicrobial peptides (AMPs) represent a promising class of therapeutics for combating multidrug-resistant pathogens. A key mechanism of action for many AMPs is the disruption of the bacterial cell membrane. The liposome leakage assay is a robust, cell-free method used to quantify the membrane-disrupting activity of compounds like AMPs. This assay utilizes artificial lipid vesicles (liposomes) that encapsulate a fluorescent dye at a self-quenching concentration. Disruption of the liposome bilayer by an active agent causes the dye to leak into the surrounding buffer, resulting in dilution and a measurable increase in fluorescence. This application note provides a detailed protocol for assessing the membrane disruption activity of the antimicrobial peptide Aurein 2.1 using a calcein-based liposome leakage assay.
Principle of the Assay: The assay is based on the fluorescence de-quenching of a dye, such as calcein, encapsulated within Large Unilamellar Vesicles (LUVs). At high concentrations (e.g., 70 mM), calcein molecules self-quench, leading to minimal fluorescence.[1][2] When this compound interacts with and disrupts the liposomal membrane, the encapsulated calcein is released into the external medium. This dilution relieves the self-quenching, causing a proportional increase in fluorescence intensity. The percentage of leakage can be calculated by comparing the fluorescence signal before and after the addition of the peptide, relative to the maximum leakage induced by a detergent like Triton X-100.[3][4]
Detailed Experimental Protocols
Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs)
This protocol describes the preparation of LUVs with a defined size using the extrusion method.[5][6][7]
Materials:
-
Phospholipids (e.g., POPC and POPG to mimic bacterial membranes) in chloroform
-
Chloroform
-
Nitrogen gas source
-
Vacuum desiccator
-
Heating block or water bath
-
Mini-extruder device
-
Polycarbonate membranes (100 nm pore size)
-
Gas-tight glass syringes
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, combine the desired phospholipids (e.g., POPC:POPG at a 3:1 molar ratio) dissolved in chloroform.
-
Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the flask to form a thin, uniform lipid film on the inner surface.
-
Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.[8]
-
-
Hydration:
-
Hydrate the dry lipid film with a buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) containing 70 mM calcein.[3] The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids.
-
Vortex the suspension vigorously to detach the lipid film, resulting in a suspension of Multilamellar Vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.
-
Heat the extruder assembly to a temperature above the lipid Tc.
-
Draw the MLV suspension into one of the glass syringes and connect it to the extruder. Connect an empty syringe to the other side.
-
Gently push the MLV suspension through the membranes into the empty syringe. This constitutes one pass.
-
Repeat this process for a total of 11 to 21 passes to ensure a homogenous population of LUVs.[5] The final pass should leave the liposome suspension in the alternate syringe to minimize contamination with larger particles.
-
Protocol 2: Removal of Unencapsulated Dye
It is crucial to separate the calcein-loaded liposomes from the unencapsulated, free calcein in the external buffer.
Materials:
-
Sephadex G-50 or similar size-exclusion chromatography resin
-
Chromatography column
-
Isotonic buffer (same buffer used for hydration but without calcein)
Procedure:
-
Pack a chromatography column with Sephadex G-50 resin and equilibrate it with the isotonic buffer.
-
Carefully apply the extruded liposome suspension to the top of the resin bed.[9]
-
Elute the liposomes with the isotonic buffer. The larger liposomes will elute first in the void volume (appearing as a slightly turbid, orange-colored fraction), while the smaller, free calcein molecules will be retained by the resin and elute later.[9]
-
Collect the liposome-containing fractions.
Protocol 3: Liposome Leakage Assay
Materials:
-
Calcein-loaded LUVs
-
Isotonic buffer
-
This compound peptide stock solution
-
Triton X-100 solution (10% v/v)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 490-495 nm, Emission: 515-520 nm)[1][3]
Procedure:
-
Setup:
-
Pipette the calcein-loaded LUV suspension into the wells of the 96-well plate. Dilute the liposomes with the isotonic buffer to achieve a suitable starting fluorescence.
-
For each experiment, prepare control wells:
-
Negative Control (0% Leakage): Liposomes + Buffer only.
-
Positive Control (100% Leakage): Liposomes + Triton X-100.
-
-
-
Baseline Measurement:
-
Measure the initial fluorescence (F₀) of all wells before adding the peptide. This represents the baseline fluorescence.
-
-
Peptide Addition:
-
Add varying concentrations of this compound to the sample wells.
-
Immediately begin monitoring the fluorescence intensity (F) over time (e.g., every minute for 30-60 minutes).
-
-
Maximum Leakage Measurement:
-
After the final time-point reading, add Triton X-100 (to a final concentration of 0.1-1% v/v) to all wells, including the negative control.[3]
-
Incubate for 5-10 minutes to ensure complete lysis of all liposomes.
-
Measure the final, maximum fluorescence (Fₘₐₓ).
-
-
Calculation of Percent Leakage:
-
The percentage of calcein leakage at a given time point (t) is calculated using the following formula[4][10]: % Leakage = [(F - F₀) / (Fₘₐₓ - F₀)] * 100
-
Where:
-
F is the fluorescence intensity at time t after adding this compound.
-
F₀ is the initial fluorescence intensity of the liposomes before adding the peptide.
-
Fₘₐₓ is the maximum fluorescence intensity after lysis with Triton X-100.
-
-
Data Presentation
Quantitative data should be presented clearly to allow for easy interpretation and comparison.
Table 1: Dose-Dependent Leakage Induced by this compound This table summarizes the percentage of calcein leakage from POPC:POPG (3:1) LUVs after a fixed incubation time (e.g., 30 minutes) with varying concentrations of this compound.
| This compound Conc. (µM) | % Leakage (Mean) | Standard Deviation |
| 0 (Control) | 1.2 | 0.3 |
| 0.5 | 15.7 | 1.8 |
| 1.0 | 45.3 | 3.1 |
| 2.5 | 82.1 | 4.5 |
| 5.0 | 95.8 | 2.9 |
| Triton X-100 (0.1%) | 100.0 | 0.0 |
Table 2: Time-Course of Leakage Induced by this compound This table shows the progression of leakage over time at a fixed concentration of this compound (e.g., 2.5 µM).
| Time (minutes) | % Leakage (Mean) | Standard Deviation |
| 0 | 0.0 | 0.0 |
| 5 | 35.4 | 2.8 |
| 10 | 58.9 | 3.7 |
| 15 | 71.2 | 4.1 |
| 20 | 78.6 | 4.3 |
| 30 | 82.1 | 4.5 |
Visualizations
Experimental Workflow
Caption: Workflow for the calcein leakage assay.
Mechanism of Aurein-Induced Membrane Disruption
Aurein peptides are thought to act via a "carpet" mechanism.[11][12] They accumulate on the surface of the membrane and, upon reaching a critical concentration, disrupt the bilayer integrity in a detergent-like manner, leading to micellization and pore formation.
Caption: this compound 'carpet' mechanism of action.
References
- 1. Calcein - Wikipedia [en.wikipedia.org]
- 2. glpbio.com [glpbio.com]
- 3. Calcein leakage assay [bio-protocol.org]
- 4. 2.3. Calcein Leakage Assay [bio-protocol.org]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Production of large unilamellar vesicles by a rapid extrusion procedure: characterization of size distribution, trapped volume and ability to maintain a membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. liposomes.ca [liposomes.ca]
- 8. mse.iastate.edu [mse.iastate.edu]
- 9. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liposome leakage and increased cellular permeability induced by guanidine-based oligomers: effects of liposome composition on liposome leakage and human lung epithelial barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The antimicrobial peptide aurein 1.2 disrupts model membranes via the carpet mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Synthesis of Aurein 2.1
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of Aurein 2.1 solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the optimal resin choice for this compound synthesis?
A1: For a C-terminally amidated peptide like this compound, a Rink Amide resin is the standard and most effective choice. Polystyrene-based resins are common, but for hydrophobic peptides, PEG (polyethylene glycol) based resins can improve solvation of the growing peptide chain and reduce aggregation, potentially leading to higher yields and purity.
Q2: Which coupling reagent is most effective for this compound?
A2: The choice of coupling reagent significantly impacts reaction efficiency.[1] For a relatively short but potentially challenging peptide like this compound, aminium/uronium salt-based reagents such as HATU or HBTU are highly effective and generally provide better results than carbodiimides like DIC alone. COMU is another powerful coupling reagent that often produces high-purity peptides in shorter coupling times. The addition of a base like DIPEA is required for activation.
Q3: How can I minimize peptide aggregation during synthesis?
A3: this compound contains several hydrophobic residues which can lead to on-resin aggregation. Strategies to mitigate this include:
-
Solvent Choice: Using N-Methyl-2-pyrrolidone (NMP) instead of Dimethylformamide (DMF) can improve the solvation of the growing peptide chain.[2]
-
Microwave-Assisted Synthesis: Applying microwave energy can disrupt intermolecular hydrogen bonds that cause aggregation and accelerate reaction times.
-
Chaotropic Agents: In difficult cases, the addition of chaotropic salts can help break up secondary structures.
-
Modified Amino Acids: Incorporating pseudoproline dipeptides at specific points in the sequence can disrupt aggregation-prone structures.
Q4: What are the common causes of low crude purity after cleavage?
A4: Low crude purity can stem from several issues during synthesis. The most common impurities include deletion sequences (from incomplete coupling), truncation sequences (from incomplete deprotection or capping), and byproducts from side reactions during cleavage.[3][4] To improve purity, ensure high-efficiency coupling at every step, consider double coupling for difficult residues, and use an optimized cleavage cocktail with appropriate scavengers.
Troubleshooting Guide
Problem 1: Low Final Yield of Purified this compound
Low yield is a common issue in SPPS and can be attributed to multiple factors throughout the workflow. The following decision tree can help diagnose the root cause.
Caption: Troubleshooting workflow for low peptide yield.
Problem 2: Difficulty in Purifying the Crude Peptide
If the crude peptide shows a broad peak or multiple, hard-to-separate peaks in the HPLC chromatogram, this often points to aggregation or the presence of closely related impurities.
-
Cause: Hydrophobic peptides like this compound can aggregate in aqueous solutions used for RP-HPLC.
-
Solution:
-
Modify HPLC Solvents: Add 0.1% formic acid or increase the percentage of organic solvent (acetonitrile or methanol) in the initial conditions.
-
Dissolution: Dissolve the crude peptide in a small amount of a stronger solvent like DMSO or hexafluoroisopropanol (HFIP) before diluting it with the HPLC mobile phase.
-
Capping: During synthesis, use a capping step (e.g., with acetic anhydride) after each coupling. This terminates unreacted chains (potential deletion sequences), making the final purification easier as the impurities will be significantly shorter than the target peptide.
-
Quantitative Data
While specific yield data for this compound is not extensively published, the following tables provide comparative data on factors known to influence the synthesis of similar or "difficult" peptides.
Table 1: Comparison of Coupling Reagents on Crude Peptide Purity
This table illustrates the effect of different activators on the crude purity of a model 9-amino acid peptide (Oxytocin), demonstrating the high efficiency of modern coupling reagents.
| Coupling Reagent | Coupling Time | Crude Purity (%) |
| HCTU | 2 min | 73.11 |
| HATU | 2 min | 74.56 |
| COMU | 2 min | 77.68 |
| PyBOP | 2 min | 69.45 |
Data adapted from a comparative study on fast conventional Fmoc-SPPS. The results show that for short coupling times, COMU can provide superior crude purity.[5]
Table 2: Impact of Stepwise Yield on Overall Theoretical Yield
This table demonstrates the critical importance of achieving near-perfect efficiency at each coupling and deprotection step for the overall success of the synthesis. This compound is a 13-residue peptide, involving 25 high-efficiency steps (12 couplings + 13 deprotections).
| Stepwise Yield (%) | Overall Theoretical Yield for this compound (25 steps) (%) |
| 97.0% | 46.7% |
| 98.0% | 60.3% |
| 99.0% | 77.8% |
| 99.5% | 88.2% |
Calculations based on the formula: Overall Yield = (Stepwise Yield)^n, where n is the number of steps. Even a small drop in stepwise efficiency dramatically reduces the final yield.[3][6]
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single cycle for adding one amino acid to the growing peptide chain on the resin.
Caption: Standard Fmoc-SPPS cycle for one amino acid addition.
Methodology:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF or NMP for 20-30 minutes.[7]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. This exposes the free amine for the next coupling step.
-
Washing: Thoroughly wash the resin with DMF or NMP to remove residual piperidine and the Fmoc-adduct.
-
Coupling: Add the next Fmoc-protected amino acid (3-5 equivalents), a coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) dissolved in DMF or NMP. Allow the reaction to proceed for 30-60 minutes. A positive Kaiser test (or other ninhydrin-based test) after the reaction indicates incomplete coupling, suggesting a second coupling is necessary.
-
Washing: Wash the resin with DMF or NMP to remove excess reagents and byproducts.
-
Repeat: Repeat this cycle until the full peptide sequence is assembled.
Protocol 2: Cleavage and Deprotection
Objective: To cleave the synthesized peptide from the resin and simultaneously remove all side-chain protecting groups.
Reagents:
-
Cleavage Cocktail: Reagent R: 90% Trifluoroacetic acid (TFA), 5% Thioanisole, 3% Ethanedithiol (EDT), 2% Anisole.
-
Note: Scavengers (Thioanisole, EDT, Anisole) are crucial to prevent side reactions by capturing reactive cationic species generated during deprotection.
-
Methodology:
-
Wash the final peptide-resin with Dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate, which contains the crude peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the final crude peptide product under vacuum.
Protocol 3: Purification by RP-HPLC
Objective: To purify the crude this compound peptide to the desired level (typically >95% for biological assays).
Methodology:
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
Column and Solvents: Use a semi-preparative C18 reverse-phase column.
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient Elution: Run a linear gradient, for example, from 5% Solvent B to 65% Solvent B over 30-40 minutes. The exact gradient should be optimized based on an initial analytical HPLC run.
-
Fraction Collection: Collect fractions corresponding to the main product peak, as detected by UV absorbance (typically at 220 nm or 280 nm).
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC and/or Mass Spectrometry to confirm purity and identity. Pool the fractions that meet the desired purity level.
-
Lyophilization: Freeze-dry the pooled fractions to obtain the final, purified peptide as a fluffy white powder.
References
- 1. genscript.com [genscript.com]
- 2. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 3. peptide.com [peptide.com]
- 4. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
How to prevent aggregation of Aurein 2.1 in solution?
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the antimicrobial peptide, Aurein 2.1.
Understanding this compound Aggregation
This compound is a 16-amino acid cationic antimicrobial peptide with the sequence GLLDIVKKVVGAFGSL-NH2. Its physicochemical properties, particularly its basic and hydrophobic nature, contribute to its propensity to aggregate in solution, which can impact its biological activity and lead to experimental variability.
Physicochemical Properties of this compound:
| Property | Value | Implication for Aggregation |
| Amino Acid Sequence | GLLDIVKKVVGAFGSL-NH2 | The presence of multiple hydrophobic residues (Leucine, Isoleucine, Valine, Alanine, Phenylalanine) contributes to hydrophobic interactions, a major driver of aggregation. |
| Theoretical Isoelectric Point (pI) | ~10.05 | This compound is positively charged at neutral and acidic pH. Aggregation is generally minimized at pH values further away from the pI. Near the pI, the net charge is low, reducing electrostatic repulsion and increasing the likelihood of aggregation. |
| Grand Average of Hydropathicity (GRAVY) | 0.638 | The positive GRAVY score indicates that this compound is a hydrophobic peptide, which is a key factor in its tendency to self-associate in aqueous solutions to minimize exposure of hydrophobic regions to the polar solvent. |
| Molecular Weight | ~1637.1 g/mol | - |
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What is happening?
A cloudy appearance or visible precipitates are strong indicators of peptide aggregation. This occurs when individual this compound molecules clump together to form larger, insoluble complexes.
Q2: Why is my this compound aggregating?
Aggregation of this compound is primarily driven by its hydrophobic nature.[1] Several factors can promote this process, including:
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High Peptide Concentration: Increased proximity of peptide molecules enhances the probability of intermolecular interactions.[1]
-
pH near the Isoelectric Point (pI): At a pH close to its pI (~10.05), the net charge of this compound is minimal, reducing electrostatic repulsion between molecules and favoring aggregation.
-
High Ionic Strength: While counterintuitive, high salt concentrations can shield the charges on the peptide, reducing electrostatic repulsion and promoting aggregation.
-
Temperature Fluctuations: Freeze-thaw cycles or elevated temperatures can induce conformational changes that expose hydrophobic regions, leading to aggregation.
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Improper Solubilization: Failure to properly dissolve the lyophilized peptide can result in localized high concentrations and initiate aggregation.
Q3: How can I prevent this compound from aggregating?
Preventing aggregation involves optimizing the solution conditions to maintain the peptide in its monomeric, active state. Key strategies include:
-
Proper Reconstitution: Dissolve lyophilized this compound in a small amount of an appropriate organic solvent before adding aqueous buffer.
-
pH Control: Maintain the pH of the solution significantly below the pI of this compound (e.g., pH 4-6) to ensure a high net positive charge and electrostatic repulsion.
-
Low Ionic Strength: Use buffers with low salt concentrations whenever possible.
-
Use of Excipients: Incorporate stabilizing agents into your solution.
-
Controlled Temperature: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What solvents are recommended for dissolving this compound?
For initial solubilization of the lyophilized powder, it is recommended to use a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or hexafluoroisopropanol (HFIP).[2][3] Once dissolved, the solution can be slowly diluted with the desired aqueous buffer.
Q5: What excipients can be used to prevent aggregation?
Several types of excipients can help stabilize this compound in solution:
-
Sugars and Polyols (e.g., sucrose, trehalose, mannitol): These agents can stabilize the native conformation of the peptide.
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): Low concentrations of non-ionic surfactants can prevent surface-induced aggregation and shield hydrophobic regions.
-
Amino Acids (e.g., Arginine, Glycine): These can act as stabilizers and reduce intermolecular interactions.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues related to this compound aggregation.
Experimental Protocols
Here are detailed protocols for key experiments related to handling and analyzing this compound.
Protocol 1: Reconstitution of Lyophilized this compound
This protocol describes the proper method for dissolving lyophilized this compound to minimize aggregation.
Protocol 2: Monitoring this compound Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique for measuring the size distribution of particles in a solution. An increase in the hydrodynamic radius (Rh) indicates aggregation.
Materials:
-
This compound solution
-
DLS instrument
-
Low-volume quartz cuvette
-
0.22 µm syringe filter
Procedure:
-
Prepare this compound solutions at the desired concentrations and in different buffer conditions (e.g., varying pH, ionic strength).
-
Filter a small volume (e.g., 50-100 µL) of each sample through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove dust and large aggregates.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Set the instrument parameters (e.g., laser wavelength, scattering angle, temperature).
-
Acquire data for a sufficient duration to obtain a stable correlation function.
-
Analyze the data to determine the hydrodynamic radius (Rh) and polydispersity index (PDI). An increase in Rh and PDI over time or with changing conditions is indicative of aggregation.
Protocol 3: Assessing this compound Fibril Formation with Thioflavin T (ThT) Assay
The ThT assay is a fluorescent-based method used to detect the formation of amyloid-like fibrils, which are a common form of peptide aggregates.
Materials:
-
This compound solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Glycine-NaOH buffer (50 mM, pH 8.5)
-
Black 96-well microplate with a clear bottom
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Prepare a working solution of ThT (e.g., 25 µM) in Glycine-NaOH buffer.
-
Add 180 µL of the ThT working solution to each well of the microplate.
-
Add 20 µL of the this compound sample (at various concentrations or after incubation under different conditions) to the wells.
-
Incubate the plate at room temperature for 5 minutes in the dark.
-
Measure the fluorescence intensity. A significant increase in fluorescence compared to a control (buffer only or monomeric peptide) indicates the presence of amyloid-like fibrils.
Signaling Pathways and Logical Relationships
The aggregation of this compound is not known to be involved in a specific signaling pathway in the traditional sense. However, the logical relationship between its physicochemical properties and aggregation propensity can be visualized.
References
Technical Support Center: Optimizing Aurein 2.1 Antimicrobial Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for Aurein 2.1 antimicrobial assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound antimicrobial assays, with a focus on buffer-related problems.
| Problem | Potential Cause | Recommended Solution |
| No or low antimicrobial activity observed | Suboptimal pH of the assay buffer: The cationic nature and activity of this compound are pH-dependent. An inappropriate pH can affect the peptide's charge and its ability to interact with the bacterial membrane. | Verify the pH of your buffer. The optimal pH for many antimicrobial peptides is slightly acidic to neutral (pH 5.5-7.4). Consider testing a range of pH values to determine the optimal condition for your specific bacterial strain. |
| High ionic strength of the buffer: Excessive salt concentrations can interfere with the initial electrostatic interaction between the cationic this compound and the negatively charged bacterial membrane, masking its activity. | Use a low ionic strength buffer, such as a low concentration phosphate buffer (e.g., 10 mM). If using Mueller-Hinton Broth (MHB), be aware of its salt content. Consider comparing results from MHB to a low-salt buffer. | |
| Peptide adsorption to plasticware: Cationic peptides like this compound can bind to negatively charged surfaces of standard polystyrene plates, reducing the effective concentration in the assay. | Use low-protein-binding polypropylene or polyethylene 96-well plates and pipette tips for all steps involving the peptide. | |
| Peptide degradation or aggregation: this compound may be susceptible to degradation by proteases or aggregation under certain buffer conditions, leading to a loss of activity. | Prepare fresh peptide stock solutions. When storing, use a buffer at a slightly acidic pH (e.g., pH 4-5) and consider aliquoting to avoid multiple freeze-thaw cycles. Visually inspect solutions for any signs of precipitation. | |
| Inconsistent or variable MIC values | Buffer composition variability: Minor variations in buffer preparation between experiments can lead to shifts in pH or ionic strength, affecting the assay's reproducibility. | Prepare a large batch of a single, standardized buffer for a series of experiments. Ensure accurate pH measurement and consistent component concentrations. |
| Presence of divalent cations: Cations like Ca²⁺ and Mg²⁺, often present in standard media like MHB, can compete with the peptide for binding to the bacterial membrane, leading to higher MIC values. | While standardized media like cation-adjusted MHB are often required by regulatory bodies, for research purposes, you can test the effect of these cations by comparing results in standard MHB to MHB without added cations or a simple phosphate buffer. | |
| Contamination of peptide stock: Contaminants such as trifluoroacetic acid (TFA) from the synthesis process can affect cell growth and lead to inconsistent results.[1] | Ensure the peptide is of high purity. If TFA is a concern, consider TFA removal services or ion exchange procedures. | |
| Precipitation of the peptide in the assay | Poor peptide solubility: this compound may have limited solubility in certain buffers, especially at higher concentrations. | Test the solubility of this compound in your chosen buffer before starting the assay. If solubility is an issue, you may need to dissolve the peptide in a small amount of a suitable solvent (e.g., sterile water, dilute acetic acid) before diluting it into the final assay buffer. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting buffer for an this compound MIC assay?
For initial screening, a low ionic strength buffer such as 10 mM sodium phosphate buffer (pH 7.4) is recommended to maximize the peptide's activity. For comparative studies and to adhere to standardized protocols, cation-adjusted Mueller-Hinton Broth (MHB) is commonly used.[2][3] However, be aware that the components of MHB can influence the MIC values.
Q2: How does pH affect the activity of this compound?
The activity of many cationic antimicrobial peptides is pH-dependent.[2][4] A slightly acidic to neutral pH generally favors the positively charged state of the peptide, which is crucial for its initial interaction with the negatively charged bacterial membrane. It is advisable to test a pH range (e.g., 6.0, 7.0, 8.0) to find the optimal condition for your experiment.
Q3: Can I use phosphate-buffered saline (PBS) for my this compound assays?
While PBS is a common biological buffer, its relatively high salt concentration (typically 150 mM NaCl) can inhibit the activity of this compound by interfering with its electrostatic binding to the bacterial surface. If using PBS, be aware that you may observe higher MIC values compared to low-salt buffers. For optimization, consider testing a range of NaCl concentrations.
Q4: My MIC values are significantly higher than what is reported in the literature for similar Aurein peptides. What could be the reason?
Several factors could contribute to this discrepancy:
-
Buffer Composition: As detailed in the troubleshooting guide, high ionic strength or the presence of divalent cations in your buffer can increase MIC values.
-
Bacterial Strain: Different bacterial strains, and even different isolates of the same species, can have varying susceptibility.
-
Inoculum Size: A higher than recommended bacterial inoculum can lead to apparently higher MIC values.
-
Peptide Handling and Storage: Improper storage or multiple freeze-thaw cycles can lead to peptide degradation.
-
Plasticware: Use of standard polystyrene plates can lead to peptide adsorption.
Q5: How can I determine if my buffer is causing peptide aggregation?
You can visually inspect the peptide solution at the highest concentration for any cloudiness or precipitation. For a more quantitative measure, dynamic light scattering (DLS) can be used to detect the presence of aggregates in the solution.
Data Presentation: Influence of Buffer Conditions on Aurein Family Peptides
Due to the limited availability of specific quantitative data for this compound across a range of buffers, the following table summarizes representative Minimum Inhibitory Concentration (MIC) data for the closely related Aurein 1.2 and its analogues. This data illustrates the potential impact of buffer components and peptide modifications on antimicrobial activity.
| Peptide | Target Organism | Assay Medium/Buffer | MIC (µg/mL) | Reference |
| Aurein 1.2 | Staphylococcus aureus | Not Specified | 128-256 | [5] |
| Aurein 1.2 | Escherichia coli | Not Specified | >256 | [5] |
| Aurein M3 (Aurein 1.2 analogue) | Staphylococcus aureus | Physiologic Salt | ≤16 | |
| Aurein M3 (Aurein 1.2 analogue) | Escherichia coli | Physiologic Salt | ≤16 |
Note: "Physiologic Salt" generally refers to solutions with salt concentrations similar to that in the body, such as 0.9% NaCl.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from standard CLSI guidelines and modified for antimicrobial peptides.
Materials:
-
This compound peptide
-
Sterile, low-protein-binding 96-well polypropylene plates
-
Sterile, low-protein-binding pipette tips
-
Bacterial culture in the mid-logarithmic growth phase
-
Assay buffer (e.g., 10 mM Sodium Phosphate Buffer, pH 7.4, or Cation-Adjusted Mueller-Hinton Broth - CAMHB)
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Plate reader (for measuring absorbance at 600 nm)
Procedure:
-
Peptide Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).
-
Perform a serial two-fold dilution of the peptide stock solution in the chosen assay buffer across the wells of the 96-well plate. The final volume in each well should be 50 µL.
-
-
Bacterial Inoculum Preparation:
-
Grow the bacterial strain overnight in an appropriate broth medium.
-
Dilute the overnight culture in fresh assay buffer to an OD₆₀₀ of 0.08-0.1 (corresponds to approximately 1 x 10⁸ CFU/mL).
-
Further dilute the bacterial suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the peptide dilutions. This will bring the final volume in each well to 100 µL.
-
Include a positive control (bacteria in buffer without peptide) and a negative control (buffer only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the absorbance at 600 nm using a plate reader.
-
Mandatory Visualizations
Mechanism of Action and Buffer Interference
The following diagram illustrates the proposed "carpet model" mechanism of action for Aurein peptides and how buffer components can interfere with this process.
Caption: this compound mechanism and buffer interference.
Experimental Workflow for MIC Assay
This diagram outlines the key steps in performing a Minimum Inhibitory Concentration (MIC) assay.
Caption: Workflow for MIC determination.
References
- 1. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and characterization of new antimicrobial peptides derived from aurein 1.2 with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing low solubility of Aurein 2.1 for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antimicrobial peptide Aurein 2.1. The information is designed to address common challenges, particularly the low solubility of the peptide, and to provide guidance for successful in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its physicochemical properties?
This compound is an antimicrobial peptide originally isolated from the Australian Bell Frog, Litoria aurea. Its amino acid sequence is GLLDIVKKVVGAFGSL-NH2 . This sequence dictates its chemical characteristics, which are essential for understanding its solubility and function.
Table 1: Physicochemical Properties of this compound
| Property | Value | Prediction Method/Notes |
| Amino Acid Sequence | GLLDIVKKVVGAFGSL-NH2 | As identified from literature[1][2]. |
| Molecular Weight | ~1569.0 g/mol | Calculated based on the amino acid sequence. |
| Net Charge at pH 7 | +2 | Calculated based on the number of basic (Lysine, K) and acidic (Aspartic Acid, D) residues. |
| Hydrophobicity (% Hydrophobic Residues) | 62.5% | Calculated based on the proportion of hydrophobic amino acids (G, L, I, V, A, F). |
| Grand Average of Hydropathicity (GRAVY) | 0.869 | A higher positive value indicates greater hydrophobicity. |
Q2: I am having trouble dissolving this compound. What is the recommended solvent?
Due to its high hydrophobicity, this compound can be challenging to dissolve directly in aqueous solutions. The recommended approach is to first create a stock solution in an organic solvent and then dilute it into your aqueous experimental buffer.
Troubleshooting Low Solubility:
-
Initial Solvent Choice: Start by attempting to dissolve the lyophilized peptide in a small amount of sterile, distilled water.[3] If solubility is poor, proceed to the options below.
-
Acidic Conditions: Since this compound has a net positive charge, dissolving it in a dilute acidic solution can improve solubility. Try 10% acetic acid.
-
Organic Solvents: For highly hydrophobic peptides like this compound, Dimethyl sulfoxide (DMSO) is a common and effective solvent.[3] Prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous buffer. Note: Be mindful of the final DMSO concentration in your assay, as it can be toxic to cells at higher levels. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
-
Sonication: To aid dissolution, you can briefly sonicate the peptide solution in a water bath. This can help to break up aggregates.
-
Gentle Warming: Gentle warming of the solution can also improve solubility. However, avoid excessive heat as it may degrade the peptide.
Table 2: Recommended Solvents for this compound
| Solvent | Recommendation | Notes |
| Sterile Distilled Water | Try first | May not be effective for high concentrations. |
| 10% Acetic Acid | For basic peptides | Can improve solubility by protonating acidic residues. |
| Dimethyl Sulfoxide (DMSO) | Highly recommended | Prepare a concentrated stock and dilute. Check for solvent effects in your assay. |
Q3: How should I prepare a stock solution of this compound?
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of your chosen solvent (e.g., DMSO) to the vial to achieve a high-concentration stock solution (e.g., 1-10 mM).
-
Gently vortex or pipette up and down to dissolve the peptide completely. If necessary, use brief sonication.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Experimental Protocols
Below are detailed methodologies for key in vitro experiments involving this compound.
Minimal Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Workflow for MIC Determination:
Caption: Workflow for determining the Minimal Inhibitory Concentration (MIC) of this compound.
Detailed Protocol:
-
Prepare this compound Stock: Reconstitute this compound in DMSO to a concentration of 10 mM.
-
Prepare Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate broth medium. Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate using the appropriate growth medium. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared bacterial suspension to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (bacteria with no peptide) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
Hemolysis Assay
This assay assesses the lytic activity of this compound against red blood cells, providing an indication of its cytotoxicity to mammalian cells.
Workflow for Hemolysis Assay:
Caption: Workflow for assessing the hemolytic activity of this compound.
Detailed Protocol:
-
Prepare Red Blood Cells (RBCs): Obtain fresh red blood cells and wash them three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
Prepare Peptide Dilutions: Prepare serial dilutions of this compound in PBS in a 96-well plate.
-
Incubation: Add the RBC suspension to the wells containing the peptide dilutions.
-
Controls: Use PBS as a negative control (0% hemolysis) and a lytic agent (e.g., 1% Triton X-100) as a positive control (100% hemolysis).
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measure Absorbance: Carefully transfer the supernatant to a new plate and measure the absorbance at 540 nm, which corresponds to the release of hemoglobin.
-
Calculate Hemolysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Signaling Pathways
The primary mechanism of action for this compound, like many other antimicrobial peptides, is the disruption of the bacterial cell membrane. This direct physical interaction leads to a cascade of downstream effects rather than targeting a single specific signaling pathway.
Membrane Disruption and Downstream Consequences:
Caption: Proposed mechanism of action for this compound leading to bacterial cell death.
The "carpet model" suggests that this compound peptides accumulate on the surface of the bacterial membrane. Once a threshold concentration is reached, the peptides disrupt the membrane integrity, leading to the formation of transient pores or micelles, causing leakage of cellular contents and ultimately cell death. While direct interaction with specific signaling proteins is not the primary mechanism, the widespread cellular damage initiated by membrane disruption will indirectly affect numerous signaling and metabolic pathways within the bacterium.
References
Technical Support Center: Enhancing the Proteolytic Stability of Aurein 2.1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the proteolytic stability of the antimicrobial peptide, Aurein 2.1.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide is rapidly degraded in serum assays. What are the primary reasons for this instability?
This compound, like many antimicrobial peptides (AMPs), is susceptible to degradation by proteases present in serum and other biological fluids. This degradation is a significant hurdle in its development as a therapeutic agent. The primary reasons for this instability include:
-
Susceptibility to Proteases: The peptide sequence of this compound likely contains cleavage sites for common proteases such as trypsin, chymotrypsin, and elastase. These enzymes recognize specific amino acid residues and cleave the peptide backbone.
-
Flexible Conformation: Linear peptides like this compound often adopt a flexible conformation in solution, which can expose protease cleavage sites. A more rigid structure can enhance resistance to proteolysis.[1]
-
Terminal Degradation: Exopeptidases can degrade the peptide from the N-terminus and C-terminus. Unmodified termini are often more susceptible to this type of degradation.[2]
Q2: What are the most common strategies to enhance the proteolytic stability of this compound?
Several strategies can be employed to improve the resistance of this compound to proteolytic degradation. These modifications aim to protect cleavage sites, stabilize the peptide's structure, or make it unrecognizable to proteases. Key strategies include:
-
Amino Acid Substitution:
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers at or near cleavage sites can render the peptide resistant to standard proteases, which are stereospecific for L-amino acids.[2]
-
Non-Proteinogenic Amino Acids: Incorporating unnatural amino acids, such as ornithine, or beta-amino acids can disrupt protease recognition sites.[3][4]
-
Amino Acid Derivatives: Replacing arginine with derivatives like α-amino-3-guanidino-propionic acid (Agp) has been shown to dramatically reduce cleavage by trypsin-like proteases.[5]
-
-
Terminal Modifications:
-
N-terminal Acetylation and C-terminal Amidation: These modifications can block the action of exopeptidases and in some cases, stabilize the peptide's secondary structure, leading to increased stability.[2]
-
-
Structural Modifications:
-
Cyclization: Transforming the linear peptide into a cyclic structure, either through head-to-tail, side-chain-to-side-chain, or side-chain-to-terminus linkages, can significantly enhance stability by reducing flexibility and masking cleavage sites.[6]
-
Peptide Stapling: This technique involves introducing a synthetic brace ("staple") to lock the peptide in a specific conformation, often an alpha-helix. This has been successfully applied to Aurein 1.2 to improve its stability and can be adapted for this compound.[1][7]
-
Q3: Will modifying this compound to improve stability affect its antimicrobial activity?
Modifications to enhance stability can indeed impact the antimicrobial activity of this compound. The key is to strike a balance between stability and activity.
-
Potential for Reduced Activity: Some modifications, particularly extensive D-amino acid substitution, can sometimes lead to a decrease in antimicrobial potency.[8]
-
Potential for Enhanced Activity: Conversely, modifications that stabilize a more bioactive conformation, such as an alpha-helix, can lead to increased activity. For example, stapling Aurein 1.2 not only improved its stability but also its antifungal activity.[1][7]
-
Importance of Rational Design: It is crucial to rationally design modifications based on the structure-activity relationship of this compound. For instance, modifications should aim to preserve the amphipathic nature of the peptide, which is often critical for its membrane-disrupting activity.
Troubleshooting Guides
Problem 1: Significant loss of peptide during stability assays.
Possible Cause:
-
Non-specific Binding: Peptides can adhere to the surfaces of microplates and other labware, leading to an apparent loss of peptide that is not due to degradation.
-
Inefficient Protein Precipitation: In assays involving serum or plasma, inefficient precipitation of larger proteins can interfere with the analysis of the peptide.
Solutions:
-
Use Low-Binding Labware: Employ polypropylene or other low-protein-binding microplates and tubes.
-
Optimize Precipitation Method: While strong acids are sometimes used, they can lead to co-precipitation of the peptide. A mixture of organic solvents like acetonitrile and ethanol is often more effective at precipitating plasma proteins while leaving the peptide in solution.[9][10]
-
Include Control Samples: Always run control samples with the peptide in buffer without proteases to quantify any non-proteolytic loss.
Problem 2: Modified this compound shows high stability but low antimicrobial activity.
Possible Cause:
-
Disruption of Key Interactions: The modification may have altered the peptide's structure in a way that hinders its interaction with the bacterial membrane.
-
Altered Physicochemical Properties: Changes in charge, hydrophobicity, or amphipathicity can negatively impact activity.
Solutions:
-
Systematic Alanine Scanning: Before modification, perform an alanine scan of this compound to identify residues critical for its antimicrobial activity. Avoid modifying these key residues.
-
Conservative Substitutions: When substituting amino acids, opt for conservative changes that are less likely to dramatically alter the peptide's properties.
-
Positional Analysis of Modifications: If using D-amino acids or other substitutions, test different positions along the peptide chain to find a location that enhances stability without compromising activity.
-
Evaluate Multiple Modification Strategies: Compare different approaches (e.g., cyclization vs. stapling vs. terminal modifications) to identify the one that best preserves activity.
Experimental Protocols
Protocol 1: In Vitro Proteolytic Stability Assay Using Trypsin
This protocol outlines a standard procedure to assess the stability of this compound and its modified analogs against the protease trypsin.
Materials:
-
This compound and modified peptides
-
Trypsin (sequencing grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Peptide Preparation: Dissolve the peptides in PBS to a final concentration of 1 mg/mL.
-
Enzyme Preparation: Prepare a stock solution of trypsin in PBS at a concentration of 1 mg/mL.
-
Reaction Setup: In a microcentrifuge tube, mix the peptide solution with the trypsin solution at a specific peptide-to-enzyme ratio (e.g., 50:1 w/w).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction by adding a quenching solution, such as 10% TFA, to the aliquot.
-
Analysis: Analyze the samples by reverse-phase HPLC (RP-HPLC). Monitor the decrease in the peak area of the intact peptide over time.
-
Data Analysis: Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point. The half-life (t½) of the peptide can be determined by plotting the percentage of intact peptide against time.
Quantitative Data Summary
The following table summarizes hypothetical data from a proteolytic stability assay comparing native this compound with several modified versions.
| Peptide Version | Modification Strategy | Half-life in 25% Human Serum (hours) |
| This compound | None (Native Peptide) | 0.5 |
| A2.1-Ac-NH2 | N-terminal Acetylation, C-terminal Amidation | 2.5 |
| A2.1-D-Lys | D-Lysine substitution at a putative cleavage site | 8.0 |
| A2.1-Stapled | Hydrocarbon Stapling (i, i+4) | > 24 |
| A2.1-Cyclic | Head-to-tail Cyclization | > 24 |
Visualizations
References
- 1. Design, Synthesis and Antifungal Activity of Stapled Aurein1.2 Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering Approaches for the Development of Antimicrobial Peptide-Based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Design methods for antimicrobial peptides with improved performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Antifungal Activity of Stapled Aurein1.2 Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Strategies for Improving Proteolytic Resistance of Antimicrobial Peptides by Using Variants of EFK17, an Internal Segment of LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting inconsistent MIC results for Aurein 2.1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antimicrobial peptide Aurein 2.1. The information is designed to address common issues encountered during Minimum Inhibitory Concentration (MIC) assays and other related experiments.
Frequently Asked Questions (FAQs)
Q1: My MIC results for this compound are inconsistent between replicates and experiments. What are the potential causes?
Inconsistent MIC results for this compound are a common challenge and can stem from several factors related to the peptide's properties and the assay conditions. Key contributing factors include:
-
Peptide Adsorption: Cationic peptides like this compound can adhere to the surface of standard polystyrene microtiter plates, reducing the effective concentration in the wells and leading to artificially high MIC values.
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Peptide Aggregation: this compound may self-aggregate, especially at higher concentrations, which can affect its antimicrobial activity.[1] The formation of aggregates can lead to a non-uniform distribution of the active peptide.
-
Media Composition: The components of the culture medium can significantly influence the activity of this compound. Divalent cations (e.g., Ca²⁺ and Mg²⁺) and salts can interfere with the peptide's interaction with the bacterial membrane.[2][3]
-
pH of the Medium: The pH of the assay medium can affect the charge of both the peptide and the bacterial cell surface, thereby influencing their interaction and the resulting MIC value.
-
Inoculum Preparation: Variability in the final bacterial concentration (CFU/mL) in the wells can lead to inconsistent MIC readings.
Q2: What is the expected MIC range for this compound?
Q3: Can I use standard CLSI/EUCAST broth microdilution methods for this compound?
While standard Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for broth microdilution are a good starting point, modifications are often necessary for antimicrobial peptides like this compound to obtain accurate and reproducible results.[4] Key considerations include the choice of microtiter plates and potential adjustments to the media composition.
Q4: How does the mechanism of action of this compound relate to potential inconsistencies in MIC results?
Aurein peptides, including this compound, primarily act by disrupting the bacterial cell membrane.[5] This interaction is highly dependent on the electrostatic and hydrophobic properties of both the peptide and the membrane. Factors that influence this interaction, such as ion concentration in the media or peptide aggregation, can directly impact the peptide's ability to permeabilize the membrane, leading to variable MIC outcomes. The initial binding to the membrane surface is a critical step, which can be inhibited by various components in the experimental setup.
Troubleshooting Guides
Issue 1: High Variability in MIC Readings Across Replicates
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Peptide adsorbing to plate | Use low-protein-binding polypropylene 96-well plates instead of standard polystyrene plates. |
| Inhomogeneous peptide solution | Ensure the peptide stock solution is thoroughly mixed before preparing serial dilutions. Vortex the stock solution gently before each use. |
| Inaccurate pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions if applicable. |
| Inconsistent inoculum density | Standardize the inoculum preparation carefully to achieve a consistent final concentration of approximately 5 x 10^5 CFU/mL in each well. |
Issue 2: Higher than Expected MIC Values
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inhibition by media components | Test the activity of this compound in different media. Cation-adjusted Mueller-Hinton Broth (CAMHB) is a standard, but its high salt content may inhibit some AMPs. Consider using a low-salt medium or diluting the standard medium.[6] |
| Peptide degradation | Prepare fresh peptide solutions for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Incorrect pH of the medium | Verify that the pH of the prepared medium is within the recommended range (typically 7.2-7.4 for standard bacterial growth). |
| Bacterial resistance | Confirm the identity and expected susceptibility of the bacterial strain being tested. |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is a modified version of the CLSI standard method, optimized for antimicrobial peptides.
Materials:
-
This compound peptide
-
Low-protein-binding 96-well polypropylene plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other suitable low-salt broth
-
Bacterial strain of interest
-
Sterile 1.5 mL tubes
-
Multichannel pipette
-
Plate reader (optional, for OD600 readings)
Procedure:
-
Peptide Preparation:
-
Prepare a stock solution of this compound in sterile water or a suitable buffer (e.g., 0.01% acetic acid).
-
Perform a two-fold serial dilution of the peptide in the chosen broth directly in the 96-well plate to achieve the desired concentration range. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
From an overnight culture plate, select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Dilute the adjusted suspension in the assay broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control (bacteria in broth without peptide) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).
-
Data Presentation
Table 1: Reported MICs for Aurein Family Peptides Against Various Bacterial Strains
| Peptide | Bacterial Strain | MIC (µg/mL) | Reference |
| Aurein 1.2 | Staphylococcus aureus | 1-16 | [7] |
| Aurein 1.2 | Enterococcus faecalis | 1-16 | [7] |
| Aurein 1.2 | Streptococcus pyogenes | 1-16 | [7] |
| Aurein 1.2 | Escherichia coli | 256 | [7] |
| Aurein 1.2 | Pseudomonas aeruginosa | 256 | [7] |
| Aurein 1.2 | Candida albicans | 32 | [7] |
| Aurein 2.2 | Staphylococcus aureus | Varies | [8] |
| Aurein 2.3 | Staphylococcus aureus | Varies | [8] |
Note: This table provides a range of reported MICs for Aurein family peptides to serve as a general guide. Actual MICs for this compound may vary.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound MIC results.
Caption: Factors influencing the antimicrobial activity of this compound.
References
- 1. Activity of Antimicrobial Peptide Aggregates Decreases with Increased Cell Membrane Embedding Free Energy Cost - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effect of Different Media on the Bactericidal Activity of Colistin and on the Synergistic Combination With Azidothymidine Against mcr-1-Positive Colistin-Resistant Escherichia coli [frontiersin.org]
- 3. Influence of medium composition on bacterial susceptibility testing to gentamicin and netilmicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of a short antimicrobial peptide on charged lipid bilayer: A case study on aurein 1.2 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Culture Media Composition Influences the Antibacterial Effect of Silver, Cupric, and Zinc Ions against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Membrane Composition on Antimicrobial Peptides Aurein 2.2 and 2.3 From Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce Aurein 2.1-induced hemolysis
Welcome to the technical support center for Aurein 2.1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this potent antimicrobial peptide. The following sections provide answers to frequently asked questions and detailed guides to address common challenges, with a focus on mitigating this compound-induced hemolysis.
Frequently Asked Questions (FAQs)
Q1: My experiments show high levels of hemolysis with this compound. Is this expected?
A1: Yes, this compound, like many antimicrobial peptides (AMPs), can exhibit hemolytic activity. This is due to its amphipathic nature, which allows it to interact with and disrupt the cell membranes of both microbes and erythrocytes. The degree of hemolysis is dependent on the concentration of the peptide and the experimental conditions.
Q2: What is the underlying mechanism of this compound-induced hemolysis?
A2: this compound is believed to act via a "carpet" or "detergent-like" mechanism.[1][2] In this model, the peptide monomers first bind to the surface of the red blood cell membrane. As the concentration of the peptide on the membrane surface increases, it disrupts the lipid bilayer, leading to the formation of transient pores or micelles and ultimately cell lysis.
Q3: How can I reduce the hemolytic activity of this compound in my experiments?
A3: Several strategies can be employed to reduce the hemolytic activity of this compound. These broadly fall into two categories: peptide modification and formulation strategies. Peptide modifications include amino acid substitutions to alter hydrophobicity and net charge. Formulation strategies involve the use of delivery systems like liposomes to shield the peptide from red blood cells.
Q4: What specific amino acid substitutions have been shown to decrease hemolysis in related peptides?
A4: While specific data for this compound is limited, studies on Aurein 1.2 and other AMPs suggest that:
-
Reducing hydrophobicity: Replacing hydrophobic amino acids with less hydrophobic ones, such as alanine, can decrease hemolytic activity.
-
Increasing net charge: Optimizing the net positive charge can enhance selectivity for microbial membranes over erythrocyte membranes.
-
Incorporating β-amino acids: The introduction of β-amino acids has been shown to improve the selectivity of Aurein 1.2 analogs by reducing hemolysis while maintaining antifungal activity.[3]
Q5: Can changes to the C-terminus of this compound affect its hemolytic properties?
A5: Yes, modifications to the C-terminus can influence membrane interaction and, consequently, hemolytic activity. For instance, amidation of the C-terminus in Aurein 2.2 and 2.3 has been shown to affect their insertion into model membranes.[4][5]
Troubleshooting Guide
Problem: Inconsistent hemolysis results between experimental batches.
-
Possible Cause: Variation in the preparation of the red blood cell (RBC) suspension.
-
Solution: Ensure a standardized protocol for washing and preparing the RBCs. Use a consistent source of blood and prepare fresh RBC suspensions for each experiment.
Problem: High background hemolysis in negative controls.
-
Possible Cause: Mechanical stress on the RBCs during handling or improper buffer conditions.
-
Solution: Handle the RBC suspension gently, avoiding vigorous vortexing or pipetting. Ensure the buffer (e.g., PBS) is isotonic and at a physiological pH.
Problem: The chosen strategy to reduce hemolysis also significantly decreases antimicrobial activity.
-
Possible Cause: The modification has disrupted the amphipathic structure essential for antimicrobial action.
-
Solution: A careful balance must be struck between reducing hydrophobicity to decrease hemolysis and maintaining sufficient amphipathicity for antimicrobial efficacy. It is recommended to test a range of modifications in parallel to identify a variant with an optimal therapeutic index.
Data on Hemolysis Reduction Strategies
The following tables summarize qualitative and quantitative data from studies on Aurein analogs and other antimicrobial peptides that demonstrate strategies to reduce hemolysis.
Table 1: Qualitative Summary of Hemolysis Reduction Strategies
| Strategy | Effect on Hemolysis | Peptide Studied |
| Amino Acid Substitution | ||
| Incorporation of β-amino acids | Decreased | Aurein 1.2 analogs[3] |
| Replacement with less hydrophobic residues (e.g., Alanine) | Decreased | Cationic dodecapeptide[6] |
| Optimization of net charge | Decreased | Magainin II analogs |
| Formulation | ||
| Complexation with macrocycles | Decreased | PXG peptide |
| Encapsulation in liposomes | Decreased | Various AMPs |
Table 2: Quantitative Data on Hemolysis for Modified Antimicrobial Peptides (Examples)
| Peptide/Analog | Modification | HC₅₀ (µM) | % Hemolysis at a given concentration |
| Aurein 1.2 | Parent Peptide | ~30 | Not specified |
| KLA-2 | Double KLA region inserted into Aurein 1.2 | Not specified | ~3.67% at MIC |
| Pin2[7] | Shortened Pandinin 2 variant with GPG motif | Not specified | 25% at 100 µM[8][9] |
| Pin2[10] | Shortened Pandinin 2 variant with GPG motif | Not specified | No hemolysis at 100 µM[8][9] |
HC₅₀: Concentration of peptide causing 50% hemolysis. MIC: Minimum Inhibitory Concentration.
Experimental Protocols
Protocol 1: Hemolysis Assay
This protocol outlines the steps to determine the hemolytic activity of this compound and its analogs.
Materials:
-
This compound peptide stock solution (in a suitable solvent like DMSO or water)
-
Freshly collected red blood cells (human or other species)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) for positive control
-
96-well microtiter plate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Red Blood Cell Suspension:
-
Centrifuge whole blood at 1000 x g for 10 minutes at 4°C.
-
Aspirate the supernatant and buffy coat.
-
Wash the RBC pellet with 3 volumes of cold PBS and centrifuge again. Repeat this step three times.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Prepare Peptide Dilutions:
-
Prepare a serial dilution of the this compound peptide in PBS in a separate 96-well plate.
-
-
Incubation:
-
In a new 96-well plate, add 50 µL of the 2% RBC suspension to each well.
-
Add 50 µL of the peptide dilutions to the respective wells.
-
For the negative control, add 50 µL of PBS.
-
For the positive control (100% hemolysis), add 50 µL of 1% Triton X-100.
-
Incubate the plate at 37°C for 1 hour.
-
-
Centrifugation and Absorbance Measurement:
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Carefully transfer 80 µL of the supernatant to a new flat-bottomed 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.
-
-
Calculation of Percent Hemolysis:
-
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Visualizations
Mechanism of Action: The Carpet Model
Caption: The "carpet" mechanism of this compound-induced hemolysis.
Experimental Workflow for Reducing Hemolysis
Caption: A general workflow for the development and testing of this compound analogs with reduced hemolytic activity.
References
- 1. The antimicrobial peptide aurein 1.2 disrupts model membranes via the carpet mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the Structure and Membrane Interaction of the Antimicrobial Peptides Aurein 2.2 and 2.3 from Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.sahmri.org.au [research.sahmri.org.au]
- 6. Effect of substituting arginine and lysine with alanine on antimicrobial activity and the mechanism of action of a cationic dodecapeptide (CL(14-25)), a partial sequence of cyanate lyase from rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Strategy for the Design of Aurein 1.2 Analogs with Enhanced Bioactivities by Conjunction of Cell-Penetrating Regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative immunology of immune hemolytic anemia: II. The relationship of cell-bound antibody to hemolysis and the effect of treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recombinant Production of Aurein 2.1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the recombinant production of the antimicrobial peptide Aurein 2.1.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the recombinant production of this compound in E. coli?
A1: The primary challenges include:
-
Host Cell Toxicity: Antimicrobial peptides like this compound can be toxic to the E. coli host, leading to poor cell growth and low protein yields.
-
Low Expression Levels: Small peptides are often prone to degradation by host proteases.
-
Inclusion Body Formation: High-level expression can lead to the aggregation of the peptide into insoluble inclusion bodies, requiring additional refolding steps that can be inefficient.
-
Purification Difficulties: The small size and cationic nature of this compound can make purification challenging, often requiring multiple chromatography steps.
Q2: Which E. coli strains are recommended for expressing this compound?
A2: Several E. coli strains can be used, with the choice often depending on the expression vector and the need to control toxicity.
-
E. coli BL21(DE3): A commonly used strain for high-level protein expression under the control of the T7 promoter.
-
E. coli Rosetta™(DE3): This strain contains a plasmid that supplies tRNAs for codons that are rare in E. coli, which can improve the expression of proteins from eukaryotic genes.
-
E. coli SHuffle® T7 Express: This strain is engineered to promote the correct formation of disulfide bonds in the cytoplasm, which may be beneficial for the proper folding of some peptides.
-
Lemo21(DE3): This strain allows for tunable expression levels of the target protein by adjusting the concentration of L-rhamnose, which can be useful in mitigating the toxic effects of this compound.
Q3: What are the most effective fusion tags for enhancing the expression and solubility of this compound?
A3: Fusion tags are crucial for protecting the peptide from degradation, reducing toxicity, and facilitating purification. Commonly used tags include:
-
Maltose-Binding Protein (MBP): Known to significantly enhance the solubility of its fusion partners.
-
Glutathione S-transferase (GST): Another tag that generally improves solubility and provides a well-established affinity purification method.
-
Thioredoxin (Trx): Can enhance solubility and promote the formation of disulfide bonds.
-
Small Ubiquitin-like Modifier (SUMO): Can improve both expression and solubility, and specific proteases are available for its efficient removal.
Q4: How can I minimize the toxicity of this compound to the E. coli host?
A4: Several strategies can be employed to reduce host cell toxicity:
-
Use a tightly regulated promoter: This prevents leaky expression of the toxic peptide before induction.
-
Lower the induction temperature: Inducing expression at a lower temperature (e.g., 16-25°C) slows down protein synthesis, which can reduce toxicity and promote proper folding.
-
Use a lower concentration of the inducer (e.g., IPTG): This can reduce the expression level and, consequently, the toxic effect.
-
Employ a fusion partner: Fusing this compound to a larger, non-toxic protein can sequester its activity until after purification and cleavage.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low expression of the this compound fusion protein | Codon bias: The gene sequence for this compound may contain codons that are rare in E. coli. | Synthesize a codon-optimized gene for E. coli expression. Use a host strain that supplies rare tRNAs, such as Rosetta™(DE3). |
| Plasmid instability: The expression plasmid may be lost during cell division. | Ensure that the appropriate antibiotic is present in the culture medium at all times. | |
| Toxicity of the peptide: Basal (leaky) expression of this compound may be inhibiting cell growth. | Use a vector with a tightly controlled promoter (e.g., pBAD). Add glucose to the medium to repress the lac promoter before induction. | |
| This compound is expressed as insoluble inclusion bodies | High expression rate: Overexpression can overwhelm the cell's folding machinery. | Lower the induction temperature (e.g., 16-20°C) and/or reduce the inducer concentration. |
| Lack of a suitable fusion partner: The peptide itself may be prone to aggregation. | Use a highly soluble fusion partner like MBP or SUMO. | |
| Incorrect disulfide bond formation: If disulfide bonds are required, the reducing environment of the E. coli cytoplasm can lead to misfolding. | Use a SHuffle® T7 Express host strain, or target the protein to the periplasm using a signal peptide. | |
| Difficulty in purifying the cleaved this compound peptide | Protease contamination: The purified peptide is being degraded. | Add protease inhibitors to your buffers during purification. Perform purification steps at 4°C. |
| Peptide precipitation after tag cleavage: The removal of the solubility-enhancing tag may cause the peptide to aggregate. | Optimize the buffer conditions (pH, salt concentration) for the cleavage and subsequent purification steps. Consider performing the cleavage in the presence of mild detergents or other additives. | |
| Low yield after purification: Significant loss of peptide during chromatography steps. | Optimize the binding and elution conditions for your chromatography columns. Consider using a different purification strategy, such as reversed-phase HPLC for the final polishing step. | |
| The purified this compound shows no or low antimicrobial activity | Improper folding: The peptide may not have adopted its active conformation. | If expressed from inclusion bodies, optimize the refolding protocol. Ensure that any required post-translational modifications (e.g., C-terminal amidation, though not naturally occurring for this compound) are considered if a non-E. coli system is used. |
| Degradation: The peptide may have been degraded during purification or storage. | Analyze the purified peptide by mass spectrometry to confirm its integrity. Store the purified peptide at -80°C in a suitable buffer. | |
| Inappropriate activity assay conditions: The assay conditions may not be optimal for this compound activity. | Verify the pH, salt concentration, and buffer composition of your antimicrobial assay. Include a positive control peptide with known activity. |
Data Presentation
Table 1: Antimicrobial Activity of Aurein 1.2 and its Analogs
Note: Data for Aurein 1.2 is presented here as a close reference for the expected activity of this compound. Minimum Inhibitory Concentration (MIC) is the lowest concentration of the peptide that inhibits visible growth of the microorganism.
| Microorganism | Aurein 1.2 MIC (µg/mL) | Aurein M2 MIC (µg/mL)[1] | Aurein M3 MIC (µg/mL)[1] |
| Staphylococcus aureus | 8 - 25[2][3] | ≤16 | ≤16 |
| Methicillin-resistant S. aureus (MRSA) | 8 | - | - |
| Enterococcus faecalis | 8 - 16 | - | - |
| Streptococcus pyogenes | 4 | - | - |
| Escherichia coli | 200 - 256[2][3] | ≤16 | ≤16 |
| Pseudomonas aeruginosa | 256 | - | - |
| Candida albicans | 32 | - | - |
Experimental Protocols
Protocol 1: Recombinant Expression and Purification of Aurein 1.2 as a SUMO Fusion Protein
This protocol is for Aurein 1.2 and can be adapted for this compound. It is based on common methodologies for expressing small cationic peptides.
1. Gene Synthesis and Cloning:
- Synthesize the gene encoding Aurein 1.2 with codons optimized for E. coli expression.
- Incorporate appropriate restriction sites at the 5' and 3' ends for cloning into a pET-SUMO expression vector.
- Ligate the digested gene and vector and transform into a suitable cloning strain (e.g., DH5α).
- Verify the sequence of the resulting plasmid.
2. Expression:
- Transform the pET-SUMO-Aurein1.2 plasmid into E. coli BL21(DE3).
- Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- Inoculate 1 L of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.
- Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Continue to incubate the culture for 4-6 hours at 30°C.
3. Cell Lysis and Inclusion Body Isolation:
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
- Lyse the cells by sonication on ice.
- Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
4. Solubilization and Refolding of Inclusion Bodies:
- Wash the inclusion body pellet twice with wash buffer (lysis buffer containing 2 M urea and 1% Triton X-100).
- Solubilize the washed inclusion bodies in solubilization buffer (8 M urea, 50 mM Tris-HCl, pH 8.0, 10 mM DTT).
- Refold the protein by rapid dilution into refolding buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 1 mM GSH, 0.1 mM GSSG) to a final protein concentration of 0.1 mg/mL.
- Stir the refolding solution gently at 4°C for 12-16 hours.
5. Purification:
- Clarify the refolding solution by centrifugation at 15,000 x g for 30 minutes.
- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Elute the fusion protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Dialyze the eluted protein against SUMO protease cleavage buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT).
6. SUMO Tag Cleavage and Final Purification:
- Add SUMO protease to the dialyzed protein solution (typically 1 unit of protease per 50 µg of fusion protein).
- Incubate at 4°C for 12-16 hours.
- Separate the cleaved Aurein 1.2 from the SUMO tag and the protease by passing the solution through a second Ni-NTA column. The cleaved peptide will be in the flow-through.
- Further purify the Aurein 1.2 peptide using reversed-phase HPLC.
- Lyophilize the purified peptide and store at -20°C.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
1. Preparation of Bacterial Inoculum:
- Streak the test bacteria on a suitable agar plate and incubate overnight at 37°C.
- Inoculate a single colony into Mueller-Hinton Broth (MHB) and grow to mid-log phase (OD600 ≈ 0.4-0.6).
- Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.
2. Preparation of Peptide Dilutions:
- Prepare a stock solution of the purified this compound in sterile water or a suitable buffer.
- Perform a two-fold serial dilution of the peptide stock solution in a 96-well microtiter plate, with each well containing 50 µL of the diluted peptide.
3. Inoculation and Incubation:
- Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate.
- Include a positive control (bacteria with no peptide) and a negative control (medium only).
- Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC:
- The MIC is the lowest concentration of the peptide at which no visible growth of the bacteria is observed.
Mandatory Visualization
Caption: Workflow for recombinant this compound production.
Caption: Proposed mechanism of action for Aurein peptides.
References
Technical Support Center: Aurein 2.1 Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic Aurein 2.1. Our goal is to help you improve the purity of your synthetic peptide, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of this compound?
A1: The primary amino acid sequence for this compound is Gly-Leu-Leu-Asp-Ile-Val-Lys-Lys-Val-Val-Gly-Ala-Phe-Gly-Ser-Leu-NH2.[1][2]
Q2: What are the common impurities encountered during the synthesis of peptides like this compound?
A2: Impurities in synthetic peptides can arise from various stages of solid-phase peptide synthesis (SPPS).[3][4] Common impurities include:
-
Deletion peptides: Resulting from incomplete amino acid coupling.[3][5]
-
Truncated peptides: Formed when capping reagents are used to terminate unreacted chains.
-
Incompletely deprotected peptides: Arising from inefficient removal of side-chain protecting groups.[3]
-
Products of side reactions: Such as oxidation, especially of methionine residues (though this compound does not contain methionine), or aspartimide formation from aspartic acid.[5]
-
Diastereomeric impurities: Racemization of amino acids can occur during activation.[3]
Q3: What analytical techniques are recommended for assessing the purity of synthetic this compound?
A3: A combination of analytical techniques is essential for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for determining peptide purity.[6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired peptide and helps identify impurities.[7]
-
Amino Acid Analysis (AAA): Determines the amino acid composition and concentration of the peptide sample.
Q4: What is a typical purity level for commercially available synthetic peptides?
A4: Commercially available synthetic peptides are often offered at different purity levels. For research applications, purities of >95% are common. Higher purity levels (>98%) may be required for more sensitive applications. It's important to note that purity is typically assessed by HPLC at a specific wavelength (e.g., 214 or 220 nm).
Troubleshooting Guide: Improving this compound Purity
This guide addresses specific issues that can lead to impurities during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Presence of deletion sequences in Mass Spec | Incomplete coupling of one or more amino acids. This can be due to steric hindrance, especially with bulky amino acids like Valine and Isoleucine which are present in this compound. | - Double coupling: Repeat the coupling step for problematic residues. - Use a more efficient coupling reagent: Reagents like HBTU, HATU, or PyBOP can improve coupling efficiency. - Increase reaction time: Allow more time for the coupling reaction to go to completion. |
| Multiple peaks close to the main peak in HPLC | Incomplete removal of side-chain protecting groups. The Aspartic acid (Asp) and Lysine (Lys) residues in this compound have side chains that require deprotection. | - Optimize the cleavage cocktail: Ensure the appropriate scavengers are used to quench reactive species generated during cleavage. For peptides with Asp and Lys, a standard Reagent K cocktail (TFA/water/phenol/thioanisole/TIS) is often effective. - Increase cleavage time: Extend the duration of the cleavage reaction to ensure complete deprotection. |
| Broad or tailing peaks in HPLC | Peptide aggregation. Hydrophobic peptides like this compound (containing multiple Leu, Ile, Val, and Phe residues) are prone to aggregation. | - Modify HPLC conditions: Adjust the gradient, temperature, or ion-pairing agent (e.g., use a different acid like formic acid instead of TFA). - Dissolve the peptide in a stronger solvent: Use solvents like acetonitrile or isopropanol to disrupt aggregates before injection. |
| Presence of unexpected adducts in Mass Spec | Reaction with scavengers or other components of the cleavage cocktail. | - Use a minimal but effective scavenger cocktail. - Ensure high-quality reagents are used. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines a general procedure for the manual or automated synthesis of this compound using Fmoc chemistry.
-
Resin Selection: Start with a Rink Amide resin to obtain the C-terminal amide.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid with a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid to the deprotected resin and allow it to react.
-
Monitor the coupling reaction using a qualitative test like the Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM between each deprotection and coupling step to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the this compound sequence.
-
Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation and Isolation:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Purification of Synthetic this compound by RP-HPLC
This protocol provides a general method for purifying the crude this compound peptide.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA). Filter the sample through a 0.45 µm filter before injection.
-
HPLC System:
-
Column: A C18 reversed-phase column is typically used for peptide purification.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Equilibrate the column with a low percentage of mobile phase B (e.g., 5%).
-
Inject the sample.
-
Apply a linear gradient of increasing mobile phase B to elute the peptide. A typical gradient might be from 5% to 65% B over 30-60 minutes. The optimal gradient will need to be determined empirically.
-
-
Fraction Collection: Collect fractions corresponding to the major peaks detected at 214 nm or 220 nm.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC and Mass Spectrometry to identify the fractions containing the pure this compound.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visual Guides
Troubleshooting Logic for Impure this compound
Caption: A flowchart for troubleshooting common purity issues in synthetic this compound.
General Workflow for this compound Synthesis and Purification
Caption: A workflow diagram illustrating the key stages of this compound synthesis and purification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of Impurities in Peptide Pools [mdpi.com]
- 6. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Aurein 2.1 Technical Support Center: Mitigating Salt Concentration Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the antimicrobial peptide, Aurein 2.1, in the presence of varying salt concentrations.
Introduction to this compound and Salt Sensitivity
This compound is a cationic antimicrobial peptide with the sequence GLLDIVKKVVGAFGSL-NH2, originally isolated from the Australian bell frog, Litoria aurea.[1] Like many antimicrobial peptides (AMPs), its primary mechanism of action involves the disruption of microbial cell membranes. However, the efficacy of this compound can be significantly diminished in environments with high salt concentrations, a phenomenon that poses a considerable challenge for its therapeutic development, as physiological conditions often involve elevated salt levels.
The inhibitory effect of salt is primarily attributed to the shielding of the electrostatic interactions between the positively charged this compound and the negatively charged components of the bacterial membrane. Metal cations, such as Na⁺, compete with the cationic peptide for binding to the anionic phospholipids and teichoic acids on the bacterial cell surface, thereby reducing the effective concentration of the peptide at the membrane.
This guide offers strategies to mitigate these effects and provides protocols for assessing the activity of this compound under different saline conditions.
Frequently Asked Questions (FAQs)
Q1: Why is the antimicrobial activity of my this compound peptide significantly lower in physiological saline compared to low-salt buffers?
A1: This is a common observation for many cationic antimicrobial peptides. The positively charged salt cations (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺) in physiological saline compete with the cationic residues (Lysine) of this compound for binding to the negatively charged bacterial membrane. This electrostatic shielding effect reduces the peptide's ability to accumulate on and disrupt the membrane, leading to a higher Minimum Inhibitory Concentration (MIC).
Q2: What is the amino acid sequence of this compound?
A2: The amino acid sequence of this compound is Gly-Leu-Leu-Asp-Ile-Val-Lys-Lys-Val-Val-Gly-Ala-Phe-Gly-Ser-Leu-NH2.[1]
Q3: At what salt concentration does this compound activity start to decrease?
A3: The exact salt concentration at which activity begins to decrease can vary depending on the bacterial species and the specific assay conditions. Generally, for many antimicrobial peptides, a noticeable reduction in activity can be observed at NaCl concentrations as low as 50 mM, with significant inhibition at physiological concentrations (around 150 mM NaCl). It is crucial to determine the salt sensitivity profile for your specific experimental setup.
Q4: How can I improve the salt resistance of this compound?
A4: There are several strategies to enhance the salt tolerance of this compound:
-
Increase Net Positive Charge: Substituting neutral or acidic amino acids with cationic residues (e.g., Lysine or Arginine) can enhance the electrostatic attraction to the bacterial membrane, helping to outcompete salt cations. For example, replacing the Aspartic acid (D) at position 4 with a Lysine (K) could be a potential modification.[2]
-
Amino Acid Substitution with Bulky, Non-natural Residues: Replacing certain amino acids, particularly Tryptophan or Histidine (though not present in this compound, this is a general strategy), with bulky, non-natural amino acids like β-naphthylalanine can enhance membrane penetration and reduce salt sensitivity.[3][4] This strategy could be explored by substituting one of the hydrophobic residues in this compound.
-
Terminal Modifications: Adding hydrophobic residues or non-natural amino acids to the N- or C-terminus of the peptide can increase its hydrophobicity and membrane-disrupting capabilities, which can help to overcome the inhibitory effects of salt.[3][5]
Q5: Are there any commercially available salt-resistant analogs of Aurein peptides?
A5: Research has shown that analogs of the related Aurein 1.2 peptide, such as aurein M3 (with increased positive charge and a Tryptophan substitution), exhibit activity at physiologic salt concentrations.[2] While specific salt-resistant analogs of this compound may not be commercially available as off-the-shelf products, custom peptide synthesis allows for the creation of modified versions based on the strategies mentioned above.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High MIC values for this compound in standard growth media (e.g., Mueller-Hinton Broth). | Standard media often contain salt concentrations that can inhibit this compound activity. | Determine the MIC in a low-salt medium, such as a modified Luria-Bertani (LB) broth with no added NaCl, to establish a baseline activity. Then, perform the assay with increasing salt concentrations to quantify the inhibitory effect. |
| Inconsistent results when testing this compound activity in the presence of salt. | Variability in experimental conditions, such as the exact salt concentration, incubation time, or bacterial growth phase. | Standardize your protocol meticulously. Use a fresh preparation of saline solutions for each experiment. Ensure bacteria are in the mid-logarithmic growth phase for consistent susceptibility. |
| A modified, more cationic version of this compound shows increased hemolytic activity. | Increasing the net positive charge and hydrophobicity can sometimes lead to reduced selectivity between bacterial and mammalian cells. | Perform a hemolysis assay to determine the peptide's toxicity to red blood cells. Aim for a balance between enhanced antimicrobial activity and acceptable cytotoxicity. It may be necessary to test several analogs to find one with an optimal therapeutic index. |
| Difficulty in dissolving a modified, more hydrophobic this compound analog. | Increased hydrophobicity can lead to aggregation and poor solubility in aqueous solutions. | Dissolve the peptide in a small amount of a sterile, non-toxic solvent like DMSO or acetic acid before diluting it in the assay medium. Ensure the final concentration of the solvent is not inhibitory to the bacteria. |
Quantitative Data Summary
The following tables provide illustrative data on the effect of salt concentration on the Minimum Inhibitory Concentration (MIC) of this compound and a hypothetical salt-resistant analog. Note: This data is for demonstration purposes and may not reflect actual experimental results.
Table 1: Effect of NaCl Concentration on the MIC of this compound against Staphylococcus aureus
| NaCl Concentration (mM) | MIC (µg/mL) | Fold Increase in MIC |
| 0 | 8 | 1 |
| 50 | 32 | 4 |
| 100 | 128 | 16 |
| 150 (Physiological) | >256 | >32 |
Table 2: Comparison of MICs for this compound and a Hypothetical Salt-Resistant Analog (this compound-SR) against Escherichia coli
| Peptide | MIC (µg/mL) at 0 mM NaCl | MIC (µg/mL) at 150 mM NaCl |
| This compound | 16 | >256 |
| This compound-SR (e.g., D4K substitution) | 8 | 32 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) under Varying Salt Conditions
This protocol is adapted from the standard broth microdilution method.[6][7]
Materials:
-
This compound peptide stock solution (e.g., 1 mg/mL in sterile water or 0.01% acetic acid)
-
Bacterial strain of interest (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB) or other suitable low-salt broth
-
Sterile 5 M NaCl solution
-
Sterile 96-well polypropylene microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of broth and incubate overnight at 37°C with shaking.
-
Bacterial Suspension Standardization: Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in the test broth.
-
Preparation of Salt-Adjusted Media: Prepare aliquots of the test broth containing the desired final concentrations of NaCl (e.g., 0, 50, 100, 150, 300 mM).
-
Peptide Serial Dilution: a. In the first column of the 96-well plate, add the peptide stock solution to the salt-adjusted medium to achieve the highest desired concentration. b. Perform 2-fold serial dilutions across the plate, leaving a column for a no-peptide growth control and a column for a sterility control (no bacteria).
-
Inoculation: Add the standardized bacterial suspension to each well (except the sterility control) to a final volume of 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
Caption: Mechanism of salt inhibition on this compound activity.
Caption: Strategies to mitigate salt effects on this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and characterization of new antimicrobial peptides derived from aurein 1.2 with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boosting salt resistance of short antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Easy Strategy To Increase Salt Resistance of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boosting Salt Resistance of Short Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Aurein 2.1 vs. Aurein 1.2: A Comparative Analysis of Antimicrobial Efficacy
A detailed examination of two closely related antimicrobial peptides, Aurein 2.1 and Aurein 1.2, reveals subtle differences in their antimicrobial potency. This guide provides a comparative analysis of their efficacy, supported by available experimental data, to assist researchers and drug development professionals in their evaluation of these potential therapeutic agents.
Both this compound and Aurein 1.2 are short, cationic antimicrobial peptides originally isolated from the Australian bell frogs Litoria aurea and Litoria raniformis. They belong to the Aurein family of peptides, which are known for their broad-spectrum antimicrobial and anticancer activities. While structurally similar, variations in their amino acid sequences can influence their effectiveness against different microbial targets.
Quantitative Antimicrobial Efficacy
The antimicrobial efficacy of these peptides is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. While direct comparative studies providing a comprehensive side-by-side analysis of this compound and Aurein 1.2 against a wide range of pathogens are limited in the publicly available literature, we can collate the existing data to draw meaningful comparisons.
A study by Rozek et al. (2000) identified and sequenced a number of Aurein peptides, including this compound, and noted that thirteen of the characterized Aureins displayed wide-spectrum antibiotic activity[1][2]. Specific MIC values for Aurein 1.2 have been reported against several bacterial species. For instance, the MIC for Aurein 1.2 against Escherichia coli is approximately 100 µg/mL, and against Bacillus subtilis, it is around 30 µg/mL[3].
| Peptide | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Aurein 1.2 | Escherichia coli | ~100[3] |
| Bacillus subtilis | ~30[3] | |
| Staphylococcus aureus | 25[4] | |
| This compound | Various Bacteria | Data not available in cited literature |
Note: The table will be updated as more specific MIC data for this compound becomes available.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a crucial experiment for assessing the antimicrobial efficacy of peptides like this compound and 1.2. The following is a detailed methodology for a typical broth microdilution assay used for this purpose.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of dilutions of the antimicrobial peptide in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the target microorganism is then added to each well. The plate is incubated under controlled conditions, and the lowest concentration of the peptide that inhibits the visible growth of the microorganism is recorded as the MIC.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for many antimicrobial peptides, including the Aurein family, involves the disruption of the bacterial cell membrane. Their cationic nature facilitates an initial electrostatic interaction with the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
Following this initial binding, the peptides are thought to insert into the lipid bilayer, leading to membrane permeabilization and the formation of pores or channels. This disruption of the membrane integrity leads to the leakage of essential intracellular contents and ultimately, cell death. The specific model of membrane disruption (e.g., barrel-stave, toroidal pore, or carpet model) can vary between different peptides.
References
- 1. The antibiotic and anticancer active aurein peptides from the Australian Bell Frogs Litoria aurea and Litoria raniformis the solution structure of aurein 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antibiotic and anticancer active aurein peptides from the Australian Bell Frogs Litoria aurea and Litoria raniformis. Part 2. Sequence determination using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of the antimicrobial peptides caerin 1.1 and aurein 1.2 with intact bacteria by 2H solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tru.arcabc.ca [tru.arcabc.ca]
Unlocking New Potential: The Synergistic Effect of Aurein Peptides with Conventional Antibiotics
An In-depth Comparison for Researchers and Drug Development Professionals
The rise of antibiotic resistance necessitates innovative strategies to extend the lifespan of our current antimicrobial arsenal. One promising approach is the combination of conventional antibiotics with antimicrobial peptides (AMPs), natural or synthetic molecules with broad-spectrum activity. This guide provides a comparative analysis of the synergistic effects observed between peptides from the Aurein family, particularly Aurein 1.2 and derivatives of Aurein 2.2, and conventional antibiotics. While direct published data on Aurein 2.1 in combination therapy is limited, the findings presented here for its close relatives offer valuable insights into its potential as a synergistic agent.
Executive Summary
Antimicrobial peptides of the Aurein family have demonstrated significant synergistic potential with conventional antibiotics, enhancing their efficacy against a range of bacterial pathogens. Studies on Aurein 1.2 have revealed strong synergistic interactions with antibiotics like minocycline and clarithromycin against Gram-positive bacteria, including Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pyogenes[1][2]. Similarly, a peptide derived from Aurein 2.2 has shown synergy with polymyxin B against Gram-negative bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii. This synergistic activity is largely attributed to the ability of Aurein peptides to permeabilize bacterial membranes, thereby facilitating the entry of conventional antibiotics to their intracellular targets.
Comparative Analysis of Synergistic Activity
The synergistic effect of Aurein peptides with conventional antibiotics is typically quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is indicative of synergy.
Synergy Against Gram-Positive Bacteria
A study on Aurein 1.2 demonstrated its ability to work in concert with minocycline and clarithromycin to inhibit the growth of several clinically relevant Gram-positive cocci. The Minimum Inhibitory Concentration (MIC) of Aurein 1.2 against these strains was found to be in the range of 4 to 16 mg/L[1].
| Bacterial Strain | Antimicrobial Agent | MIC (Alone) (mg/L) | FICI | Interpretation |
| Staphylococcus aureus | Aurein 1.2 | 8 | 0.385 | Synergy[1] |
| Minocycline | - | |||
| Enterococcus faecalis | Aurein 1.2 | 8-16 | 0.312 | Synergy[1] |
| Minocycline | - | |||
| Streptococcus pyogenes | Aurein 1.2 | 4 | 0.458 | Synergy[1] |
| Minocycline | - | |||
| Staphylococcus aureus | Aurein 1.2 | 8 | 0.312 | Synergy[1] |
| Clarithromycin | - | |||
| Enterococcus faecalis | Aurein 1.2 | 8-16 | 0.385 | Synergy[1] |
| Clarithromycin | - | |||
| Streptococcus pyogenes | Aurein 1.2 | 4 | 0.458 | Synergy[1] |
| Clarithromycin | - |
Note: The specific MICs of the conventional antibiotics in combination were not detailed in the available literature, preventing the calculation of their individual Fractional Inhibitory Concentrations. However, the reported FICI values strongly indicate a synergistic relationship.
Synergy Against Gram-Negative Bacteria
Research on a peptide derived from Aurein 2.2, denoted as peptide 73, has shown synergistic activity with polymyxin B against antibiotic-sensitive strains of P. aeruginosa and A. baumannii. Notably, no synergistic effects were observed for this peptide against the Gram-positive bacteria S. aureus and E. faecium[3].
Quantitative data for the synergistic combinations of the Aurein 2.2-derived peptide are not yet available in the public domain.
Mechanism of Synergy: A Focus on Membrane Permeabilization
The primary mechanism underlying the synergistic effect of Aurein peptides is their ability to disrupt the integrity of the bacterial cell membrane. This membranolytic action creates pores or channels in the membrane, allowing for increased uptake of conventional antibiotics that may otherwise struggle to reach their intracellular targets.
Caption: Mechanism of Aurein peptide and antibiotic synergy.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard in vitro method to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Stock solutions of Aurein peptide and conventional antibiotic
-
Multichannel pipette
Procedure:
-
Prepare serial twofold dilutions of the conventional antibiotic horizontally across the microtiter plate (e.g., columns 1-10).
-
Prepare serial twofold dilutions of the Aurein peptide vertically down the microtiter plate (e.g., rows A-G).
-
Column 11 should contain only the dilutions of the Aurein peptide to determine its MIC.
-
Row H should contain only the dilutions of the conventional antibiotic to determine its MIC.
-
Column 12 should contain only broth and bacteria as a positive growth control, and one well with only broth as a negative sterility control.
-
Inoculate all wells (except the sterility control) with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of each agent alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent and the FICI:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
FICI = FIC of Drug A + FIC of Drug B
-
Caption: Workflow for the checkerboard synergy assay.
Time-Kill Assay
The time-kill assay provides information on the rate of bacterial killing by an antimicrobial agent or a combination of agents over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Appropriate growth medium (e.g., MHB)
-
Aurein peptide and conventional antibiotic at desired concentrations (often based on MIC values from the checkerboard assay)
-
Sterile test tubes or flasks
-
Incubator with shaking capabilities
-
Apparatus for serial dilutions and plating (e.g., pipette, agar plates)
Procedure:
-
Prepare tubes containing the growth medium with:
-
No antimicrobial agent (growth control)
-
Aurein peptide alone
-
Conventional antibiotic alone
-
Combination of Aurein peptide and conventional antibiotic
-
-
Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in a suitable diluent.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point.
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Conclusion
The available evidence strongly suggests that Aurein peptides, including Aurein 1.2 and derivatives of Aurein 2.2, are promising candidates for combination therapy with conventional antibiotics. Their ability to permeabilize bacterial membranes can re-sensitize resistant strains and enhance the efficacy of existing drugs. While further research is needed to elucidate the synergistic potential of this compound specifically, the data from its close analogs provide a solid foundation for future investigations. The development of combination therapies involving Aurein peptides could be a critical step in addressing the global challenge of antibiotic resistance.
References
Comparative Efficacy of Aurein 2.1 and Alternatives Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial peptide Aurein 2.1 and its alternatives in combating Methicillin-Resistant Staphylococcus aureus (MRSA), a significant challenge in clinical settings. The following sections detail the efficacy, mechanisms of action, and experimental protocols to support further research and development in this critical area. While specific quantitative data for this compound against MRSA is limited in publicly available literature, this guide utilizes data from the closely related peptide, Aurein 1.2, and its derivatives to provide a valuable comparative analysis.
Quantitative Efficacy Against MRSA
The in vitro efficacy of antimicrobial agents is primarily determined by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that will prevent the growth of less than 0.1% of the original inoculum.
| Antimicrobial Agent | MRSA Strain(s) | MIC (µg/mL) | MBC (µg/mL) | Citation(s) |
| Aurein 1.2 | S. aureus | 25 | Not Reported | [1] |
| Aurein 1.2 | S. aureus (from cystic fibrosis patients) | 128 - 256 | Generally 2x MIC | [2] |
| Aurein 1.2 Derivatives (T1, T2, T3) | S. aureus | 50 | Not Reported | [1] |
| Aurein 1.2 Derivative (T4) | S. aureus | 100 | Not Reported | [1] |
| Vancomycin | MRSA | 0.5 - 2 | > MIC | [3][4] |
| Daptomycin | MRSA | 0.125 - 1.0 | > MIC | [5][6] |
| Linezolid | MRSA | 1 - 4 | > MIC | [7][8] |
Note: The efficacy of Aurein peptides can be influenced by the specific derivative and the bacterial strain being tested. For instance, derivatives of Aurein 1.2 have demonstrated varying MIC values against S. aureus.[1]
Mechanism of Action: Aurein Peptides
Aurein peptides, including Aurein 1.2, primarily exert their antimicrobial effect through direct interaction with and disruption of the bacterial cell membrane. The prevailing model for this action is the "carpet mechanism".[7][9]
Carpet Model of Action:
-
Electrostatic Attraction: The cationic Aurein peptides are initially attracted to the negatively charged components of the MRSA cell membrane, such as lipoteichoic acid.
-
Accumulation and "Carpeting": The peptides accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer.[9]
-
Membrane Disruption: Once a threshold concentration is reached, the peptides induce tension and disrupt the membrane's integrity, leading to the formation of transient pores or micelles and ultimately causing cell lysis and death.[7][9] This mechanism is nonspecific and physically disrupts the membrane, making it less likely for bacteria to develop resistance compared to antibiotics that target specific metabolic pathways.
Experimental Protocols
Broth Microdilution Method for Determining MIC and MBC of Antimicrobial Peptides (AMPs)
This protocol is adapted for cationic antimicrobial peptides, which may require specific handling due to their charge and potential for non-specific binding.[5]
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well polypropylene microtiter plates (low-binding)
-
Antimicrobial peptide (this compound) stock solution
-
MRSA isolate
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator (37°C)
-
Nutrient agar plates
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh culture of MRSA on a nutrient agar plate, inoculate a few colonies into a tube containing 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard or an OD600 of approximately 0.08-0.1).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.
-
-
Peptide Dilution Series:
-
Prepare a stock solution of the Aurein peptide in sterile water.
-
Create a series of twofold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA to prevent non-specific binding to plastic surfaces. The concentration range should be chosen based on expected efficacy.
-
-
Microtiter Plate Setup:
-
Add 100 µL of the diluted bacterial inoculum to each well of a 96-well polypropylene plate.
-
Add 11 µL of each peptide dilution to the corresponding wells.
-
Include a positive control well (bacteria without peptide) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.
-
-
MBC Determination:
-
From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto a nutrient agar plate.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).
-
Visualizations
Below are diagrams illustrating the experimental workflow for determining antimicrobial efficacy and the proposed mechanism of action for Aurein peptides.
References
- 1. tru.arcabc.ca [tru.arcabc.ca]
- 2. mdpi.com [mdpi.com]
- 3. Mode of Action of the Antimicrobial Peptide Aureocin A53 from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
Comparative Analysis of Aurein 2.1 and Other Amphibian Antimicrobial Peptides
Aurein 2.1, a member of the aurein family of antimicrobial peptides (AMPs) isolated from the Australian bell frog, presents a promising avenue for the development of novel anti-infective agents. This guide provides a comparative analysis of this compound with other well-characterized amphibian AMPs, namely Magainin, Defensin, and Cathelicidin, offering insights into their respective antimicrobial efficacy, safety profiles, and mechanisms of action. This objective comparison is intended for researchers, scientists, and drug development professionals engaged in the discovery and application of new antimicrobial therapies.
Executive Summary
Antimicrobial resistance is a critical global health challenge, necessitating the exploration of new classes of antibiotics. Amphibian skin is a rich source of AMPs, which are key components of their innate immune system. This compound, with its alpha-helical structure, demonstrates broad-spectrum antimicrobial activity. However, its therapeutic potential is intrinsically linked to its selectivity for microbial cells over host cells. This guide synthesizes available experimental data to compare the performance of this compound with Magainin, another frog-derived peptide, and the wider families of Defensins and Cathelicidins found across various species, including amphibians. While specific quantitative data for this compound is limited, this analysis draws upon data from the closely related Aurein 1.2 and 2.2 to provide a comprehensive overview.
Structural and Physicochemical Properties
This compound is a cationic peptide with the amino acid sequence GLLDIVKKVVGAFGSL-NH2.[1][2] Like other aurein peptides, it is predicted to adopt an amphipathic alpha-helical conformation in a membrane environment, a key structural feature for its antimicrobial activity. This amphipathicity allows for interaction with and disruption of microbial cell membranes.
| Peptide Family | Representative Peptide/Class | Amino Acid Count | Structure | Net Charge |
| Aurein | This compound | 16 | α-helical | +2 |
| Magainin | Magainin 2 | 23 | α-helical | +3 |
| Defensin | Amphibian β-defensins | ~38-42 | β-sheet | Cationic |
| Cathelicidin | LL-37 (human, for comparison) | 37 | α-helical | +6 |
Comparative Antimicrobial Activity
The antimicrobial efficacy of AMPs is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
| Peptide | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| Aurein 1.2 * | ~30 - 100[3] | ~100[3] | - | 16 - 128[4][5] |
| Magainin 2 | 50-100 | 6.25-50 | 50->100 | 16-125 |
| Amphibian Defensins | 1.6-12.5 | >50 | 3.1-12.5 | - |
| Cathelicidins (general) | 1-32 | 2-64 | 4->64 | 8-64 |
Note: Data for Aurein 1.2 is used as a proxy for this compound due to the limited availability of specific data for this compound.
Mechanism of Action
The primary mechanism of action for many amphibian AMPs, including the aureins and magainins, involves the disruption of the microbial cell membrane.[6] The cationic nature of these peptides facilitates their initial electrostatic interaction with the negatively charged components of bacterial and fungal cell membranes.
Aurein Peptides: The mechanism of action for aurein peptides, including the closely related Aurein 1.2, is often described by the "carpet" model.[7][8] In this model, the peptides accumulate on the surface of the microbial membrane, and once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to cell lysis.
Magainins: Magainins are known to form "toroidal pores" in the cell membrane. In this model, the peptides insert into the membrane and induce the lipid monolayers to bend inward, creating a water-filled channel that spans the membrane. This pore formation leads to the leakage of cellular contents and ultimately cell death.
Defensins and Cathelicidins: These peptides also act on the cell membrane, but their mechanisms can be more varied. They can form pores, disrupt membrane integrity through detergent-like effects, or translocate across the membrane to interact with intracellular targets.[6]
Safety and Toxicity Profile
A critical parameter for the therapeutic potential of an AMP is its selectivity for microbial cells over host cells. This is often assessed by measuring hemolytic activity (lysis of red blood cells) and cytotoxicity against mammalian cell lines. The HC50 value represents the concentration of a peptide that causes 50% hemolysis, while the CC50 value is the concentration that causes 50% cytotoxicity. Higher HC50 and CC50 values indicate lower toxicity.
| Peptide | Hemolytic Activity (HC50, µg/mL) | Cytotoxicity (CC50, µg/mL) - Mammalian Cells |
| Aurein 1.2 * | ~100-200 | >100 |
| Magainin 2 | >100 | ~75-200 (cell line dependent) |
| Amphibian Defensins | Generally low | Varies |
| Cathelicidins (general) | Varies widely (some have low hemolytic activity) | Varies widely |
Note: Data for Aurein 1.2 is used as a proxy for this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 3. Interaction of the antimicrobial peptides caerin 1.1 and aurein 1.2 with intact bacteria by 2H solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antifungal Activity of Stapled Aurein1.2 Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. An amphipathic peptide combats multidrug-resistant Staphylococcus aureus and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of Aurein 2.1's Efficacy Against Clinical Isolates: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Aurein 2.1, a member of the aurein family of antimicrobial peptides (AMPs) isolated from the Australian green and golden bell frog (Litoria aurea), presents a promising avenue of investigation. This guide provides an objective comparison of the in vitro activity of aurein peptides against clinically relevant bacterial isolates, contrasted with the performance of standard antibiotics. While specific data for this compound is limited in publicly available literature, this analysis draws upon data from closely related aurein peptides, particularly Aurein 1.2, to provide a substantive overview of their potential.
Comparative Antimicrobial Activity
The in vitro efficacy of antimicrobial agents is primarily determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the available MIC data for aurein peptides and commonly used antibiotics against a panel of clinically significant bacteria. It is important to note that direct comparative studies of this compound against a wide range of clinical isolates are not extensively documented. The data presented for aurein peptides are largely based on studies of Aurein 1.2, a closely related peptide with a similar structure and mechanism of action.
Table 1: Minimum Inhibitory Concentration (MIC) of Aurein Peptides against Gram-Positive Clinical Isolates
| Microorganism | Aurein 1.2 MIC (µg/mL) | Reference |
| Staphylococcus aureus | 25.0 | [1] |
| Staphylococcus aureus (MRSA) | Not specified | |
| Enterococcus faecalis | Not specified |
Table 2: Minimum Inhibitory Concentration (MIC) of Aurein Peptides against Gram-Negative Clinical Isolates
| Microorganism | Aurein 1.2 MIC (µg/mL) | Reference |
| Escherichia coli | 200 | [1] |
| Pseudomonas aeruginosa | Not specified |
Table 3: Representative Minimum Inhibitory Concentration (MIC) Ranges of Standard Antibiotics against Clinical Isolates
| Microorganism | Antibiotic | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | Vancomycin | 0.5 - 2 | [2] |
| Staphylococcus aureus (MRSA) | Vancomycin | 1 - 4 | [2] |
| Enterococcus faecalis | Ampicillin | 1 - 8 | [3] |
| Escherichia coli | Ciprofloxacin | 0.015 - 1 | [4] |
| Pseudomonas aeruginosa | Ciprofloxacin | 0.25 - 1 | [5] |
| Pseudomonas aeruginosa | Gentamicin | 0.5 - 8 | [6] |
Note: MIC values can vary significantly depending on the specific strain, testing methodology, and laboratory conditions. The data presented here are for comparative purposes and are derived from various studies.
Experimental Protocols
Standardized methodologies are crucial for the in vitro validation of antimicrobial activity. The following are detailed protocols for key experiments cited in the evaluation of antimicrobial peptides like this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
a. Preparation of Bacterial Inoculum:
-
Bacterial isolates are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours.
-
Several colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
b. Assay Procedure:
-
A two-fold serial dilution of this compound and comparator antibiotics is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
An equal volume of the standardized bacterial inoculum is added to each well.
-
Positive (bacteria and broth without antimicrobial agent) and negative (broth only) controls are included on each plate.
-
The plates are incubated at 37°C for 16-20 hours.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Hemolysis Assay
This assay assesses the cytotoxic effect of the antimicrobial peptide on red blood cells, providing an indication of its potential toxicity to mammalian cells.
a. Preparation of Red Blood Cells (RBCs):
-
Freshly drawn human or animal blood is collected in tubes containing an anticoagulant (e.g., EDTA).
-
The blood is centrifuged, and the plasma and buffy coat are removed.
-
The RBCs are washed three to four times with phosphate-buffered saline (PBS) and then resuspended in PBS to a final concentration of 1-2% (v/v).
b. Assay Procedure:
-
Serial dilutions of this compound are prepared in PBS.
-
The peptide dilutions are mixed with the RBC suspension in a 96-well plate.
-
A positive control (1% Triton X-100 for 100% hemolysis) and a negative control (PBS) are included.
-
The plate is incubated at 37°C for 1 hour with gentle agitation.
-
After incubation, the plate is centrifuged to pellet the intact RBCs.
-
The supernatant is transferred to a new plate, and the absorbance is measured at 540 nm to quantify hemoglobin release.
-
The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Visualizing the Mechanism and Workflow
To better understand the processes involved in the validation and the proposed mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for the in vitro validation of this compound.
The antimicrobial action of many aurein peptides is attributed to their direct interaction with and disruption of the bacterial cell membrane. The "carpet" model is a widely accepted mechanism for this process.[7]
Caption: Proposed "carpet" mechanism of action for this compound.
References
- 1. Activity of Two Antimicrobial Peptides against Enterococcus faecalis in a Model of Biofilm-Mediated Endodontic Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of MICs in Escherichia coli isolates from human health surveillance with MICs obtained for the same isolates by broth microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudomonas aeruginosa Is More Tolerant Under Biofilm Than Under Planktonic Growth Conditions: A Multi-Isolate Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating of the Effects of Sub-MIC Concentrations of Gentamicin on Biofilm Formation in Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylalanine residues act as membrane anchors in the antimicrobial action of Aurein 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Cross-Resistance: A Comparative Analysis of Aurein 2.1 and Other Antimicrobial Peptides
For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance among antimicrobial peptides (AMPs) is paramount in the development of robust and sustainable therapeutic strategies. This guide provides a comparative analysis of the cross-resistance profile of Aurein 2.1, a promising amphibian-derived AMP, with other notable antimicrobial peptides. The data presented herein is crucial for predicting the long-term efficacy of this compound and for designing effective combination therapies to combat the rise of drug-resistant pathogens.
Executive Summary
Studies into the evolution of resistance to antimicrobial peptides have revealed that the mechanism of action is a key determinant in the likelihood of cross-resistance. This compound, which is understood to act via a "carpet model" that involves the disruption of the bacterial membrane without forming discrete pores, demonstrates a favorable low propensity for inducing high-level resistance. Research on Staphylococcus aureus has shown that strains evolved for resistance against an Aurein peptide exhibited only a modest 2-fold increase in the Minimum Inhibitory Concentration (MIC).
Crucially, the development of resistance to Aurein does not typically confer broad cross-resistance to AMPs with different mechanisms of action. This guide synthesizes available data on the cross-resistance profiles of Aurein and other AMPs, providing a quantitative basis for comparison and outlining the experimental methodologies used to derive these findings.
Comparative Analysis of Cross-Resistance
The following table summarizes the cross-resistance data from studies on Staphylococcus aureus strains evolved for resistance against specific antimicrobial peptides. The data is presented as the fold-increase in the Minimum Inhibitory Concentration (MIC) of the resistant strain compared to the ancestral, non-resistant strain.
| Evolved Resistance To | Test AMP | Mechanism of Action of Test AMP | MIC Fold-Increase in Resistant Strain |
| Aurein | Pexiganan | Pore-forming | 1 |
| Aurein | Melittin | Pore-forming | 1 |
| Aurein | Temporin | Pore-forming | 2 |
| Aurein | Ovispirin | Carpet model | 1 |
| Pexiganan | Aurein | Carpet model | 1 |
| Melittin | Aurein | Carpet model | 1 |
| Temporin | Aurein | Carpet model | 1 |
| Ovispirin | Aurein | Carpet model | 1 |
Data synthesized from studies on S. aureus.
Experimental Protocols
The data presented in this guide is derived from established experimental evolution and susceptibility testing protocols. A detailed methodology is provided below to ensure transparency and facilitate the replication of these crucial experiments.
Experimental Evolution of AMP Resistance
This protocol outlines the process for inducing resistance to a specific antimicrobial peptide in a bacterial population through serial passage.
a. Bacterial Strain and Growth Conditions:
-
A susceptible bacterial strain, such as Staphylococcus aureus (e.g., ATCC 29213), is cultured in an appropriate growth medium (e.g., Mueller-Hinton Broth).
b. Serial Passage Procedure:
-
A 96-well microtiter plate is prepared with a gradient of increasing concentrations of the selected AMP.
-
Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
The plate is incubated at 37°C for 18-24 hours.
-
Following incubation, the MIC is determined as the lowest AMP concentration that inhibits visible bacterial growth.
-
A small volume of the bacterial culture from the well with the highest AMP concentration that still permits growth (sub-MIC) is transferred to a new 96-well plate containing a fresh AMP gradient.
-
This process of serial passage is repeated for a predetermined number of generations or until a significant increase in the MIC is observed.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of a microbe's susceptibility to an antimicrobial agent. The broth microdilution method is a standard procedure for this determination.
a. Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in appropriate broth.
-
Serial dilutions of the antimicrobial peptides to be tested.
b. Assay Procedure:
-
100 µL of the bacterial inoculum is added to each well of the 96-well plate.
-
100 µL of the serially diluted AMPs are added to the corresponding wells, resulting in a final volume of 200 µL.
-
Positive (bacteria in broth without AMP) and negative (broth only) controls are included on each plate.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the AMP at which no visible growth of the bacteria is observed.
Visualizing the Experimental Workflow
The following diagram, generated using Graphviz, illustrates the logical flow of a cross-resistance study.
Conclusion
The available evidence strongly suggests that this compound possesses a favorable cross-resistance profile. Its "carpet model" mechanism of action appears to be distinct from many pore-forming AMPs, limiting the likelihood that resistance to this compound will confer resistance to a broad range of other antimicrobial peptides. This characteristic makes this compound a compelling candidate for further development, both as a standalone therapeutic and as a component of combination therapies designed to mitigate the evolution of multidrug-resistant pathogens. Further research, including in vivo studies, is warranted to fully elucidate the clinical implications of these findings.
Benchmarking the Therapeutic Index of Aurein 2.1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the therapeutic index of the antimicrobial peptide (AMP) Aurein 2.1, benchmarked against other well-characterized AMPs. By presenting key performance data, detailed experimental protocols, and visual representations of underlying mechanisms, this document serves as a valuable resource for researchers and professionals in the field of drug development.
Comparative Performance Data
The therapeutic index (TI) of an antimicrobial peptide is a critical measure of its potential as a therapeutic agent. It represents the ratio between the concentration of the peptide that is toxic to host cells (cytotoxicity) and the concentration that inhibits the growth of or kills microbes (antimicrobial activity). A higher therapeutic index indicates a more favorable safety profile, signifying that the peptide is more toxic to pathogens than to host cells.
The table below summarizes the quantitative data for this compound and a selection of other prominent antimicrobial peptides. The therapeutic index is calculated as the ratio of the 50% hemolytic concentration (HC50) against human red blood cells to the minimum inhibitory concentration (MIC) against common bacterial pathogens, Escherichia coli and Staphylococcus aureus.
| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC) | 50% Hemolytic Concentration (HC50) | Therapeutic Index (HC50/MIC) |
| This compound | Escherichia coli | Data not available | Data not available | Data not available |
| Staphylococcus aureus | Data not available | Data not available | Data not available | |
| Aurein 1.2 | Escherichia coli | 100 - 200 µg/mL[1] | < 5% hemolysis at 12.5 µg/mL[1] | Data not available |
| Staphylococcus aureus | 25 - 30 µg/mL[1] | < 5% hemolysis at 12.5 µg/mL[1] | Data not available | |
| Citropin 1.1 | Escherichia coli | 32 µg/mL[2][3] | Data not available | Data not available |
| Staphylococcus aureus | 8 - 32 µg/mL[2][3][4] | Data not available | Data not available | |
| LL-37 | Escherichia coli | Data not available | Data not available | Data not available |
| Staphylococcus aureus | ~0.62 µM[5] | Data not available | Data not available | |
| Magainin 2 | Acinetobacter baumannii | 2 - 4 µM | Non-hemolytic at 64 µM | > 16 - 32 |
| Melittin | Escherichia coli | 0.125 - 42.5 µg/mL[6][7] | 91.6% hemolysis at 5 µg/mL[8] | Low |
| Staphylococcus aureus | 0.625 - 7 µg/mL[7][8] | 91.6% hemolysis at 5 µg/mL[8] | Low |
Note: The available data for this compound is limited. The data for Aurein 1.2, a closely related peptide, is provided for initial comparison. Further experimental validation is required to determine the precise therapeutic index of this compound.
Experimental Protocols
To ensure reproducibility and standardization of results, detailed protocols for determining the key parameters of the therapeutic index are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Test peptide (e.g., this compound)
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD600 of 0.4-0.6).
-
Bacterial Dilution: Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Serial Dilution: Prepare a series of twofold serial dilutions of the test peptide in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Hemolysis Assay (HC50)
The hemolysis assay measures the ability of a compound to damage red blood cells, a common indicator of cytotoxicity. The HC50 is the concentration of the compound that causes 50% hemolysis.
Materials:
-
Test peptide (e.g., this compound)
-
Fresh human red blood cells (hRBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v) for positive control
-
Sterile microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Red Blood Cell Preparation: Obtain fresh hRBCs and wash them three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspension. After the final wash, resuspend the packed cells in PBS to a final concentration of 4% (v/v).
-
Peptide Dilutions: Prepare serial dilutions of the test peptide in PBS in microcentrifuge tubes.
-
Incubation: Add an equal volume of the 4% hRBC suspension to each peptide dilution. The final hRBC concentration will be 2%.
-
Controls: Prepare a negative control (hRBCs in PBS) and a positive control (hRBCs in 1% Triton X-100 for 100% hemolysis).
-
Incubation: Incubate all tubes at 37°C for 1 hour with gentle agitation.
-
Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact red blood cells.
-
Hemoglobin Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.
-
HC50 Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100 The HC50 value is the peptide concentration that results in 50% hemolysis, which can be determined by plotting the percentage of hemolysis against the peptide concentration and fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the proposed mechanism of action of Aurein peptides and the experimental workflows.
Caption: Proposed 'carpet' mechanism of action for Aurein peptides.
Caption: Workflow for determining the therapeutic index.
References
- 1. tru.arcabc.ca [tru.arcabc.ca]
- 2. Understanding interactions of Citropin 1.1 analogues with model membranes and their influence on biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Activity and Killing Effect of Citropin 1.1 against Gram-Positive Pathogens Causing Skin and Soft Tissue Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of antimicrobial peptide LL-37 for treatment of Staphylococcus aureus biofilm on titanium plate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Melittin and its potential in the destruction and inhibition of the biofilm formation by Staphylococcus aureus, Escherichia coli and Pseudomonas aeruginosa isolated from bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A hope for ineffective antibiotics to return to treatment: investigating the anti-biofilm potential of melittin alone and in combination with penicillin and oxacillin against multidrug resistant-MRSA and -VRSA - PMC [pmc.ncbi.nlm.nih.gov]
Aurein 2.1 Efficacy in Murine Skin Infection Models: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the face of rising antimicrobial resistance, the scientific community is in a perpetual search for novel therapeutic agents. Aurein 2.1, a member of the aurein family of antimicrobial peptides (AMPs) isolated from the Australian bell frog (Litoria aurea), has demonstrated promising in vitro activity against a range of pathogenic bacteria. This guide provides a comparative analysis of the potential efficacy of this compound in a murine model of skin infection, drawing upon data from closely related aurein peptides and other antimicrobial agents. Due to a lack of direct in vivo studies on this compound, this guide utilizes proxy data from Aurein 1.2 and Aurein 2.2 to project its potential performance and compares it with other AMPs and conventional antibiotics for which in vivo data are available.
Mechanism of Action: Membrane Disruption
The antimicrobial activity of the aurein family of peptides, including this compound, is primarily attributed to their ability to disrupt the bacterial cell membrane. These cationic and amphipathic peptides preferentially interact with the negatively charged components of bacterial membranes. The proposed mechanism involves a "carpet-like" model where the peptides accumulate on the bacterial surface, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.[1] Some studies also suggest the formation of ion-selective pores.[2][3]
Comparative In Vitro Activity
While in vivo data for this compound is not currently available, in vitro studies of Aurein 1.2 and 2.2 provide a benchmark for its expected antimicrobial potency. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of these peptides against Staphylococcus aureus, a common causative agent of skin infections, in comparison to other antimicrobial agents.
| Antimicrobial Agent | Organism | MIC (μg/mL) | Reference |
| Aurein 1.2 | Staphylococcus aureus | 1-16 | [4] |
| Aurein 2.2 | Staphylococcus aureus | >128 | [2] |
| Auranofin | Staphylococcus aureus (MRSA) | 0.0625-0.125 | [5] |
| Mupirocin | Staphylococcus aureus (MRSA) | - | [5] |
| RR (AMP) | Staphylococcus aureus (MRSA) | - | [6] |
| RRIKA (AMP) | Staphylococcus aureus (MRSA) | - | [6] |
Projected In Vivo Efficacy in a Murine Skin Infection Model: A Comparative Outlook
Based on the in vitro data and the known mechanisms of action, it is plausible to project the potential efficacy of this compound in a murine model of S. aureus skin infection. The following table presents a comparative summary of in vivo efficacy data from studies using other antimicrobial peptides and compounds, which can serve as a reference for future studies on this compound.
| Treatment | Mouse Model | Infection | Key Findings | Reference |
| Auranofin (Topical) | Murine MRSA skin infection | MRSA | Superior to fusidic acid and mupirocin in reducing bacterial load. | [5] |
| Auranofin (Topical) | Obese mice with infected pressure ulcers | MRSA | Complete eradication of MRSA after 4 days of treatment (8-log10 reduction). Superior to topical mupirocin (1.96-log10 reduction) and oral clindamycin (1.24-log10 reduction). | [7] |
| RR (2%) and RRIKA (2%) (AMPs) | Murine staphylococcal skin infection | MRSA | Significantly reduced bacterial counts and levels of proinflammatory cytokines. | [6] |
| Auranofin + PEITC (Topical) | Murine subcutaneous abscess | MRSA | Synergistic effect, enhanced clearance of S. aureus, and accelerated wound healing compared to auranofin alone. | [8][9] |
| ATx201 (Niclosamide) (Topical) | Murine superficial skin infection | MRSA | Effective in treating superficial skin infections. | [10] |
Experimental Protocols
Standardized protocols are crucial for the evaluation of new antimicrobial agents. Below are detailed methodologies for a murine model of skin infection, which could be adapted for testing the efficacy of this compound.
Murine Model of S. aureus Skin Infection
A common and reproducible model for studying skin infections involves the following steps:
-
Animal Model: Female BALB/c mice, 6-8 weeks old, are typically used.[11]
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) strains, such as USA300, are clinically relevant and widely used.[11]
-
Inoculum Preparation: A single colony of MRSA is grown overnight in a suitable broth (e.g., Brain Heart Infusion) at 37°C. The culture is then sub-cultured until it reaches the mid-logarithmic phase. Bacteria are collected by centrifugation, washed, and resuspended in saline to a concentration of approximately 2 x 10⁸ CFU/mL.[11]
-
Infection Procedure: Mice are anesthetized, and the dorsal area is shaved. A small area of skin is then subjected to tape-stripping to remove the epidermal layer, creating a superficial wound. A small volume (e.g., 5-10 μL) of the bacterial suspension is applied to the wounded area.[12]
-
Treatment: Topical application of the test compound (e.g., this compound formulated in a suitable vehicle) or control is initiated at a specified time post-infection and continued for a defined period (e.g., once or twice daily for several days).
-
Efficacy Assessment:
-
Bacterial Load: At the end of the treatment period, the infected skin tissue is excised, homogenized, and serially diluted for colony-forming unit (CFU) enumeration on appropriate agar plates.
-
Wound Healing: The wound area is measured daily to assess the rate of closure.
-
Histopathology: Skin biopsies can be collected for histological analysis to evaluate inflammation, tissue damage, and re-epithelialization.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Membrane Composition on Antimicrobial Peptides Aurein 2.2 and 2.3 From Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of membrane composition on antimicrobial peptides aurein 2.2 and 2.3 from Australian southern bell frogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing auranofin for the treatment of cutaneous staphylococcal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of short novel antimicrobial and anti-inflammatory peptides in a mouse model of methicillin-resistant Staphylococcus aureus (MRSA) skin infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Auranofin Rapidly Eradicates Methicillin-resistant Staphylococcus aureus (MRSA) in an Infected Pressure Ulcer Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic Microbicidal Effect of AUR and PEITC Against Staphylococcus aureus Skin Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Microbicidal Effect of AUR and PEITC Against Staphylococcus aureus Skin Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topical niclosamide (ATx201) reduces Staphylococcus aureus colonization and increases Shannon diversity of the skin microbiome in atopic dermatitis patients in a randomized, double‐blind, placebo‐controlled Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Advanced & Therapeutic Applications
Designing Aurein 2.1 Analogs with Enhanced Antimicrobial Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the design, synthesis, and evaluation of novel Aurein 2.1 analogs with the goal of enhancing their antimicrobial potency and selectivity. The protocols outlined below are foundational for antimicrobial peptide (AMP) research and can be adapted for various peptide candidates.
Introduction to this compound
This compound is a 13-amino acid antimicrobial peptide, with the sequence GLFDIVKKVVGAF-NH₂, originally isolated from the Australian Southern Bell Frog, Litoria aurea. Like many AMPs, it exhibits a broad spectrum of activity against Gram-positive bacteria. However, its therapeutic potential can be limited by factors such as moderate potency and potential for hemolytic activity. The design of analogs aims to overcome these limitations by modifying the peptide's physicochemical properties, such as charge, hydrophobicity, and helicity, to improve its therapeutic index.[1][2][3]
Design Strategies for this compound Analogs
The rational design of this compound analogs involves targeted modifications to its amino acid sequence to enhance its antimicrobial properties while minimizing toxicity to host cells. Key strategies include:
-
Increasing Net Positive Charge: Substituting neutral or acidic amino acids with cationic residues like Lysine (K) or Arginine (R) can enhance the initial electrostatic attraction to negatively charged bacterial membranes. For example, replacing Aspartic acid (D) at position 4 and Glutamic acid (E) at position 11 in the related Aurein 1.2 with Lysine has been shown to improve selectivity.[3]
-
Modulating Hydrophobicity: The hydrophobic face of the amphipathic helix is crucial for membrane insertion and disruption. Substituting amino acids to optimize the hydrophobic moment can enhance antimicrobial activity. Introducing Tryptophan (W), with its bulky side chain, can promote deeper membrane penetration.[3]
-
Enhancing Amphipathicity and Helicity: The formation of an α-helical structure upon membrane interaction is critical for the activity of many AMPs. Strategies to stabilize this conformation, such as peptide stapling, can lead to increased proteolytic stability and enhanced biological activity.[1]
-
Incorporation of Non-Proteinogenic Amino Acids: Replacing proteinogenic amino acids with non-proteinogenic ones, such as Ornithine (Orn), 2,4-diaminobutyric acid (Dab), or 2,3-diaminopropanoic acid (Dap), can alter the peptide's structure and function, potentially leading to improved activity and stability.[2][4]
-
Conjugation with Cell-Penetrating Peptides (CPPs): Fusing or inserting known cell-penetrating sequences, such as -(IIKK)- or -(KLA)-, can enhance the peptide's ability to translocate across bacterial membranes, leading to improved potency.[5][6][7]
Data Presentation: Activity of Aurein Analogs
The following table summarizes the antimicrobial and hemolytic activities of selected Aurein analogs. The data is compiled from various studies and serves as a comparative reference.
| Peptide Sequence | Modification from Parent Peptide | Target Organism | MIC (µg/mL) | HC₅₀ (µg/mL) | Selectivity Index (HC₅₀/MIC) |
| Aurein 1.2 (Parent) | GLFDIIKKIAESF-NH₂ | S. aureus | 32 | >128 | >4 |
| E. coli | 128 | ||||
| Aurein M2 | D4K, E11K in Aurein 1.2 | S. aureus | 8 | >128 | >16 |
| E. coli | 16 | >8 | |||
| Aurein M3 | A10W, D4K, E11K in Aurein 1.2 | S. aureus | 8 | 64 | 8 |
| E. coli | 16 | 4 | |||
| IK-1 | Single IIKK insertion in Aurein 1.2 | E. faecalis | 8 | Not Reported | Not Reported |
| KLA-2 | Double KLA insertion in Aurein 1.2 | S. aureus | 4 | >128 | >32 |
| E. coli | 8 | >16 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of the peptide that inhibits visible bacterial growth. HC₅₀ is the concentration of the peptide that causes 50% hemolysis of red blood cells. The Selectivity Index is a ratio of toxicity to activity; a higher value indicates greater selectivity for bacterial cells.[3][5]
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of this compound analogs are provided below.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of Aurein analogs using the Fmoc/tBu strategy.[1][2]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Coupling reagents: TBTU or DIC
-
Bases: DIPEA or DMAP
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Diethyl ether
-
HPLC system for purification
-
Mass spectrometer for characterization
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (corresponding to the C-terminal residue) in DMF. Add the coupling reagent (e.g., TBTU) and a base (e.g., DIPEA). Add this activation mixture to the resin and shake for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry.
Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC)
This protocol determines the MIC of the synthesized peptides using the broth microdilution method.[8][9][10][11]
Materials:
-
Synthesized peptides
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Protocol:
-
Bacterial Culture Preparation: Inoculate a single bacterial colony into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Peptide Dilution Series: Prepare a series of twofold dilutions of the peptide stock solution in MHB in a 96-well plate. The final concentrations should typically range from 128 µg/mL to 0.125 µg/mL.
-
Inoculation: Add an equal volume of the prepared bacterial suspension to each well containing the peptide dilutions.
-
Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be determined visually or by measuring the absorbance at 600 nm using a microplate reader.[9]
Hemolysis Assay
This protocol assesses the toxicity of the peptides against red blood cells.[9][12][13][14]
Materials:
-
Synthesized peptides
-
Fresh human or animal red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (1% v/v in PBS) for positive control (100% hemolysis)
-
Sterile 96-well microtiter plates
-
Centrifuge
-
Spectrophotometer (plate reader)
Protocol:
-
RBC Preparation: Wash the RBCs three times with PBS by centrifugation and resuspend to a final concentration of 2% (v/v) in PBS.
-
Peptide Dilution Series: Prepare a series of twofold dilutions of the peptide stock solution in PBS in a 96-well plate.
-
Incubation: Add an equal volume of the 2% RBC suspension to each well containing the peptide dilutions. Also, prepare a positive control (RBCs with 1% Triton X-100) and a negative control (RBCs with PBS only).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 405 nm or 570 nm to quantify the amount of released hemoglobin.[9][15]
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxicity of the peptides against a mammalian cell line.[9][16]
Materials:
-
Synthesized peptides
-
Mammalian cell line (e.g., HEK293, Fibroblasts)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the peptides. Include a vehicle control (medium only).
-
Incubation: Incubate the cells with the peptides for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.
Visualizations
Signaling Pathways and Mechanisms
The primary mechanism of action for many Aurein analogs involves the disruption of the bacterial cell membrane. This process can be visualized as a multi-step pathway.
Caption: Proposed mechanism of action for membrane-active Aurein analogs.
Some analogs may also translocate into the cytoplasm and interact with intracellular targets.
Caption: Intracellular targeting mechanism of some Aurein analogs.
Experimental Workflows
The overall workflow for designing and evaluating this compound analogs can be summarized as follows:
Caption: Workflow for the design and evaluation of this compound analogs.
References
- 1. Design, Synthesis and Antifungal Activity of Stapled Aurein1.2 Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids | MDPI [mdpi.com]
- 3. Design and characterization of new antimicrobial peptides derived from aurein 1.2 with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. A Novel Strategy for the Design of Aurein 1.2 Analogs with Enhanced Bioactivities by Conjunction of Cell-Penetrating Regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 9. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. researchgate.net [researchgate.net]
- 12. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. zenitscience.com [zenitscience.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Investigating the Anti-Biofilm Potential of Aurein 2.1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the anti-biofilm properties of the antimicrobial peptide, Aurein 2.1. The following sections detail the methodologies for assessing its efficacy in inhibiting biofilm formation and eradicating established biofilms, along with protocols for quantifying biofilm biomass and cell viability. Furthermore, a potential mechanism of action via quorum sensing inhibition is explored.
Data Presentation: Efficacy of this compound Against Bacterial Biofilms
The following tables summarize hypothetical quantitative data on the anti-biofilm activity of this compound against common biofilm-forming pathogens. This data is for illustrative purposes to guide researchers in presenting their experimental findings.
Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound
| Bacterial Strain | MBIC₅₀ (µg/mL) | MBIC₉₀ (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | 32 | 64 |
| Pseudomonas aeruginosa (PAO1) | 64 | 128 |
| Escherichia coli (ATCC 25922) | 64 | 128 |
MBIC₅₀: Minimum concentration required to inhibit 50% of biofilm formation. MBIC₉₀: Minimum concentration required to inhibit 90% of biofilm formation.
Table 2: Minimum Biofilm Eradication Concentration (MBEC) of this compound
| Bacterial Strain | MBEC₅₀ (µg/mL) | MBEC₉₀ (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | 128 | 256 |
| Pseudomonas aeruginosa (PAO1) | 256 | 512 |
| Escherichia coli (ATCC 25922) | 256 | 512 |
MBEC₅₀: Minimum concentration required to eradicate 50% of pre-formed biofilm. MBEC₉₀: Minimum concentration required to eradicate 90% of pre-formed biofilm.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol determines the concentration of this compound required to prevent biofilm formation.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial strains of interest (e.g., S. aureus, P. aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with 1% glucose)
-
This compound stock solution
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 1 x 10⁶ CFU/mL). Include positive (bacteria without peptide) and negative (medium only) controls.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Gently wash the wells twice with PBS to remove planktonic bacteria.
-
Stain the adherent biofilms with 150 µL of 0.1% crystal violet solution for 15 minutes at room temperature.
-
Wash the wells three times with PBS to remove excess stain and allow the plate to air dry.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The MBIC is defined as the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the positive control.
Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol assesses the ability of this compound to eradicate pre-formed biofilms.
Materials:
-
Same as Protocol 1
-
Resazurin solution (0.02%)
Procedure:
-
Inoculate a 96-well plate with a standardized bacterial suspension and incubate for 24-48 hours at 37°C to allow for mature biofilm formation.
-
After incubation, gently remove the planktonic bacteria by washing the wells twice with PBS.
-
Add fresh growth medium containing serial dilutions of this compound to the wells. Include a positive control (biofilm with no peptide) and a negative control (medium only).
-
Incubate the plate for a further 24 hours at 37°C.
-
Assess biofilm viability using two methods:
-
Crystal Violet Staining: Follow steps 4-8 from Protocol 1 to quantify the remaining biofilm biomass. The MBEC is the lowest concentration that results in a significant reduction in biomass.
-
Resazurin Assay (for cell viability):
-
After treatment, wash the wells with PBS.
-
Add 100 µL of fresh medium and 20 µL of resazurin solution to each well.
-
Incubate in the dark for 1-4 hours.
-
Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm). A decrease in fluorescence indicates reduced cell viability. The MBEC is the lowest concentration causing a significant reduction in viability.
-
-
Visualizations: Signaling Pathways and Experimental Workflows
Diagram 1: General Quorum Sensing Signaling Pathway in Gram-Negative Bacteria
Caption: Potential inhibition of quorum sensing by this compound.
Diagram 2: Experimental Workflow for MBIC Assay
Caption: Workflow for Minimum Biofilm Inhibitory Concentration Assay.
Diagram 3: Experimental Workflow for MBEC Assay
Caption: Workflow for Minimum Biofilm Eradication Concentration Assay.
Aurein 2.1: Application Notes and Protocols for a Potential Therapeutic Against Cystic Fibrosis Lung Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder characterized by the production of thick, sticky mucus, particularly in the lungs, creating an environment ripe for chronic bacterial infections. Two of the most formidable pathogens in this context are Pseudomonas aeruginosa and Staphylococcus aureus, which are notoriously difficult to eradicate due to their propensity to form biofilms and develop multidrug resistance. Antimicrobial peptides (AMPs) have emerged as a promising therapeutic avenue due to their broad-spectrum activity and unique mechanisms of action that often circumvent conventional resistance pathways.
This document provides detailed application notes and protocols for the investigation of Aurein 2.1, a naturally occurring antimicrobial peptide, as a potential therapeutic agent against lung infections associated with cystic fibrosis. This compound is a member of the aurein family of peptides, which are known to exert their antimicrobial effects primarily through membrane disruption. These notes are intended to guide researchers in the systematic evaluation of this compound's efficacy and mechanism of action against key CF pathogens.
Data Presentation: Antimicrobial Activity of Aurein Peptides
While specific quantitative data for this compound against clinical isolates from cystic fibrosis patients is not extensively available in the current literature, data from closely related aurein peptides provide valuable insights into the potential efficacy of this family of AMPs. The following tables summarize the available data for Aurein 1.2 and other aurein derivatives against relevant bacterial strains. It is recommended that researchers generate specific data for this compound against a panel of clinical CF isolates of P. aeruginosa and S. aureus.
Table 1: Minimum Inhibitory Concentrations (MIC) of Aurein Peptides against Staphylococcus aureus
| Peptide | Bacterial Strain | MIC (µg/mL) | Reference |
| Aurein 1.2 | S. aureus (clinical isolates from CF patients) | 128–256 | [1] |
| Aurein 2.5 | Sessile S. aureus | 125 (µM) | [2] |
| Aurein 2.2 & 2.3 | S. aureus | 16-32 (µM) | [3] |
| KLA-2 (Aurein 1.2 derivative) | S. aureus | 2 (µM) | [4] |
Table 2: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of Aurein Peptides against Other Relevant Bacteria
| Peptide | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Aurein 2.5 | Escherichia coli | 30 (µM) | Not Reported | [2] |
| Aurein 1.2 Derivatives (T1, T2, T3) | S. aureus | 50 | Not Reported | [5] |
| Aurein 1.2 Derivative (T4) | S. aureus | 100 | Not Reported | [5] |
Mechanism of Action: Membrane Disruption and Beyond
Aurein peptides primarily act by disrupting the bacterial cell membrane. This interaction is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. Following this initial binding, the peptides insert into the lipid bilayer, leading to membrane permeabilization, depolarization, and leakage of cellular contents, ultimately resulting in cell death. The "carpet" model is one proposed mechanism where the peptides accumulate on the membrane surface, and once a threshold concentration is reached, they cause a detergent-like disruption.[6]
Beyond direct membrane lysis, the stress induced by membrane-active peptides can trigger various downstream signaling pathways within the bacteria as they attempt to mitigate the damage.
Signaling Pathways
Experimental Protocols
The following protocols are provided as a starting point for the evaluation of this compound. It is recommended to adapt these protocols based on the specific laboratory conditions and the strains being tested.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
This compound peptide
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (P. aeruginosa, S. aureus)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Peptide Preparation: Prepare a stock solution of this compound in sterile deionized water or a suitable buffer. Perform serial two-fold dilutions of the peptide in MHB in a 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the bacterial strains overnight in MHB at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the peptide dilutions. Include a positive control (bacteria with no peptide) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Procedure:
-
Following the MIC determination, take an aliquot from the wells showing no visible growth.
-
Plate the aliquots onto Mueller-Hinton Agar (MHA) plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the peptide that results in a 99.9% reduction in the initial bacterial count.
Protocol 3: Biofilm Inhibition Assay
Materials:
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or acetic acid (30%)
Procedure:
-
Prepare serial dilutions of this compound in TSB in a 96-well plate.
-
Add a standardized bacterial suspension to each well.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Carefully remove the medium and wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with crystal violet solution for 15 minutes.
-
Wash the wells to remove excess stain and allow them to dry.
-
Solubilize the bound dye with ethanol or acetic acid and measure the absorbance at a wavelength of 570-595 nm. The concentration of the peptide that significantly reduces the absorbance compared to the control is the minimum biofilm inhibitory concentration (MBIC).
Protocol 4: Biofilm Eradication Assay
Procedure:
-
Allow biofilms to form in a 96-well plate for 24-48 hours as described in the inhibition assay, but without the addition of the peptide.
-
After biofilm formation, remove the medium and add fresh medium containing serial dilutions of this compound.
-
Incubate for a further 24 hours.
-
Wash, stain, and quantify the remaining biofilm as described in the inhibition assay. The minimum biofilm eradication concentration (MBEC) is the lowest concentration that significantly reduces the pre-formed biofilm.
Protocol 5: Membrane Permeability Assay (SYTOX Green Assay)
Materials:
-
SYTOX Green nucleic acid stain
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Wash and resuspend mid-log phase bacteria in a suitable buffer (e.g., PBS).
-
Add SYTOX Green to the bacterial suspension to a final concentration of 1-5 µM and incubate in the dark for 15-30 minutes.
-
Add this compound at various concentrations to the bacterial suspension.
-
Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~520 nm) over time. An increase in fluorescence indicates that the peptide has permeabilized the bacterial membrane, allowing the dye to enter and bind to nucleic acids.
Conclusion
This compound and other members of the aurein family represent a promising class of antimicrobial peptides for combating the challenging bacterial infections associated with cystic fibrosis. Their membrane-disrupting mechanism of action makes them less susceptible to conventional antibiotic resistance mechanisms. The protocols and data presented in these application notes provide a framework for the systematic evaluation of this compound's therapeutic potential. Further research, particularly the generation of efficacy data against a broad panel of clinical isolates from CF patients, is crucial to advance the development of this promising peptide into a viable clinical candidate.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Insights into the mechanism of action of two analogues of aurein 2.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Strategy for the Design of Aurein 1.2 Analogs with Enhanced Bioactivities by Conjunction of Cell-Penetrating Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tru.arcabc.ca [tru.arcabc.ca]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of Aurein 2.1 as a Topical Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein 2.1 is an antimicrobial peptide (AMP) originally isolated from the skin secretions of the Australian bell frog, Litoria aurea and Litoria raniformis.[1] As a member of the aurein family of peptides, it represents a promising candidate for the development of novel topical antimicrobial agents to combat multidrug-resistant infections. AMPs like this compound are of significant interest due to their broad-spectrum activity and distinct mechanisms of action compared to traditional antibiotics, which may help to circumvent existing resistance pathways.[2] These application notes provide a comprehensive overview of the development of this compound as a topical antimicrobial agent, including its mechanism of action, antimicrobial spectrum, cytotoxicity, and formulation strategies, along with detailed protocols for its evaluation.
Mechanism of Action
The primary antimicrobial mechanism of this compound and related aurein peptides involves the disruption of microbial cell membranes.[3][4] This process is initiated by the electrostatic interaction between the cationic peptide and the negatively charged components of the microbial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization and subsequent leakage of intracellular contents, ultimately resulting in cell death.[4][5] Some studies on aurein analogs also suggest the potential for intracellular targeting, though membrane disruption remains the principal mechanism.[2][6]
Caption: Proposed mechanism of action for this compound against bacterial cells.
Antimicrobial Spectrum of Aurein Peptides
The antimicrobial activity of this compound and its analogs has been evaluated against a range of microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
| Microorganism | Peptide | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Aurein 2.2 | Not specified | [7] |
| Staphylococcus epidermidis | Aurein 2.2 | Not specified | [7] |
| Staphylococcus aureus | Aurein M3 | ≤16 | [8] |
| Escherichia coli | Aurein M3 | ≤16 | [8] |
| Candida albicans | Aurein 1.2 | Not specified | [3] |
| Candida krusei | Aurein 1.2 | Not specified | [3] |
| Candida tropicalis | Aurein 1.2 | Not specified | [3] |
Cytotoxicity Profile
A critical aspect of developing a topical antimicrobial agent is ensuring its safety and minimal toxicity to host cells. The cytotoxicity of aurein peptides has been assessed through various assays, including hemolytic activity (lysis of red blood cells) and cytotoxicity against human cell lines.
| Cell Type | Peptide | Assay | Results | Reference |
| Human Red Blood Cells | AurH1-NH2 | Hemolysis Assay | Lowest hemolytic activity compared to Ac-AurH1. | [9] |
| Human Fibroblast Cells (Hu02) | AurH1-NH2 | MTT Assay | No significant toxicity at MIC ranges. | [9] |
| Human Fibroblast Cells | Aurein M3 | Cytotoxicity Assay | Higher percentage of viable cells compared to Aurein 1.2 and M2. | [8] |
| Human Breast Cancer Cells (MDA-MB231, MCF-7) | Ac-AurH1 | MTT Assay | Significantly higher toxicity than AurH1 and AurH1-NH2. | [9] |
Formulation for Topical Delivery
For effective topical application, this compound needs to be incorporated into a suitable formulation that enhances its stability, skin penetration, and therapeutic efficacy. Several strategies have been explored for the topical delivery of antimicrobial peptides.
-
Micelles: Formulating aurein-derived peptides with pegylated phospholipid micelles has been shown to enhance their antimicrobial activity against S. aureus in a murine cutaneous abscess model.[10]
-
Wafers: Freeze-dried wafers prepared from natural polymers can be impregnated with antimicrobial peptides for direct application to wounded skin.[11]
-
Gels and Creams: Microemulsion gels and creams are common formulations for topical drug delivery that can improve the solubility and skin permeation of active ingredients.[12][13]
Experimental Protocols
Detailed protocols are essential for the consistent and reliable evaluation of this compound's potential as a topical antimicrobial agent.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.
Materials:
-
This compound peptide stock solution
-
Mueller-Hinton Broth (MHB)[14]
-
Bacterial culture in logarithmic growth phase
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in MHB in a 96-well plate.
-
Adjust the bacterial culture to a concentration of 1 x 10^6 CFU/mL in MHB.
-
Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the peptide that shows no visible bacterial growth.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of this compound against mammalian cell lines.
Materials:
-
Human cell line (e.g., fibroblasts, keratinocytes)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells.
In Vivo Efficacy: Murine Skin Infection Model
This protocol evaluates the in vivo efficacy of a topical formulation of this compound in a murine model of skin infection.
Materials:
-
Mice (e.g., BALB/c or CD-1)
-
Pathogenic bacteria (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)
-
Topical formulation of this compound
-
Vehicle control formulation
-
Anesthesia
Procedure:
-
Anesthetize the mice and create a superficial skin wound on the dorsum.
-
Inoculate the wound with a suspension of the pathogenic bacteria.
-
After a set period (e.g., 24 hours) to allow for infection establishment, apply the topical formulation of this compound or the vehicle control to the wound.
-
Repeat the treatment as per the study design (e.g., once or twice daily).
-
At the end of the treatment period, euthanize the mice and excise the wounded tissue.
-
Homogenize the tissue and perform serial dilutions for bacterial colony counting to determine the bacterial load.
-
The efficacy of the treatment is determined by the reduction in bacterial load compared to the vehicle control group.
Caption: Workflow for the development of a topical antimicrobial peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antifungal Activity of Stapled Aurein1.2 Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of a short antimicrobial peptide on charged lipid bilayer: A case study on aurein 1.2 peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into the mechanism of action of two analogues of aurein 2.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design and characterization of new antimicrobial peptides derived from aurein 1.2 with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigating the antimicrobial activity, cytotoxicity, and action mechanism of acylated and amidated derivatives of AurH1 antifungal peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Production and evaluation of an antimicrobial peptide-containing wafer formulation for topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ondrugdelivery.com [ondrugdelivery.com]
- 14. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PEGylation of Aurein 2.1 for Enhanced In Vivo Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein 2.1 is a 16-amino acid cationic antimicrobial peptide (AMP) originally isolated from the Australian bell frog, Litoria aurea. Like many AMPs, this compound exhibits broad-spectrum antimicrobial activity but is limited in its therapeutic potential by its short in vivo half-life and potential for hemolytic activity at higher concentrations. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. This document provides detailed application notes and protocols for the C-terminal PEGylation of this compound to enhance its in vivo stability and therapeutic index.
Principle of PEGylation for this compound
PEGylation increases the hydrodynamic radius of this compound, which offers several key advantages:
-
Reduced Renal Clearance: The increased size prevents rapid filtration by the kidneys, prolonging circulation time.
-
Protection from Proteolysis: The PEG chain provides a steric shield, protecting the peptide from degradation by proteases.
-
Reduced Immunogenicity: The PEG moiety can mask antigenic epitopes on the peptide, reducing the likelihood of an immune response.
-
Altered Bioavailability: PEGylation can improve solubility and alter tissue distribution profiles.
While offering significant benefits, it is important to note that PEGylation can also impact the biological activity of the peptide. Studies on Aurein peptides have shown that C-terminal PEGylation can lead to a modest decrease in antimicrobial potency while significantly reducing hemolytic activity, thereby improving the overall therapeutic index.[1]
Data Presentation
The following tables summarize the expected quantitative impact of C-terminal PEGylation on the biological and pharmacokinetic properties of this compound, based on published data for Aurein peptides and other antimicrobial peptides.
Table 1: Impact of C-terminal PEGylation on Antimicrobial Activity of Aurein Peptides
| Peptide | Modification | Target Organism | Change in Minimum Lethal Concentration (MLC) | Reference |
| This compound, 2.6, 3.1 | C-terminal PEGylation | Gram-positive bacteria | ~1.5 to 3-fold decrease in activity | [1] |
| This compound, 2.6, 3.1 | C-terminal PEGylation | Gram-negative bacteria | Activity decreased (from 80 µM to 200 µM) | [1] |
Table 2: Effect of C-terminal PEGylation on Hemolytic Activity and Therapeutic Index
| Peptide | Modification | Hemolytic Activity | Change in Therapeutic Index | Reference |
| This compound, 2.6, 3.1 | C-terminal PEGylation | Reduced to negligible levels | Greatly enhanced | [1] |
Table 3: Expected Improvement in In Vivo Half-Life of PEGylated Antimicrobial Peptides (Proxy Data)
| Peptide | Modification | Animal Model | Native Half-Life | PEGylated Half-Life | Fold Increase | Reference |
| Onc72 | PEGylation (prodrug) | Mouse | 43 minutes | ~5.5 hours | ~7.7 | [2] |
| rhTIMP-1 | PEGylation | Mouse | 1.1 hours | 28 hours | ~25.5 | [3] |
Experimental Protocols
Protocol 1: C-terminal PEGylation of this compound using EDC/NHS Chemistry
This protocol describes the covalent attachment of an amine-terminated PEG to the C-terminal carboxyl group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
This compound peptide (synthesis grade, >95% purity)
-
Amine-terminated PEG (e.g., mPEG-NH2, 5 kDa)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Hydroxylamine, pH 8.0
-
Dialysis membrane (MWCO appropriate for PEGylated peptide)
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Peptide Dissolution: Dissolve this compound in Activation Buffer to a final concentration of 1-5 mg/mL.
-
Activation of C-terminus:
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the peptide solution.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.
-
-
PEG Coupling:
-
Dissolve the amine-terminated PEG in Coupling Buffer.
-
Add a 5 to 10-fold molar excess of the PEG-NH2 solution to the activated peptide solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction. Incubate for 15 minutes.
-
Purification:
-
Remove unreacted PEG and byproducts by dialysis against deionized water at 4°C.
-
Further purify the PEGylated this compound using reverse-phase HPLC.
-
-
Characterization: Confirm the successful PEGylation and determine the purity of the conjugate using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and HPLC.
Protocol 2: In Vitro Proteolytic Stability Assay
This assay evaluates the stability of native and PEGylated this compound in the presence of proteases.
Materials:
-
Native this compound
-
PEGylated this compound
-
Trypsin or other relevant proteases (e.g., chymotrypsin, proteinase K)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reaction stopping solution (e.g., 10% Trifluoroacetic acid - TFA)
-
Reverse-phase HPLC system
Procedure:
-
Sample Preparation: Prepare stock solutions of native and PEGylated this compound in PBS at a concentration of 1 mg/mL.
-
Protease Digestion:
-
Incubate 100 µL of each peptide solution with the selected protease (e.g., trypsin at a 1:50 enzyme-to-substrate ratio) at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw 10 µL aliquots of the reaction mixture.
-
-
Reaction Quenching: Immediately add 10 µL of the reaction stopping solution (e.g., 10% TFA) to each aliquot to inactivate the protease.
-
Analysis:
-
Analyze the samples by reverse-phase HPLC.
-
Quantify the amount of intact peptide remaining at each time point by measuring the peak area.
-
-
Data Interpretation: Plot the percentage of intact peptide versus time to determine the degradation rate and half-life of the native and PEGylated this compound.
Protocol 3: In Vivo Pharmacokinetic Study
This protocol outlines a basic procedure to determine the in vivo half-life of native and PEGylated this compound in a murine model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Native this compound
-
PEGylated this compound
-
Sterile saline for injection
-
CD-1 mice (or other appropriate strain)
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Centrifuge
-
LC-MS/MS or ELISA for peptide quantification in plasma
Procedure:
-
Dosing: Administer a single intravenous (IV) or subcutaneous (SC) injection of native or PEGylated this compound (e.g., 5 mg/kg) to a cohort of mice.
-
Blood Sampling:
-
Collect blood samples (e.g., 20-30 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-injection).
-
Collect blood into heparinized tubes.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS or ELISA method.
-
Pharmacokinetic Analysis: Plot the plasma concentration of the peptide versus time. Calculate key pharmacokinetic parameters, including elimination half-life (t½), using appropriate software.
Visualizations
References
- 1. openresearch.lsbu.ac.uk [openresearch.lsbu.ac.uk]
- 2. In Vitro Properties and Pharmacokinetics of Temporarily PEGylated Onc72 Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
Application Notes and Protocols for Aurein 2.1 in the Treatment of Multidrug-Resistant Bacterial Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein 2.1 is an antimicrobial peptide (AMP) originally isolated from the Australian Southern Bell Frog, Litoria aurea. As a member of the aurein family of peptides, it exhibits broad-spectrum antimicrobial activity. With the rise of multidrug-resistant (MDR) bacteria, AMPs like this compound are gaining significant interest as potential therapeutic alternatives to conventional antibiotics. Their primary mechanism of action involves the disruption of bacterial cell membranes, a target that is less prone to the development of resistance compared to the specific enzymatic targets of many traditional antibiotics.
These application notes provide a summary of the available data on the activity of aurein peptides and detailed protocols for the evaluation of this compound's efficacy against multidrug-resistant bacterial infections. While specific data for this compound is limited, the information presented here is based on studies of closely related aurein peptides, particularly Aurein 1.2, and serves as a guide for research and development.
Mechanism of Action
Aurein peptides, including this compound, are cationic and amphipathic molecules that primarily target and disrupt the integrity of bacterial cell membranes. The proposed mechanism of action is often described by the "carpet" model[1][2].
Key Steps in the Mechanism of Action:
-
Electrostatic Attraction: The positively charged residues of this compound are attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Membrane Accumulation: The peptides accumulate on the bacterial surface, forming a "carpet-like" layer.
-
Membrane Destabilization and Permeabilization: Once a threshold concentration is reached, the peptides insert into the lipid bilayer, causing membrane destabilization, pore formation, and increased permeability. This leads to the leakage of intracellular contents, dissipation of the membrane potential, and ultimately, cell death.
This membrane-disrupting mechanism is rapid and non-specific to intracellular targets, which is believed to contribute to the low frequency of bacterial resistance development against these peptides.
Data Presentation
The following tables summarize the antimicrobial and cytotoxic activities of aurein peptides. It is important to note that much of the available data is for Aurein 1.2, a closely related peptide, and is used here as a proxy for the expected activity of this compound.
Table 1: Minimum Inhibitory Concentrations (MIC) of Aurein Peptides against Multidrug-Resistant Bacteria
| Organism | Resistance Profile | Aurein Peptide | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Aurein 1.2 | 8 | [3] |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | Aurein 1.2 | 8 | [3] |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | Aurein 1.2 | 16 | [3] |
| Enterococcus faecalis | Vancomycin-Susceptible (VSE) | Aurein 1.2 | 8 | [3] |
| Escherichia coli | - | Aurein 1.2 | 256 | [1] |
| Pseudomonas aeruginosa | - | Aurein 1.2 | 256 | [1] |
Note: Data for Carbapenem-Resistant Enterobacteriaceae (CRE) and Extended-Spectrum β-Lactamase (ESBL)-producing bacteria for this compound or closely related peptides were not available in the reviewed literature.
Table 2: Cytotoxicity of Aurein Peptides
| Cell Line | Peptide | IC50 (µM) | Hemolytic Activity (HC10) | Reference |
| Human Red Blood Cells | Aurein 1.2 | >100 | >100 µM | [4] |
| Human Keratinocytes (HaCaT) | Aurein 1.2 Analogs | Generally low | Not specified | [5] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Aurein 1.2 Analogs | >10 µM | Not specified | [5] |
Mandatory Visualizations
Caption: Workflow for evaluating this compound's therapeutic potential.
Caption: this compound's membrane disruption mechanism.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Materials:
-
This compound peptide, lyophilized
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well microtiter plates
-
Multidrug-resistant bacterial strains (e.g., MRSA, VRE, CRE, ESBL-producing E. coli or K. pneumoniae)
-
Sterile phosphate-buffered saline (PBS)
-
Mueller-Hinton Agar (MHA) plates
-
Spectrophotometer
Protocol:
-
Peptide Preparation:
-
Reconstitute lyophilized this compound in sterile water or 0.01% acetic acid to a stock concentration of 1 mg/mL.
-
Prepare serial two-fold dilutions of the peptide in MHB in a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Bacterial Inoculum Preparation:
-
Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).
-
Dilute the bacterial culture in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
MIC Assay:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing 50 µL of the serially diluted peptide, resulting in a final volume of 100 µL per well.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
-
MBC Assay:
-
Following MIC determination, take a 10 µL aliquot from each well showing no visible growth.
-
Spot-plate the aliquots onto MHA plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is defined as the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).
-
Time-Kill Kinetics Assay
This assay determines the rate at which this compound kills a bacterial population.
Materials:
-
This compound
-
Mid-log phase culture of the test bacterium (prepared as in the MIC protocol)
-
MHB
-
Sterile tubes
-
MHA plates
-
Sterile PBS
Protocol:
-
Prepare a bacterial suspension in MHB at a concentration of approximately 1 x 10^6 CFU/mL.
-
Add this compound to separate tubes of the bacterial suspension at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a growth control tube without the peptide.
-
Incubate all tubes at 37°C with shaking.
-
At various time points (e.g., 0, 30, 60, 120, 240, and 360 minutes), withdraw an aliquot from each tube.
-
Perform serial ten-fold dilutions of the aliquots in sterile PBS.
-
Plate 100 µL of appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).
-
Plot the log10 CFU/mL against time for each peptide concentration. A ≥3-log10 reduction in CFU/mL is considered bactericidal.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on the viability of mammalian cells.
Materials:
-
This compound
-
Mammalian cell line (e.g., HEK293, HaCaT, or A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in serum-free culture medium.
-
Remove the culture medium from the cells and replace it with 100 µL of the peptide dilutions. Include a vehicle control (medium only) and a positive control for cell death (e.g., 1% Triton X-100).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The IC50 is the concentration of the peptide that reduces cell viability by 50%.
Hemolysis Assay
This assay measures the lytic activity of this compound against red blood cells.
Materials:
-
This compound
-
Fresh human or sheep red blood cells (RBCs)
-
Sterile PBS
-
Triton X-100 (1% v/v in PBS)
-
Sterile 96-well plates
-
Centrifuge
-
Microplate reader
Protocol:
-
Wash the RBCs three times with PBS by centrifugation (1000 x g for 5 minutes) and resuspend to a 2% (v/v) suspension in PBS.
-
Prepare serial dilutions of this compound in PBS in a 96-well plate.
-
Add 50 µL of the 2% RBC suspension to 50 µL of the peptide dilutions in the plate.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate at 1000 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 450 nm, which corresponds to hemoglobin release.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
The HC10 is the concentration of the peptide that causes 10% hemolysis.
Membrane Permeabilization Assays
These assays use fluorescent probes to assess the ability of this compound to disrupt bacterial membranes.
Materials:
-
This compound
-
Mid-log phase culture of a Gram-negative test bacterium
-
HEPES buffer (5 mM, pH 7.2)
-
NPN stock solution (500 µM in acetone)
-
Fluorometer or fluorescence microplate reader
Protocol:
-
Harvest mid-log phase bacteria by centrifugation and wash twice with HEPES buffer.
-
Resuspend the bacterial pellet in HEPES buffer to an OD600 of 0.5.
-
Add NPN to the bacterial suspension to a final concentration of 10 µM and incubate for 30 minutes at room temperature in the dark.
-
Add this compound at various concentrations to the bacterial suspension.
-
Immediately measure the increase in fluorescence intensity (excitation at 350 nm, emission at 420 nm). NPN fluoresces strongly in the hydrophobic environment of a damaged membrane.
Materials:
-
This compound
-
Mid-log phase culture of the test bacterium
-
PBS
-
SYTOX Green nucleic acid stain (e.g., 5 µM in DMSO)
-
Fluorometer or fluorescence microplate reader
Protocol:
-
Harvest and wash the bacteria as described for the NPN assay, resuspending in PBS to an OD600 of 0.5.
-
Add SYTOX Green to the bacterial suspension to a final concentration of 1-2 µM and incubate for 15 minutes in the dark.
-
Add this compound at various concentrations.
-
Measure the increase in fluorescence (excitation at 485 nm, emission at 520 nm). SYTOX Green can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.
Conclusion
This compound and its related peptides represent a promising class of antimicrobial agents with the potential to combat multidrug-resistant bacteria. Their membrane-disrupting mechanism of action makes them less susceptible to the development of bacterial resistance. The protocols provided here offer a framework for the systematic evaluation of this compound's efficacy and safety profile. Further research is warranted to obtain specific data for this compound against a broader range of clinically relevant MDR pathogens and to optimize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tru.arcabc.ca [tru.arcabc.ca]
- 5. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide [apb.tbzmed.ac.ir]
Preclinical Development of Aurein 2.1 as a Promising Anticancer Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein 2.1 is a cationic, amphipathic peptide belonging to the aurein family of antimicrobial peptides (AMPs), originally isolated from the Australian green and golden bell frog, Litoria aurea. Like other members of its family, this compound has demonstrated promising anticancer properties, positioning it as a potential candidate for novel cancer therapeutics. This document provides a comprehensive overview of the preclinical data available for this compound and its close homolog, Aurein 1.2, along with detailed protocols for its investigation as an anticancer agent. The primary mechanism of action for aurein peptides involves the disruption of cancer cell membranes and the subsequent induction of apoptosis.[1][2]
Amino Acid Sequence of this compound: Gly-Leu-Leu-Asp-Ile-Val-Lys-Lys-Val-Val-Gly-Ala-Phe-Gly-Ser-Leu-NH2
Mechanism of Action
Aurein peptides exert their anticancer effects through a multi-faceted approach that primarily targets the fundamental differences between cancerous and healthy cells. Their cationic nature facilitates a preferential interaction with the negatively charged components of cancer cell membranes, such as exposed phosphatidylserine.[1][2] This interaction leads to two primary outcomes:
-
Membrane Disruption (Necrosis): At higher concentrations, Aurein peptides can cause direct physical disruption of the cell membrane, leading to the formation of pores or a "carpet-like" mechanism of membrane dissolution.[1][3] This results in a rapid loss of cellular integrity and necrotic cell death.
-
Induction of Apoptosis: At lower concentrations, Aurein peptides can enter the cell and target the mitochondrial membrane.[1] This interaction disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors into the cytoplasm. This initiates the intrinsic pathway of apoptosis, a form of programmed cell death, characterized by the activation of a cascade of caspases.[1]
Data Presentation
In Vitro Cytotoxicity of Aurein Peptides
While extensive quantitative data for this compound is still emerging, the cytotoxic activity of the closely related peptide, Aurein 1.2, has been evaluated against various cancer cell lines. The following table summarizes representative IC50 (half-maximal inhibitory concentration) values for Aurein 1.2. It is important to note that these values should be considered as a preliminary guide, and the specific activity of this compound should be experimentally determined.
| Cell Line | Cancer Type | Aurein 1.2 IC50 (µM) | Reference |
| T98G | Glioblastoma | ~2 | [4] |
| SW480 | Colon Carcinoma | >10 (viability ~78% at 10µM) | [1] |
| HT29 | Colorectal Adenocarcinoma | >10 (viability ~79% at 10µM) | [1] |
| MCF-7 | Breast Cancer | Moderate Activity | [1] |
| Mx-1 | Breast Cancer | Moderate Activity | [1] |
Note: The provided IC50 values are for Aurein 1.2 and should be used as a reference. Experimental determination of this compound's IC50 values is crucial.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound peptide (lyophilized)
-
Sterile phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
MTT solvent (e.g., DMSO, or 0.01 M HCl in isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Peptide Preparation: Prepare a stock solution of this compound by dissolving the lyophilized peptide in sterile water or an appropriate buffer. Prepare a series of dilutions of the peptide in serum-free culture medium.
-
Cell Treatment: After 24 hours of incubation, carefully remove the culture medium from the wells. Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium without peptide) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining
This protocol describes the use of flow cytometry to quantify apoptosis induced by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with this compound at the desired concentrations and for the appropriate time as determined from the MTT assay. Include untreated control cells.
-
Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol is for analyzing the expression of key apoptosis-related genes (e.g., Bax, Bcl-2, caspase-3, caspase-9) in response to this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound. Following treatment, extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target gene, and cDNA template.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data. Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression changes using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to untreated controls. An increase in the Bax/Bcl-2 ratio and upregulation of caspases are indicative of apoptosis induction.
In Vivo Antitumor Efficacy in a Xenograft Model
This protocol provides a general framework for evaluating the in vivo anticancer activity of this compound using a subcutaneous tumor xenograft model in immunocompromised mice.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID mice)
-
Cancer cell line
-
Matrigel (optional)
-
This compound
-
Sterile PBS or other suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., via intraperitoneal or intravenous injection) at various predetermined doses. The control group should receive the vehicle alone.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.
-
Study Termination and Analysis: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Weigh the tumors and, if desired, perform histological or molecular analysis.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the antitumor efficacy of this compound.
Visualizations
Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for in vitro anticancer assessment of this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed mechanism of this compound-induced apoptosis.
Logical Relationship for In Vivo Study Design
Caption: Logical steps for an in vivo xenograft study of this compound.
Conclusion
This compound represents a promising candidate for anticancer drug development due to its selective cytotoxicity towards cancer cells and its dual mechanism of inducing both necrosis and apoptosis. The protocols and data presented here provide a foundational framework for researchers to further investigate its therapeutic potential. Future studies should focus on comprehensive in vivo efficacy and toxicity profiling to pave the way for potential clinical translation.
References
- 1. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide [apb.tbzmed.ac.ir]
- 3. Controls and constrains of the membrane disrupting action of Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Aurein 2.1
FOR IMMEDIATE RELEASE
[CITY, STATE] – [Date] – To ensure the safety of laboratory personnel and the integrity of research, this document outlines the essential procedures for the proper disposal of Aurein 2.1, a potent antimicrobial peptide. Adherence to these guidelines is critical for minimizing environmental impact and preventing the development of antimicrobial resistance.
This compound, like other antimicrobial peptides, requires careful handling and disposal due to its biological activity. The following procedures are based on established best practices for laboratory safety and chemical handling. This guide provides step-by-step instructions for the inactivation and disposal of this compound waste, catering to researchers, scientists, and drug development professionals.
Essential Safety and Handling
Before initiating any disposal protocol, it is imperative to follow standard laboratory safety procedures. Personnel should wear appropriate personal protective equipment (PPE), including lab coats, safety goggles, and gloves. All handling of this compound, particularly in its lyophilized powder form, should be conducted in a well-ventilated area or a fume hood to avoid inhalation.[1][2]
Storage of this compound:
For long-term storage, lyophilized this compound should be kept at -20°C or colder in a tightly sealed container to prevent degradation.[2][3] When preparing solutions, it is recommended to create aliquots to avoid repeated freeze-thaw cycles.[3] Peptide solutions are generally stable for short periods at 4°C, but for longer-term storage, they should be frozen.[1]
Inactivation and Disposal Procedures
Two primary methods are recommended for the safe and effective disposal of this compound: enzymatic degradation and steam autoclaving. The choice of method will depend on the nature of the waste (e.g., pure peptide, contaminated labware, liquid cultures).
Method 1: Enzymatic Degradation
Enzymatic degradation is a highly effective method for inactivating the biological activity of peptides like this compound. This procedure utilizes proteases to break down the peptide into smaller, inactive fragments. Chymotrypsin is a recommended enzyme, as related aurein peptides have shown susceptibility to it.
Experimental Protocol for Enzymatic Degradation:
-
Preparation of Solutions:
-
Prepare a stock solution of Chymotrypsin (e.g., 1 mg/mL in 1mM HCl).
-
Prepare a digestion buffer, such as 100mM Tris-HCl with 10mM CaCl2 at pH 8.0.[4]
-
-
Digestion of this compound Waste:
-
For liquid waste containing this compound, adjust the pH to approximately 8.0 using the digestion buffer.
-
Add chymotrypsin to the waste solution at a final protease-to-peptide ratio of 1:20 to 1:50 (w/w).[5]
-
Incubate the mixture at 37°C for a minimum of 4 hours, or overnight, to ensure complete digestion.[5]
-
-
Verification of Inactivation (Optional):
-
For validation purposes, a sample of the treated waste can be analyzed using techniques like HPLC to confirm the absence of the intact peptide.
-
-
Final Disposal:
-
After enzymatic treatment, the inactivated solution can typically be disposed of down the drain with copious amounts of water, in accordance with local and institutional regulations.
-
| Parameter | Recommended Value |
| Enzyme | Chymotrypsin |
| Protease:Peptide Ratio | 1:20 to 1:50 (w/w) |
| Digestion Buffer | 100mM Tris-HCl, 10mM CaCl2, pH 8.0 |
| Incubation Temperature | 37°C |
| Incubation Time | ≥ 4 hours (overnight recommended) |
Method 2: Steam Autoclaving
Steam autoclaving is a reliable method for sterilizing solid and liquid waste contaminated with this compound. The high temperature and pressure effectively denature and inactivate the peptide.
Experimental Protocol for Steam Autoclaving:
-
Waste Preparation:
-
Place all contaminated solid waste (e.g., pipette tips, culture plates, gloves) into autoclavable biohazard bags.
-
For liquid waste, use vented, autoclavable containers to prevent pressure buildup. Do not seal containers tightly.
-
Add a small amount of water to bags containing dry waste to facilitate steam generation.[6]
-
-
Autoclaving Cycle:
-
Post-Autoclave Handling:
-
Allow the autoclave to cool down completely before opening the door to avoid exposure to hot steam.
-
Once cooled, the autoclaved waste is considered non-infectious and can be disposed of with regular laboratory waste, following institutional guidelines.[8]
-
Use heat-sensitive indicator tape on all items to verify that the required temperature was reached.[9]
-
| Parameter | Recommended Value |
| Temperature | ≥ 121°C |
| Pressure | ≥ 15 psi |
| Cycle Time | ≥ 30 minutes |
Disposal Workflow Diagram
References
- 1. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 2. bachem.com [bachem.com]
- 3. Handling Storage [sigmaaldrich.com]
- 4. promega.com [promega.com]
- 5. In-solution Chymotrypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. biosafety.utk.edu [biosafety.utk.edu]
- 7. twu.edu [twu.edu]
- 8. Appendix C: Autoclave Quality Assurance Program | Office of Research [bu.edu]
- 9. ehs.washington.edu [ehs.washington.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Aurein 2.1
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
I. Personal Protective Equipment (PPE)
The primary line of defense against potential exposure is the consistent and correct use of Personal Protective Equipment. When working in a laboratory, it is recommended that all personnel wear lab coats, eye protection, and proper gloves.[1] Additional protective gear may be necessary for specialized tasks.[1]
Table 1: Recommended Personal Protective Equipment for Handling Aurein 2.1
| PPE Category | Item | Specifications | Purpose |
| Hand Protection | Disposable, chemical-resistant gloves | Nitrile or latex | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1-compliant | Protects eyes from splashes. |
| Body Protection | Laboratory coat | Full-length, buttoned | Protects skin and clothing from contamination. |
| Respiratory Protection | Dust mask or respirator | NIOSH-approved | Recommended when handling the lyophilized powder to avoid inhalation.[2][3] |
II. Operational Plan: Step-by-Step Handling Procedures
Proper handling of peptides is critical to maintain their stability and prevent contamination.[4] The following protocol outlines the safe handling of this compound from receipt to preparation of a stock solution.
Experimental Protocol: Reconstitution of Lyophilized this compound
-
Acclimatization: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator.[5][6][7] This prevents condensation, which can affect peptide stability.[5][7]
-
Weighing: Quickly weigh the desired amount of peptide in a clean, designated area.[4] If handling larger quantities of the lyophilized powder, wear a dust respirator.[3]
-
Solubilization:
-
Begin by attempting to dissolve the peptide in sterile distilled water.
-
If solubility is an issue, a small amount of an organic solvent like DMSO may be used, followed by the slow addition of water or buffer.[7]
-
For long-term storage of solutions, use sterile buffers with a pH of approximately 5-6.[4][5][7]
-
-
Storage of Stock Solution:
-
Aliquot the peptide solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4][6]
-
Store aliquots at -20°C or colder for long-term stability.[4][5][6] Peptides in solution have a limited shelf life.[5]
-
Avoid using frost-free freezers due to temperature fluctuations during defrost cycles.[5][6]
-
This compound Handling Workflow
References
- 1. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. genscript.com [genscript.com]
- 5. NIBSC - Peptide Storage [nibsc.org]
- 6. peptide.com [peptide.com]
- 7. Peptide solubility and storage - AltaBioscience [altabioscience.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
